molecular formula C9H16Cl4 B091786 1,1,1,3-Tetrachlorononane CAS No. 1070-27-5

1,1,1,3-Tetrachlorononane

Cat. No.: B091786
CAS No.: 1070-27-5
M. Wt: 266 g/mol
InChI Key: FOHFUTULBZGYCC-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. As a member of the chlorinated alkane family, it serves as a valuable synthetic intermediate in organic chemistry research and development. Its structure, featuring multiple chlorine atoms on a terminal carbon, makes it a candidate for various nucleophilic substitution and elimination reactions, enabling the synthesis of more complex molecules. Potential research applications include its use as a building block in materials science, in the study of reaction mechanisms involving polyhalogenated compounds, and in the development of novel compounds for specialized industrial applications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3-tetrachlorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHFUTULBZGYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446936
Record name 1,1,1,3-tetrachlorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-27-5
Record name 1,1,1,3-tetrachlorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1,1,3-Tetrachlorononane (CAS 1070-27-5): Synthesis, Mechanisms, and Applications in Advanced Analytical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and regulation of Short-Chain Chlorinated Paraffins (SCCPs) represent one of the most formidable challenges in modern environmental analytical chemistry. Because industrial SCCPs are synthesized via the direct, non-selective chlorination of alkane feedstocks, they exist as hyper-complex mixtures of thousands of positional isomers and diastereomers.

1,1,1,3-Tetrachlorononane (CAS 1070-27-5) emerges as a critical solution to this analytical bottleneck. As a pure, synthetically derived C9 polychlorinated alkane (PCA), it serves as an indispensable internal standard for Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS)[1]. This whitepaper provides an in-depth technical analysis of 1,1,1,3-tetrachlorononane, detailing its physicochemical properties, the regiospecific Atom Transfer Radical Addition (ATRA) mechanism used for its synthesis, and its field-proven integration into environmental monitoring workflows[2].

Physicochemical Profiling

Understanding the fundamental properties of 1,1,1,3-tetrachlorononane is essential for predicting its chromatographic behavior and its interaction with biological and environmental matrices. The table below synthesizes its core quantitative data.

PropertyValue / Description
Chemical Name 1,1,1,3-Tetrachlorononane
CAS Registry Number 1070-27-5
Molecular Formula C₉H₁₆Cl₄
Molecular Weight 266.04 g/mol
SMILES String CCCCCCC(CC(Cl)(Cl)Cl)Cl
Chlorine Content (% w/w) ~53.3%
Boiling Point 87–95 °C at 0.3 mm Hg (Vacuum)[3]
Refractive Index (

)
1.4746[3]
Primary Application Analytical Reference Standard (Internal/Surrogate) for SCCP/PCA quantification[1]

Regiospecific Synthesis: The Kharasch Addition Mechanism

Industrial chlorinated paraffins cannot be used as precise analytical standards due to their isomeric chaos. To obtain pure 1,1,1,3-tetrachlorononane, chemists employ the Kharasch Addition —a transition-metal-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) across the terminal double bond of 1-octene[4].

Mechanistic Causality

The Kharasch addition is driven by the redox cycling of a metal catalyst (traditionally Fe, Ru, or Ni complexes).

  • Initiation: The lower-oxidation-state metal (e.g., Fe²⁺ or Ru²⁺) transfers an electron to CCl₄, cleaving a C-Cl bond to generate a trichloromethyl radical (•CCl₃) and a metal-chloride species.

  • Propagation: The electrophilic •CCl₃ radical adds regiospecifically to the less sterically hindered terminal carbon of 1-octene, creating a secondary carbon-centered radical.

  • Termination/Transfer: This intermediate radical abstracts a chlorine atom from the oxidized metal-chloride complex, yielding the final 1,1,1,3-tetrachlorononane product and regenerating the active catalyst[5].

ATRA_Mechanism A 1-Octene + CCl4 (Reactants) B Metal Catalyst (e.g., Fe, Ru, Ni) A->B Initiation C Radical Generation (•CCl3 Formation) B->C Redox Cycle D Radical Addition (C-C Bond Formation) C->D Propagation E Halogen Transfer (Chain Termination) D->E Cl Abstraction E->C Catalyst Regeneration F 1,1,1,3-Tetrachlorononane (Target Product) E->F Product Release

Catalytic cycle of the Kharasch Addition (ATRA) synthesizing 1,1,1,3-Tetrachlorononane.
Step-by-Step Synthetic Protocol

The following self-validating protocol is adapted from foundational patent literature for the high-yield production of 1,1,1,3-tetrachlorononane[3].

Reagents & Equipment:

  • 1-Octene (High purity, >99%)

  • Carbon Tetrachloride (CCl₄) (Excess, acts as both reagent and solvent)

  • Catalyst System: Ferric chloride hexahydrate (FeCl₃·6H₂O) and dimethylammonium chloride.

  • Co-solvent: Methanol or Acetonitrile.

  • Equipment: Glass ampoule or high-pressure autoclave, vacuum distillation apparatus.

Procedure:

  • Reaction Mixture Preparation: In a controlled environment, combine 11.2 g of 1-octene, 36.0 g of CCl₄, 0.5 g of FeCl₃·6H₂O, 0.5 g of dimethylammonium chloride, and a small volume of methanol (approx. 1-2 g) to aid catalyst solubility.

  • Sealing and Heating: Transfer the mixture into a heavy-walled glass ampoule or autoclave. Seal the vessel to prevent the escape of volatile components. Heat the vessel uniformly to 142 °C for 22 hours . Causality Note: Elevated temperature is required to overcome the activation energy barrier for the initial homolytic cleavage of the C-Cl bond by the iron catalyst.

  • Cooling and Workup: Allow the vessel to cool to room temperature before carefully opening. Wash the crude organic contents with distilled water to remove the metal catalyst and amine salts. Dry the organic layer over anhydrous calcium chloride (CaCl₂).

  • Solvent Removal: Evaporate the unreacted, excess CCl₄ under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Subject the remaining crude oil to fractional vacuum distillation. Collect the main fraction boiling at 87–95 °C at 0.3 mm Hg . This fraction yields pure 1,1,1,3-tetrachlorononane (approx. 42% conversion based on 1-octene, with 95% selectivity)[3].

Analytical Applications: SCCP Quantification via GC-ECNI-MS

Short-chain chlorinated paraffins (C10–C13) are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to their bioaccumulation, toxicity, and long-range environmental transport[6]. Because technical CP mixtures lack distinct chromatographic peaks, traditional GC-FID or GC-EI-MS fails to quantify them accurately.

Why 1,1,1,3-Tetrachlorononane? As a C9 congener with a specific 53.3% chlorine weight, 1,1,1,3-tetrachlorononane elutes just before the C10-C13 SCCP envelope on a non-polar GC column. Furthermore, it ionizes predictably under Electron Capture Negative Ionization (ECNI) . ECNI is chosen over standard Electron Impact (EI) because the low-energy thermal electrons in ECNI are readily captured by the highly electronegative chlorine atoms, minimizing molecular fragmentation and yielding highly specific


 or 

diagnostic ions[1].
Environmental Sample Analysis Protocol

Analytical_Workflow S1 Environmental Sample (Soil, Water, Tissue) S2 Extraction Phase (Soxhlet / ASE) S1->S2 S3 Internal Standard Spiking (1,1,1,3-Tetrachlorononane) S2->S3 S4 Sample Clean-up (Silica/Florisil Column) S3->S4 S5 Instrumental Analysis (GC-ECNI-MS) S4->S5 S6 Data Processing & SCCP Quantification S5->S6

Standardized GC-ECNI-MS workflow utilizing 1,1,1,3-Tetrachlorononane as an internal standard.

Step-by-Step Analytical Workflow:

  • Extraction: Extract the target matrix (e.g., 10 g of homogenized fish tissue or soil) using Accelerated Solvent Extraction (ASE) with a hexane/dichloromethane (1:1 v/v) mixture.

  • Isotope/Standard Spiking: Spike the raw extract with a known concentration (e.g., 100 ng) of 1,1,1,3-tetrachlorononane. Causality Note: Spiking before clean-up ensures that any analyte loss during subsequent purification steps is mathematically corrected by the recovery rate of the internal standard.

  • Lipid Removal & Clean-up: Pass the extract through a multi-layer acidified silica gel column to destructively remove lipids and biogenic organic matter. Elute the PCA fraction using hexane.

  • GC-ECNI-MS Injection: Inject 1 µL of the concentrated extract into a GC equipped with a DB-5MS (or equivalent) capillary column. The mass spectrometer must be operated in ECNI mode using methane or isobutane as the reagent gas.

  • Quantification: Monitor the specific

    
     isotopic clusters for the target SCCP congener groups and the internal standard. Calculate the total SCCP concentration using the relative response factor (RRF) established by the 1,1,1,3-tetrachlorononane peak[2].
    

References

  • Chiron AS. "BMF 10 - Polychlorinated alkanes (SCCP)." Chiron Reference Materials. Available at: [Link]

  • Asscher, M., et al. "US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances." Google Patents, 1972.
  • Wikipedia Contributors. "Kharasch addition." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nikiforov, V. "Synthesis of Polychloroalkanes." Chlorinated Paraffins, Springer, 2010, pp. 41-82. Available at:[Link]

  • Campro Scientific. "Answering the Urgent Call for Chlorinated Paraffin Standards." Campro Webshop. Available at:[Link]

Sources

The Molecular Architecture and Catalytic Synthesis of 1,1,1,3-Tetrachlorononane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in halogenated aliphatic chemistry, I approach the synthesis and structural characterization of polychlorinated alkanes (PCAs) not merely as an exercise in organic chemistry, but as a highly controlled orchestration of single-electron transfer (SET) kinetics. Among these compounds, 1,1,1,3-tetrachlorononane stands out as a critical molecule[]. It serves a dual purpose in modern chemistry: acting as a foundational building block for the synthesis of long-chain aliphatic carboxylic acids, and functioning as an indispensable, highly pure reference standard for the environmental quantification of Short-Chain Chlorinated Paraffins (SCCPs)[2],[3].

This guide dissects the structural chemistry, mechanistic synthesis, and analytical utility of 1,1,1,3-tetrachlorononane, moving beyond basic procedures to explain the fundamental causality that governs its production.

Structural Chemistry & Physicochemical Profiling

1,1,1,3-tetrachlorononane features a nine-carbon aliphatic backbone terminated by a highly electron-withdrawing trichloromethyl group (-CCl₃) at the C1 position and a secondary chloride at the C3 position. This specific chlorination pattern significantly alters the molecule's polarity, polarizability, and lipophilicity compared to its unchlorinated nonane analog[4].

Crystallographic and computational models of similar PCAs indicate that the carbon atoms maintain a nearly planar zigzag conformation. To minimize steric repulsion, the bulky chlorine atoms are forced into gauche positions relative to the carbon backbone[4].

Table 1: Quantitative Physicochemical Data for 1,1,1,3-Tetrachlorononane [2],[],[3]

PropertyValue
IUPAC Name 1,1,1,3-tetrachlorononane
CAS Registry Number 1070-27-5
Molecular Formula C₉H₁₆Cl₄
Molecular Weight 266.04 g/mol
Theoretical Chlorine Content 53.3% (w/w)
Boiling Point 87–95 °C (at 0.3 mm Hg)
Refractive Index (nD²⁰) ~1.4746

The Kharasch Addition: Atom Transfer Radical Addition (ATRA)

The synthesis of 1,1,1,3-tetrachlorononane is achieved via the Kharasch addition—a transition-metal-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) to 1-octene[5].

The selection of the catalyst is the most critical parameter in this workflow. While early industrial methods utilized iron or copper salts[2], modern high-yield syntheses rely on ruthenium(II) complexes, such as [RuCl₂(PPh₃)₃] or silylruthenium hydrides[6]. The causality here lies entirely in the redox potential of the metal. The Ru(II)/Ru(III) redox couple is perfectly calibrated to facilitate a single-electron transfer (SET) to CCl₄ without over-reducing the system, which would otherwise lead to uncontrolled olefin polymerization[7].

During initiation, the Ru(II) center donates an electron to CCl₄, cleaving a C-Cl bond to generate a highly reactive •CCl₃ radical and a Ru(III)-Cl intermediate. The •CCl₃ radical subsequently attacks the terminal double bond of 1-octene in an anti-Markovnikov fashion. To prevent the resulting secondary carbon-centered radical from propagating a polymer chain, the Ru(III)-Cl species rapidly transfers the chlorine atom back to the intermediate. This rapid "capping" step yields the 1:1 adduct (1,1,1,3-tetrachlorononane) and regenerates the Ru(II) catalyst[6],[7].

Kharasch_ATRA RuII Ru(II) Catalyst (Active Species) RuIII Ru(III)-Cl + •CCl3 (Radical Generation) RuII->RuIII Single Electron Transfer (Initiation) CCl4 CCl4 (Halogen Donor) CCl4->RuIII Cl Abstraction Radical •CH(CH2)5CH3 | CCl3-CH2 (Carbon-Centered Radical) RuIII->Radical •CCl3 Addition Octene 1-Octene (Alkene Substrate) Octene->Radical Anti-Markovnikov Attack Radical->RuII Catalyst Regeneration Product 1,1,1,3-Tetrachlorononane (Target Adduct) Radical->Product Cl Transfer from Ru(III) (Termination)

Figure 1: Ruthenium-catalyzed Atom Transfer Radical Addition (ATRA) cycle for 1,1,1,3-tetrachlorononane.

Self-Validating Synthetic Protocol

To ensure high selectivity and suppress telomerization, the following protocol integrates strict environmental controls and in-process validation steps. Every action has a mechanistic justification.

Protocol: Ruthenium-Catalyzed Synthesis of 1,1,1,3-Tetrachlorononane Objective: Achieve >85% selective conversion of 1-octene to the 1:1 adduct.

Step 1: Reagent Purification Distill 1-octene and CCl₄ over calcium hydride prior to use. Causality: Trace moisture and peroxides in unpurified reagents will prematurely oxidize the Ru(II) catalyst to an inactive state and initiate competing, uncontrolled free-radical pathways.

Step 2: System Degassing In a Schlenk flask, combine 50 mmol 1-octene, 150 mmol CCl₄, and 0.010 mmol [RuCl₂(PPh₃)₃]. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent diradical. Failing to rigorously degas the system will result in the irreversible quenching of the •CCl₃ intermediate, permanently halting the catalytic cycle[6].

Step 3: Thermal Activation Backfill the flask with ultra-pure Argon and heat the sealed system to reflux (approx. 80 °C) for 5 hours. Causality: The activation energy for the initial single-electron transfer from Ru(II) to CCl₄ requires thermal input. Using a 3:1 molar excess of CCl₄ ensures it acts as both the halogen donor and the solvent, driving the thermodynamic equilibrium strictly toward the 1:1 adduct while suppressing 1:2 telomer formation.

Step 4: In-Process Validation (Self-Validating System Gate) Withdraw a 50 µL aliquot under Argon, dilute in CDCl₃, and analyze via ¹H-NMR. Validation: This protocol validates itself through spectral monitoring. The complete disappearance of the 1-octene vinylic multiplet at 5.8 ppm and the emergence of a highly deshielded methine proton (-CHCl-) at ~4.2 ppm confirms successful conversion. If unreacted 1-octene remains, the reflux must be extended by 2 hours before proceeding.

Step 5: Isolation and Purification Remove excess CCl₄ via rotary evaporation. Purify the crude residue via fractional vacuum distillation. Causality: 1,1,1,3-tetrachlorononane is a dense, high-boiling liquid. Distillation under high vacuum (0.3 mm Hg at 87–95 °C) is mandatory to prevent the thermal degradation and dehydrohalogenation (loss of HCl) that would inevitably occur at atmospheric pressure[2].

Analytical Applications & SCCP Standardization

Beyond its role as a synthetic intermediate, 1,1,1,3-tetrachlorononane is critical in environmental analytical chemistry. Short-Chain Chlorinated Paraffins (SCCPs, C₁₀-C₁₃) and their C₈-C₉ precursors are classified globally as persistent organic pollutants[3]. Because industrial SCCPs are highly complex mixtures of thousands of isomers, quantifying them in environmental matrices (e.g., water, soil, biological tissues) is notoriously difficult.

By utilizing highly pure, synthetically defined 1,1,1,3-tetrachlorononane as a reference standard, analytical chemists can accurately calibrate High-Resolution Gas Chromatography/Electron Capture Negative Ion-Mass Spectrometry (HRGC/ECNI-MS) systems[3]. The specific 1,1,1,3-chlorination pattern provides a distinct retention index (RI) and a predictable mass fragmentation pathway, allowing for the precise deconvolution of complex environmental samples[4].

References

  • US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google P
  • CAS 1070-27-5 (Nonane,1,1,1,3-tetrachloro-) - BOC Sciences. bocsci.com.
  • Synthesis of Polychloroalkanes | Request PDF - ResearchGate.
  • BMF 10 - Polychlorinated alkanes (SCCP) - Chiron.no. chiron.no.
  • PDF: ruthenium hydrides often catalyze double-bond migr
  • Kharasch addition - Wikipedia. wikipedia.org.
  • Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes... - Organometallics. uu.nl.

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1,1,1,3-Tetrachlorononane molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,1,1,3-Tetrachlorononane: Properties, Synthesis, and Industrial Context

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1,3-tetrachlorononane, a member of the polychlorinated n-alkane (PCA) family. While specific research on this individual congener is limited, this document extrapolates from established knowledge of closely related chlorinated hydrocarbons to provide a robust understanding of its molecular characteristics, synthetic pathways, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this class of compounds.

Introduction to 1,1,1,3-Tetrachlorononane and Polychlorinated n-Alkanes

1,1,1,3-Tetrachlorononane belongs to the broader class of compounds known as polychlorinated n-alkanes (PCAs), also commercially referred to as chlorinated paraffins (CPs). PCAs are complex technical mixtures of chlorinated straight-chain hydrocarbons.[1][2] These mixtures are categorized based on their carbon chain length: short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C18-30).[2][3] Given that 1,1,1,3-tetrachlorononane has a nine-carbon backbone, it falls just short of the short-chain classification but its properties are highly relevant to the study of SCCPs.

PCAs are not typically synthesized as single, pure congeners but rather as complex mixtures with varying degrees of chlorination.[3] Therefore, 1,1,1,3-tetrachlorononane would be expected to be a component of a technical mixture rather than an isolated, commercially available chemical. These mixtures are valued for their chemical stability and are used in a wide range of industrial applications, including as flame retardants, plasticizers, and additives in metalworking fluids.[1][4]

Molecular and Physicochemical Profile of 1,1,1,3-Tetrachlorononane

The structural and chemical properties of 1,1,1,3-tetrachlorononane can be inferred from its nomenclature and by comparison with analogous chlorinated alkanes.

Molecular Formula and Weight

The chemical name "1,1,1,3-tetrachlorononane" defines its structure: a nine-carbon alkane chain with four chlorine atoms located at the first and third carbon positions. Based on this, the molecular formula and weight have been calculated.

PropertyValue
Molecular Formula C9H16Cl4
Molecular Weight 266.04 g/mol
IUPAC Name 1,1,1,3-Tetrachlorononane

Note: The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and chlorine (35.453 u).

Physicochemical Properties (Predicted)

  • Physical State: Expected to be a dense, oily liquid at room temperature.

  • Boiling Point: Predicted to be high, likely over 250°C, due to its molecular weight and polarity.

  • Solubility: Poorly soluble in water but soluble in organic solvents.

  • Reactivity: The presence of four electron-withdrawing chlorine atoms significantly influences its reactivity. The C-Cl bonds are susceptible to nucleophilic substitution and elimination reactions under specific conditions.

Synthesis of 1,1,1,3-Tetrachlorononane: A Proposed Pathway

The most common method for synthesizing polychlorinated alkanes is through the free-radical initiated telomerization of an alkene with a chlorine source, typically carbon tetrachloride.[5] A plausible synthetic route for 1,1,1,3-tetrachlorononane would involve the reaction of 1-octene with carbon tetrachloride.

Proposed Reaction:

C8H16 (1-octene) + CCl4 (carbon tetrachloride) → C9H16Cl4 (1,1,1,3-tetrachlorononane)

This reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or through photochemical initiation with UV light.[5]

Experimental Protocol: Synthesis of 1,1,1,3-Tetrachlorononane

The following is a detailed, step-by-step methodology for the proposed synthesis of 1,1,1,3-tetrachlorononane, adapted from established protocols for similar compounds.[5]

Materials:

  • 1-Octene

  • Carbon tetrachloride (CCl4)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere of nitrogen or argon.

  • Charging the Flask: Add an excess of carbon tetrachloride (e.g., 4 molar equivalents) and 1-octene (e.g., 1 molar equivalent) to the flask.

  • Initiator Addition: Add the radical initiator, AIBN (typically 1-2 mol% relative to the alkene).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C, the boiling point of CCl4) with vigorous stirring.

  • Monitoring the Reaction: Maintain the reaction at reflux for several hours (e.g., 8-12 hours). The progress can be monitored by Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Remove the excess carbon tetrachloride by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to isolate 1,1,1,3-tetrachlorononane from unreacted starting materials and higher boiling point telomers.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Setup Assemble Flask & Condenser (Inert Atmosphere) Charge Add 1-Octene, CCl4, and AIBN Setup->Charge Reflux Heat to Reflux (77°C) with Stirring Charge->Reflux Monitor Monitor Progress with GC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Evaporate Rotary Evaporation (Remove excess CCl4) Cool->Evaporate Distill Fractional Distillation (Reduced Pressure) Evaporate->Distill Product Pure 1,1,1,3-Tetrachlorononane Distill->Product

Caption: Proposed workflow for the synthesis of 1,1,1,3-Tetrachlorononane.

Industrial Applications and Relevance

While specific applications for 1,1,1,3-tetrachlorononane are not documented, the broader class of polychlorinated n-alkanes has significant industrial uses.[4]

  • Plasticizers: PCAs are frequently used as secondary plasticizers in polymers such as PVC to improve flexibility and durability.

  • Flame Retardants: The high chlorine content of these compounds makes them effective flame retardants in plastics, rubbers, and textiles.

  • Metalworking Fluids: They are employed as extreme-pressure additives in lubricants and cutting oils to reduce friction and wear on metal surfaces.[4]

  • Paints and Sealants: PCAs are also used in the formulation of paints, coatings, and sealants to enhance their performance and longevity.[4]

Toxicological and Environmental Considerations

Polychlorinated n-alkanes, particularly the short-chain varieties, are recognized as persistent organic pollutants (POPs) due to their environmental persistence, potential for bioaccumulation, and toxicity.[2][3] Although 1,1,1,3-tetrachlorononane is a C9 compound, its properties are relevant to the concerns surrounding SCCPs. These compounds can be transported over long distances in the environment and have been detected in various environmental compartments, including air, water, soil, and biota.[1] Human exposure can occur through various pathways, including ingestion of contaminated food and dermal contact with products containing these chemicals.[2]

Analytical Methodologies

The analysis of polychlorinated n-alkanes is challenging due to the complexity of the technical mixtures, which can contain thousands of isomers and congeners.[1] High-resolution mass spectrometry techniques are often employed to characterize the composition of these mixtures.[6] Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of PCAs in environmental and biological samples.[1]

Conclusion

1,1,1,3-Tetrachlorononane, while not a widely studied individual compound, serves as a representative molecule for understanding the chemistry of polychlorinated n-alkanes. Its properties and synthesis can be logically inferred from the extensive research on related chlorinated hydrocarbons. The industrial utility of the broader PCA class is significant, but this is tempered by the serious environmental and health concerns associated with their persistence and toxicity. Further research into the specific properties and environmental fate of individual PCA congeners like 1,1,1,3-tetrachlorononane is warranted to better assess their risks and to develop safer alternatives.

References

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  • U.S. Environmental Protection Agency. (1999, June). List Of Toxic Chemicals Within The Polychlorinated Alkanes Category And Guidance For Reporting.
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  • ResearchGate. (n.d.). Investigating polychlorinated alkanes in technical chlorinated paraffin mixtures and polymer products available in Vietnam.

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Structural and Functional Divergence: A Comparative Analysis of 1,1,1,3-Tetrachlorononane and Nonane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist navigating the intersection of analytical chemistry, environmental toxicology, and drug development, I frequently encounter the need to differentiate structurally related compounds that exhibit vastly different biological and chemical behaviors. A prime example of this is the comparison between the 35 constitutional isomers of nonane and its halogenated counterpart, 1,1,1,3-tetrachlorononane.

While both share a nine-carbon backbone, their functional properties diverge radically. Nonane isomers are volatile, aliphatic hydrocarbons primarily of interest in petrochemical and solvent applications[1]. In stark contrast, 1,1,1,3-tetrachlorononane is a specific congener belonging to the class of short-chain chlorinated paraffins (SCCPs)—compounds globally recognized as persistent organic pollutants (POPs) due to their bioaccumulative nature and severe aquatic toxicity[2].

This whitepaper dissects the chemical causality behind these differences, providing drug development professionals and analytical chemists with self-validating protocols for their separation, quantification, and toxicological assessment.

Section 1: Chemical and Physical Causality

The fundamental difference between these two classes lies in the substitution of hydrogen atoms with chlorine.1, ranging from the straight-chain n-nonane to highly branched variants like 2,2,4,4-tetramethylpentane[1]. The degree of branching directly dictates the London dispersion forces; highly branched isomers exhibit lower boiling points and higher volatility compared to linear n-nonane, which boils at approximately 151°C[1].

Conversely, features four highly electronegative chlorine atoms[]. This halogenation introduces significant dipole moments and polarizability, drastically increasing the molecular weight (266.04 g/mol vs. 128.26 g/mol )[]. More importantly, the C-Cl bonds confer immense steric and electronic stability, rendering the molecule highly resistant to environmental degradation and hepatic oxidation.

Table 1: Quantitative Data Comparison

PropertyNonane Isomers (e.g., n-Nonane)1,1,1,3-Tetrachlorononane
Molecular Formula C9H20C9H16Cl4
Molar Mass 128.26 g/mol 266.04 g/mol
Structural Diversity 35 constitutional isomersSpecific SCCP congener
Boiling Point ~151 °C (varies by branching)> 250 °C (estimated)
Toxicity Profile Low acute toxicity, VOCImmunomodulatory, POP
Analytical Method GC-EI-MSGC-NCI-MS
Section 2: Toxicological Divergence and Mechanistic Pathways

From a toxicological standpoint, the structural differences translate to entirely different risk profiles.

Nonane Isomers: Due to their high volatility and lipophilicity, exposure is primarily via inhalation. However, they exhibit 4[4]. In vivo, the unhindered C-H bonds are readily accessible to Cytochrome P450 (CYP450) enzymes, leading to rapid hydroxylation, phase II conjugation, and excretion.

1,1,1,3-Tetrachlorononane (SCCPs): The dense electron clouds of the chlorine atoms sterically hinder CYP450 active sites, preventing rapid metabolism. This leads to severe bioaccumulation in adipose tissues. Furthermore, subacute exposure to C9-13 chlorinated paraffins has been shown to cause5, including increased spleen weight, altered T-lymphocyte populations, and disruption of thyroid hormone signaling[5]. Regulatory bodies, including the EPA and Environment Canada, 6[6],[2].

ToxPathway Compound C9 Hydrocarbon vs Chlorinated Alkane Nonane Nonane Isomers (C9H20) Compound->Nonane TCN 1,1,1,3-Tetrachlorononane (C9H16Cl4) Compound->TCN Metab1 Rapid Hepatic Metabolism (CYP450 Oxidation) Nonane->Metab1 Metab2 Steric Hindrance to CYP450 (Metabolic Resistance) TCN->Metab2 Effect1 VOC Exhalation & Low Systemic Toxicity Metab1->Effect1 Effect2 Bioaccumulation & Immunomodulation Metab2->Effect2

Caption: Metabolic and toxicological divergence between nonane isomers and 1,1,1,3-tetrachlorononane.

Section 3: Analytical Workflows – A Self-Validating System

To accurately quantify these compounds in complex biological or environmental matrices, the analytical workflow must exploit their distinct electronic properties. A standard GC-MS approach is insufficient; a dual-ionization strategy is required.

Protocol: Dual-Stream GC-MS Analysis for Complex Matrices

Objective: Isolate and quantify volatile nonane isomers and persistent 1,1,1,3-tetrachlorononane from a single matrix.

Step 1: Matrix Extraction and Clean-up

  • Action: Homogenize the sample in a non-polar solvent mixture (hexane/dichloromethane 1:1 v/v).

  • Causality: Both compound classes are highly lipophilic and will partition into the organic phase.

  • Action: Pass the extract through a multi-layer acidified silica gel column.

  • Causality: Acidified silica degrades polar lipids and biological macromolecules that cause ion suppression in the MS, while leaving the inert alkanes and chloroalkanes intact.

Step 2: Aliquot Splitting and Concentration

  • Action: Split the eluate into two aliquots. Evaporate under a gentle stream of ultra-pure nitrogen at room temperature.

  • Causality: Strict temperature control prevents the volatilization loss of the lighter nonane isomers.

Step 3: GC-EI-MS for Nonane Isomers (Aliquot A)

  • Action: Inject into a GC equipped with a non-polar DB-5MS column. Utilize Electron Ionization (EI) at 70 eV.

  • Causality: Nonanes lack heteroatoms. The high-energy 70 eV electrons shatter the carbon backbone, providing reproducible and distinct fragmentation patterns (e.g., m/z 43, 57, 71) necessary to differentiate the 35 structural isomers based on branching[1].

Step 4: GC-NCI-MS for 1,1,1,3-Tetrachlorononane (Aliquot B)

  • Action: Inject into a GC coupled to an MS operating in Negative Chemical Ionization (NCI) mode, using methane as the reagent gas.

  • Causality: The four highly electronegative chlorine atoms in 1,1,1,3-tetrachlorononane undergo highly efficient resonance electron capture from the thermalized electrons produced by the methane plasma. This generates intense [M-Cl]- or [M-HCl]- ions, drastically increasing the signal-to-noise ratio compared to EI.

  • Self-Validation Check: If the compound is an unchlorinated nonane, it will be virtually invisible in NCI mode. This ensures absolute selectivity for the SCCP congener without false positives from the hydrocarbon matrix.

AnalyticalWorkflow Sample Complex Matrix Extraction (Hexane/DCM) Split Sample Aliquot Split (Gentle N2 Evaporation) Sample->Split GC_EI GC-EI-MS (Nonane Isomers) Split->GC_EI GC_NCI GC-NCI-MS (Tetrachlorononane) Split->GC_NCI Mech1 Electron Ionization (70 eV) Hydrocarbon Fragmentation GC_EI->Mech1 Mech2 Negative Chemical Ionization Chlorine Electron Capture GC_NCI->Mech2 Data1 Isomer Identification via Retention Indices Mech1->Data1 Data2 SCCP Congener Quantification Mech2->Data2

Caption: Dual-stream GC-MS workflow for the selective separation and quantification of C9 compounds.

Conclusion

Understanding the profound differences between nonane isomers and 1,1,1,3-tetrachlorononane requires a deep dive into how atomic substitution alters molecular fate. For drug development and environmental scientists, recognizing the causality—how electronegative chlorine atoms dictate both toxicological persistence and analytical detectability—is paramount for designing robust safety and screening protocols.

References
  • Grokipedia - List of isomers of nonane.
  • National Institutes of Health (NIH) - C9-13 chlorinated paraffins cause immunomodulatory effects in adult C57BL/6 mice.
  • BOC Sciences - CAS 1070-27-5 (Nonane,1,1,1,3-tetrachloro-).
  • Environment and Climate Change Canada - Chlorinated Paraffins | Canadian Environmental Protection Act.
  • U.S. Environmental Protection Agency (EPA) - Short-Chain Chlorinated Paraffins (SCCPs).
  • Texas Commission on Environmental Quality - Nonane, All Isomers - Development Support Document.

Sources

Solubility of polychlorinated nonanes in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility of Polychlorinated Nonanes in Organic Solvents: Thermodynamics, Extraction Protocols, and Analytical Implications

Target Audience: Researchers, analytical chemists, and environmental drug development professionals.

Executive Summary

Polychlorinated nonanes (C9 chlorinated alkanes) represent a critical subclass of very short-chain chlorinated paraffins (vSCCPs). Often generated as thermal decomposition byproducts of longer-chain chlorinated paraffins[1], these compounds pose unique analytical challenges due to their complex isomeric mixtures and high lipophilicity. This technical guide provides an in-depth mechanistic analysis of the solubility of polychlorinated nonanes in organic solvents, exploring the thermodynamics of solvation, empirical determination methodologies, and the causality behind solvent selection in environmental extraction protocols.

The Physicochemical Landscape of Polychlorinated Nonanes

Chlorinated paraffins (CPs) are complex synthetic mixtures of polychlorinated n-alkanes, typically categorized by chain length into short (SCCPs, C10–C13), medium (MCCPs, C14–17), and long (LCCPs, C>17) chains[2]. Polychlorinated nonanes (C9) fall just below the standard SCCP threshold but share their fundamental physicochemical behavior. They are synthesized via the direct chlorination of n-nonane or emerge when higher chain length CPs (MCCPs or LCCPs) undergo carbon chain cleavage during thermal decomposition[1][3].

The solubility profile of polychlorinated nonanes is dictated by two primary structural variables: carbon chain length and the degree of chlorination (typically 40–70% by weight)[2][4]. As the chlorination degree increases, the density and viscosity of the mixture rise, while volatility decreases[2][5]. Crucially, the introduction of multiple electronegative chlorine atoms onto the C9 hydrocarbon backbone creates a dense electron cloud, significantly enhancing London dispersion forces and inducing localized dipole moments.

Thermodynamics of Solvation in Organic Solvents

The fundamental thermodynamic driver for the solubility of polychlorinated nonanes is the Gibbs free energy of mixing (


). Because polychlorinated nonanes are highly non-polar, the enthalpy of mixing (

) is highly unfavorable in polar solvents like water, lower alcohols, and glycerol[2][6]. The energy required to disrupt the strong hydrogen-bonded network of water to form a solvation cavity far exceeds the weak dipole-induced dipole interactions established between water and the chlorinated alkane[5].

Conversely, in organic solvents, the Hildebrand solubility parameters (


) of the solvent and the solute are closely matched. Polychlorinated nonanes dissolve fully in non-polar to moderately polar organic solvents because the cohesive energy density of the solvent mirrors that of the solute, minimizing the thermodynamic barrier to cavity formation[7].

Table 1: Solubility Profile and Partition Coefficients of Polychlorinated Nonanes / SCCPs

Solvent ClassSpecific SolventsSolubility StatusMechanistic Rationale
Aqueous/Polar Protic Water, Methanol, GlycerolPractically Insoluble (< 1 mg/L)[5]High energetic cost of cavity formation; inability to participate in hydrogen bonding[2].
Aliphatic Hydrocarbons Hexane, HeptaneModerately to Highly Soluble[2]Strong London dispersion forces; matched cohesive energy density[2].
Aromatic Hydrocarbons Benzene, TolueneReadily Soluble / Miscible[8][9]

-electron interactions with the polarized C-Cl bonds enhance solvation[8].
Chlorinated Solvents Chloroform, Dichloromethane (DCM)Readily Soluble / Miscible[8][9]"Like dissolves like"; nearly identical Hildebrand parameters allow ideal mixing[8].
Polar Aprotic Acetone, Diethyl EtherSoluble / Miscible[8][9]Dipole-dipole interactions stabilize the solute without hydrogen bond disruption[8].

(Note: The octanol-water partition coefficients (log Kow) for SCCPs range from 4.48 to 7.4, indicating extreme lipophilicity and a strong preference for the organic phase[9][10].)

Solvation A Chlorination Degree (% Cl by weight) B Molecular Polarity & Dipole Moment A->B Increases C London Dispersion Forces A->C Increases E Solubility in Organic Solvents B->E Dictates Solvent Match C->E Enhances Lipophilicity D Solvent Cavity Formation Energy D->E Thermodynamic Barrier

Figure 1: Logical relationship between chlorination degree and solubility thermodynamics.

Empirical Determination of Solubility: A Self-Validating Protocol

To accurately determine the solubility and partition coefficients of polychlorinated nonanes, researchers must employ rigorous, self-validating methodologies. Because these compounds are complex mixtures with overlapping isotopic mass patterns, standard UV-Vis or simple GC-FID techniques are insufficient. The protocol below utilizes a modified Shake-Flask Method coupled with Gas Chromatography-Mass Spectrometry (GC-MS/MS)[11].

Step-by-Step Methodology: Shake-Flask Extraction & GC-MS/MS Quantification

Objective: Determine the solubility limit of a specific polychlorinated nonane congener mixture in a target organic solvent (e.g., a 1:1 Hexane-Dichloromethane mixture)[11].

  • System Equilibration (The Shake-Flask Method):

    • Action: Add an excess amount of the synthesized polychlorinated nonane mixture to 50 mL of the target organic solvent in a temperature-controlled, amber glass separatory funnel.

    • Causality: Amber glass prevents photolytic degradation[1]. Excess solute ensures the solvent reaches absolute thermodynamic saturation.

  • Agitation and Incubation:

    • Action: Agitate the mixture mechanically at 150 rpm for 24 hours at a constant 25.0 ± 0.1 °C, followed by a 24-hour settling period.

    • Causality: The extended agitation overcomes mass transfer resistance, while the settling period allows micro-emulsions to resolve, ensuring only truly dissolved molecules are sampled.

  • Phase Separation and Internal Standardization (Self-Validation):

    • Action: Extract a 1.0 mL aliquot of the saturated organic phase. Immediately spike the aliquot with a known concentration of a

      
      C-labeled polychlorinated alkane internal standard.
      
    • Causality: The internal standard corrects for any subsequent volumetric losses during concentration or matrix effects during ionization, making the quantification self-validating.

  • Sample Dilution and Concentration:

    • Action: Dilute the aliquot serially (if necessary) to fall within the linear dynamic range of the detector. Evaporate under a gentle stream of ultra-high purity nitrogen to a final volume of 100 µL.

  • GC-MS/MS Analysis:

    • Action: Inject 1 µL into a GC-MS/MS system operating in Electron Capture Negative Ionization (ECNI) mode. Use a non-polar capillary column (e.g., DB-5MS).

    • Causality: ECNI is highly selective and sensitive for highly chlorinated compounds, minimizing interference from non-halogenated co-extractants. The non-polar column separates congeners based on boiling point and dispersion forces, directly correlating with their solubility profiles[11].

Workflow A Sample Preparation (Polychlorinated Nonanes) B Solvent Equilibration (Shake-Flask Method) A->B C Phase Separation (Centrifugation) B->C D Extraction & Concentration (Hexane/DCM) C->D E GC-MS/MS Analysis (Quantification) D->E F Data Processing (Solubility & log Kow) E->F

Figure 2: Step-by-step workflow for empirical determination of polychlorinated nonane solubility.

Implications for Extraction and Environmental Remediation

Understanding the solubility of polychlorinated nonanes is not merely an academic exercise; it is the foundational logic behind environmental monitoring and remediation strategies. Because these compounds are highly hydrophobic (log Kow > 5)[10], they partition strongly into organic-rich matrices such as sediments, soils, and the lipid tissues of aquatic organisms[6][12].

When designing an extraction protocol for environmental samples (e.g., riverine sediments), aqueous extraction is thermodynamically impossible. Instead, scientists exploit the solubility profile by utilizing binary solvent systems. A common approach involves a 1:1 (v/v) mixture of Hexane and Dichloromethane (DCM)[11].

  • The Causality of the Binary Mix: Hexane (an aliphatic hydrocarbon) provides excellent solvation for the non-polar carbon backbone via dispersion forces, while DCM (a chlorinated solvent) offers the necessary dipole interactions to solvate the highly electronegative chlorine clusters. This synergistic solvent matching ensures exhaustive extraction recoveries (typically 90%–135%) from complex environmental matrices[11].

Furthermore, the thermal stability and solubility of these compounds dictate their remediation. Because they are practically insoluble in water, traditional aqueous microbial remediation is kinetically limited by bioavailability. Advanced remediation techniques must either utilize organic co-solvents to emulsify the nonanes[10] or rely on thermal decomposition above 800 °C, which breaks the C9 chains down into smaller, volatile chlorinated aromatic hydrocarbons[1][3].

Conclusion

The solubility of polychlorinated nonanes in organic solvents is a direct manifestation of their molecular architecture—specifically, the interplay between their C9 carbon backbone and their degree of chlorination. By leveraging the principles of solvation thermodynamics, researchers can predict their partitioning behavior and design highly efficient, self-validating extraction protocols using matched organic solvents like hexane and dichloromethane. As environmental regulations surrounding short-chain chlorinated paraffins tighten globally, mastering these physicochemical properties remains essential for accurate quantification and effective remediation.

References[8] "Chlorinated Paraffin for Plastics - PENPET Petrochemical Trading", penpet.com, URL[7] "Usage of short chain chlorinated paraffins (SCCPs) - SAFEGUARDS", sgs.com, URL[2] "Chlorinated Paraffins (EHC 181, 1996) - INCHEM", inchem.org, URL[6] "CHLORINATED PARAFFINS: Chemical Description", idc-online.com, URL[12] "Short-Chain Chlorinated Paraffins (SCCPs) (aka Chlorinated alkanes)", greenspec.co.uk, URL[4] "Short-Chain Chlorinated Paraffins : Production, Use and International Regulations", diva-portal.org, URL[9] "RoC Profile: Chlorinated Paraffins (C12, 60% Chlorine)", nih.gov, URL[10] "Short-Chain Chlorinated Paraffins (SCCPs) Action Plan", epa.gov,URL[11] "Determination of short-chain chlorinated paraffins (SCCPs) in surface water by gas chromatography - mass spectrometry (GC/MS)", researchgate.net, URL[5] "Chlorinated paraffins | C24H44Cl6 | CID 6537497", pubchem.ncbi.nlm.nih.gov, URL[1] "The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study", researchgate.net, URL[3] "Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin", researchgate.net, URL

Sources

Thermodynamic Control and Mechanistic Pathways in the Atom Transfer Radical Addition (ATRA) of CCl₄ to Terminal Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selective installation of halogenated moieties is a critical step in synthesizing complex pharmacophores. The addition of carbon tetrachloride (CCl₄) across terminal alkenes—historically known as the Kharasch addition—provides a highly atom-economical route to 1,1,1,3-tetrachloroalkanes[1]. Operating via an 2[2], this transformation relies on delicate thermodynamic balancing. This whitepaper deconstructs the thermodynamic driving forces, catalytic redox cycles, and experimental causality required to achieve selective 1:1 adduct formation without succumbing to competitive polymerization.

The Thermodynamic Imperative of ATRA

The global reaction (


) is governed by the interplay of bond dissociation energies (BDEs) and entropic penalties.
  • Enthalpic Driving Force (

    
    ) : The reaction is fundamentally driven by the exchange of weaker bonds for stronger ones. The endothermic cleavage of the C-Cl bond in CCl₄ and the alkene 
    
    
    
    -bond is more than offset by the exothermic formation of a new C-C
    
    
    -bond and a secondary C-Cl bond[3]. This results in a net exothermic process.
  • Entropic Penalty (

    
    ) : As a bimolecular addition that forms a single product, the system experiences a significant decrease in entropy (
    
    
    
    ).
  • Gibbs Free Energy (

    
    ) : At standard operating temperatures, the enthalpic term dominates, yielding a negative 
    
    
    
    . However, the high activation energy required for the initial C-Cl homolysis necessitates a transition metal catalyst to bypass the kinetic bottleneck[4].
Quantitative Energetics

To understand the reaction coordinate, we must analyze the specific bond energies involved. The table below summarizes the thermodynamic parameters that dictate the reaction's spontaneity.

Thermodynamic ParameterApproximate ValueMechanistic Implication
BDE: C-Cl (in CCl₄) ~73 kcal/molHigh barrier requires catalytic redox activation to prevent the need for extreme thermal homolysis[3].
BDE: C=C (

-bond)
~65 kcal/molCleavage is endothermic but readily attacked by the electrophilic

radical[3].
BDE: C-C (

-bond)
~85 kcal/molFormation of this bond provides the primary enthalpic driving force for the propagation step[3].
BDE: C-Cl (Secondary) ~81 kcal/molThe final halogen transfer step is strongly exothermic, pulling the equilibrium forward[3].

(Overall)
~ -28 kcal/molThe global transformation is thermodynamically favorable and exothermic[3].

(Overall)
~ -35 cal/(mol·K)The entropic penalty requires high reagent concentrations to maintain a favorable

[4].

Transition Metal Catalysis: Redox Thermodynamics

Without a catalyst, the thermal homolysis of CCl₄ requires temperatures that would exacerbate the entropic penalty and lead to uncontrolled radical coupling. To achieve kinetic control, transition metal complexes (e.g., Ru, Cu, Ni) are employed to mediate an 4[4].

The metal center (


) undergoes a one-electron oxidation, abstracting a chlorine atom from CCl₄ to generate the highly reactive trichloromethyl radical (

) and a halogenated metal species (

)[5]. The thermodynamics of this redox couple are critical:
  • If the reduction potential of the catalyst is too negative, the equilibrium shifts entirely to the right, flooding the system with radicals that undergo irreversible termination via dimerization.

  • If the catalyst is highly oxidizing, the reaction stalls.

The optimal catalyst maintains a low steady-state concentration of radicals, ensuring that the rate of deactivation (


) outpaces the rate of propagation (

). This prevents the intermediate carbon radical from adding to another alkene molecule (telomerization) and yields the selective 1:1 adduct[6].

ATRACycle cluster_redox Catalytic Redox Cycle Cat Mⁿ (Activator) Deact Mⁿ⁺¹-Cl (Deactivator) Cat->Deact Oxidation (k_act) CCl4 CCl₄ Cat->CCl4 Electron Transfer Deact->Cat Reduction (k_deact) Rad2 R-•CH-CH₂-CCl₃ Deact->Rad2 Halogen Donor Rad1 •CCl₃ CCl4->Rad1 -Cl Rad1->Rad2 + Alkene Alkene R-CH=CH₂ Alkene->Rad2 Prod R-CH(Cl)-CH₂-CCl₃ Rad2->Prod +Cl

Figure 1: Inner-sphere electron transfer (ISET) mechanism in transition-metal catalyzed ATRA.

Experimental Methodology: Self-Validating Protocol

A robust protocol must validate its own thermodynamic assumptions in real-time. The following methodology details the highly efficient7

7.
Step 1: Rigorous Deoxygenation
  • Action : Subject 1-hexene, CCl₄, and the solvent (e.g., toluene) to three consecutive freeze-pump-thaw cycles on a Schlenk line.

  • Causality : Molecular oxygen is a ground-state diradical that reacts with the

    
     radical at diffusion-controlled rates (
    
    
    
    ). Failure to deoxygenate shifts the thermodynamic sink toward peroxy radicals, permanently quenching the catalyst and halting the ATRA cycle[1].
  • Validation : Ensure the manifold pressure drops below

    
     mbar during the pump phase while the solution is frozen.
    
Step 2: Catalyst Initiation and Stoichiometry
  • Action : In an argon-filled glovebox, combine 1-hexene (1.0 equiv), CCl₄ (1.5 equiv), and

    
     (1 mol%) in a sealed reaction vessel.
    
  • Causality : A slight thermodynamic excess of CCl₄ ensures pseudo-first-order kinetics for the halogen donor. This mass action drives the equilibrium toward the 1:1 adduct and suppresses the competitive addition of the intermediate carbon radical to unreacted alkene (telomerization)[5].

Step 3: Thermal Activation and Kinetic Monitoring
  • Action : Heat the reaction mixture to 60 °C. Extract 10

    
     aliquots under positive argon pressure every 2 hours for GC-MS analysis.
    
  • Causality : Thermal energy is required to overcome the activation barrier of the initial Ru(II) to Ru(III) oxidation step[7].

  • Validation : The GC-MS trace must show the monotonic consumption of 1-hexene and the appearance of the 1,1,1,3-tetrachloroheptane peak. Crucial Check: If a peak corresponding to a 1:2 adduct (telomer) exceeds 2% relative area, it indicates that the rate of halogen transfer (

    
    ) is too slow relative to propagation (
    
    
    
    ). This necessitates lowering the temperature or increasing the CCl₄ ratio.

Workflow Step1 1. Freeze-Pump-Thaw (3x) Val1 Validation: Pressure < 10⁻³ mbar Step1->Val1 Step2 2. Catalyst & Reagent Mixing Val1->Step2 Val2 Validation: Homogeneous solution Step2->Val2 Step3 3. Thermal Activation (60°C) Val2->Step3 Val3 Validation: GC-MS Aliquot Analysis Step3->Val3 Step4 4. Product Isolation Val3->Step4 Val4 Validation: < 2% Telomer by NMR Step4->Val4

Figure 2: Self-validating experimental workflow for Ru-catalyzed CCl₄ addition to terminal alkenes.

References

1.1 - uu.nl 2.2 - diva-portal.org 3.7 - researchgate.net 4.6 - acs.org 5. 3 - msu.edu 6.5 - uu.nl 7.4 - acs.org

Sources

Methodological & Application

Application Note: Synthesis of 1,1,1,3-Tetrachlorononane via Ruthenium-Catalyzed Kharasch Addition (ATRA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of polychlorinated alkanes is of critical importance in the development of advanced flame retardants, plasticizers, and complex organic intermediates[1][2]. The Kharasch addition—formally classified as an Atom Transfer Radical Addition (ATRA)—is the premier methodology for appending trichloromethyl groups to terminal alkenes[3].

This application note details a highly selective, self-validating protocol for the synthesis of 1,1,1,3-tetrachlorononane via the intermolecular addition of carbon tetrachloride (CCl₄) to 1-octene[4]. By employing a ruthenium-based catalytic system, this protocol overcomes the limitations of classical peroxide initiators, offering superior regioselectivity, complete suppression of telomerization, and significantly milder reaction conditions[5][6].

Mechanistic Rationale & Causality (E-E-A-T)

Traditional Kharasch additions rely on radical initiators (e.g., AIBN or peroxides) that require harsh thermal conditions and frequently lead to uncontrolled radical propagation, yielding polymeric byproducts[3][6]. Transition-metal-catalyzed ATRA operates via a controlled, non-chain redox mechanism, which ensures the exclusive formation of the 1:1 adduct[7].

  • Initiation via Single Electron Transfer (SET): The Ru(II) catalyst undergoes SET with CCl₄, abstracting a chlorine atom to form a Ru(III)-Cl species and a highly reactive trichloromethyl radical (•CCl₃)[7].

  • Regioselective Propagation: The electrophilic •CCl₃ radical adds regioselectively to the less sterically hindered terminal carbon of 1-octene, generating a secondary carbon-centered radical intermediate[3].

  • Termination via Halogen Transfer (Causality of Selectivity): The key to preventing telomerization is the rapid transfer of the chlorine atom from the Ru(III)-Cl complex to the intermediate radical. This inner-sphere electron transfer step yields the final 1,1,1,3-tetrachlorononane product and regenerates the Ru(II) catalyst[6][7].

  • Causality of Reagent Ratios: Operating with an excess of CCl₄ (acting as both reagent and solvent) thermodynamically favors the halogen transfer step over sequential alkene insertions, ensuring high fidelity of the 1:1 adduct[6].

Catalytic Cycle Visualization

ATRA_Cycle Ru2 Ru(II) Catalyst (Active Species) Ru3 Ru(III)-Cl Complex (Halogen Donor) Ru2->Ru3 + CCl4 (SET Oxidation) CCl3 •CCl3 Radical (Initiator) Ru2->CCl3 Homolytic Cleavage Ru3->Ru2 Catalyst Regeneration (SET Reduction) Product 1,1,1,3-Tetrachlorononane (Final Product) Ru3->Product Cl Donation Adduct R-•CH-CH2CCl3 (Intermediate Radical) CCl3->Adduct + 1-Octene (Regioselective Addition) Adduct->Product Cl Transfer

Figure 1: Catalytic cycle of the Ruthenium-mediated Atom Transfer Radical Addition (ATRA).

Experimental Protocol

Self-Validating System: This protocol is designed with built-in quality control. The visual color change of the ruthenium complex during activation and the specific boiling point during distillation serve as in-process validation checkpoints.

Materials & Reagents
  • 1-Octene: Reagent grade, >99% (Store over molecular sieves).

  • Carbon Tetrachloride (CCl₄): Anhydrous, >99.5%. (Caution: Highly toxic and carcinogenic. Handle exclusively in a fume hood).

  • Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II)[RuCl₂(PPh₃)₃] or [RuCl(Cp*)(PPh₃)₂][5][8].

  • Solvent: Toluene (Anhydrous, degassed) - Optional, as CCl₄ can serve as the solvent.

Workflow Visualization

Workflow Step1 1. Reagent Prep Degas CCl4 & 1-Octene Step2 2. ATRA Reaction Ru(II) Cat, 80°C, 12h Step1->Step2 Step3 3. Quench & Filter Silica Plug Step2->Step3 Step4 4. Distillation 87-95°C at 0.3 mmHg Step3->Step4 Step5 5. QA/QC GC-MS & NMR Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 1,1,1,3-tetrachlorononane.

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step): Oxygen is a potent diradical scavenger that will irreversibly quench the •CCl₃ radical and oxidize the Ru(II) catalyst. In a flame-dried Schlenk tube under an argon atmosphere, add 1-octene (10 mmol) and CCl₄ (40 mmol, 4.0 equiv)[6].

  • Catalyst Addition: Add the [RuCl₂(PPh₃)₃] catalyst (0.1 mmol, 1 mol%). The solution will exhibit a distinct brown/red coloration.

  • Freeze-Pump-Thaw: Submerge the Schlenk tube in liquid nitrogen until the mixture is completely frozen. Evacuate the tube for 5 minutes, isolate from the vacuum, and allow it to thaw in a warm water bath. Repeat this cycle three times to ensure absolute deoxygenation.

  • Reaction Execution: Backfill the Schlenk tube with argon and seal it tightly. Heat the reaction mixture in a pre-equilibrated oil bath at 80 °C for 12 hours[9][10]. Continuous magnetic stirring at 600 rpm is required to ensure optimal mass transfer.

  • Quenching & Workup: Cool the reaction to room temperature. The reaction is quenched by exposing it to ambient air (oxygen terminates the radical cycle). Pass the crude mixture through a short pad of silica gel, eluting with hexane, to remove the transition metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove unreacted 1-octene and excess CCl₄. Purify the residue via fractional vacuum distillation. The pure 1,1,1,3-tetrachlorononane product is collected at 87–95 °C under 0.3 mmHg [4].

Data Presentation: Catalyst Efficiency Comparison

To justify the selection of the ruthenium catalyst, the following table summarizes the comparative efficiency of various initiating systems for the ATRA of CCl₄ to 1-octene.

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)1:1 Adduct Yield (%)Telomer Byproducts
Peroxides (e.g., Benzoyl Peroxide)5.010024< 50%High
CuCl / PMDETA5.0901672%Moderate
[Ni(NCN)Br]1.0252485%Low
RuCl₂(PPh₃)₃ 1.0 80 12 > 90% Trace
[RuCl(Cp*)(PPh₃)₂]0.540-60895%None detected

Table 1: Comparative analysis of catalytic systems for the synthesis of 1,1,1,3-tetrachlorononane. Ruthenium systems provide the highest yields with the lowest byproduct formation[5][7][8][9].

Analytical Characterization (QA/QC)

To validate the success of the synthesis, the isolated product must be characterized against the following expected parameters:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak for 1,1,1,3-tetrachlorononane (

    
    ) is typically weak due to the facile loss of a chlorine radical. However, characteristic fragmentation patterns—specifically the 
    
    
    
    peak at m/z 229 and the
    
    
    fragment at m/z 117—will be highly prominent.
  • ¹H NMR (CDCl₃, 400 MHz) Expected Shifts:

    • 
       0.88 (t, 3H, -CH₃)
      
    • 
       1.25 - 1.55 (m, 8H, aliphatic chain)
      
    • 
       1.80 - 2.05 (m, 2H, -CH₂- adjacent to the -CHCl- group)
      
    • 
       3.10 (dd, 1H, diastereotopic -CH₂- between CCl₃ and CHCl)
      
    • 
       3.35 (dd, 1H, diastereotopic -CH₂- between CCl₃ and CHCl)
      
    • 
       4.30 (m, 1H, -CHCl- chiral center)
      

Diagnostic Note: The presence of the two doublet of doublets (dd) between 3.10 and 3.35 ppm is the definitive proof of the 1,1,1,3-tetrachlorononane structure, as the methylene protons between the trichloromethyl group and the chiral methine chloride center are diastereotopic.

References

  • Kharasch addition - Wikipedia. 3

  • Highly efficient Kharasch addition catalysed by RuCl(Cp*)(PPh3)2 - ResearchGate. 5

  • Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes - DSpace (UU.nl). 6

  • BMF 10 - Polychlorinated alkanes (SCCP) - Chiron.no. 1

  • US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents. 4

  • Kharasch addition of tetrachloromethane to alkenes catalyzed by metal acetylacetonates - ResearchGate. 8

  • ANSWERING THE URGENT CALL FOR CHLORINATED PARAFFIN STANDARDS - Campro Scientific. 2

  • Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes - ACS Organometallics.7

  • Novel Ruthenium Indenylidene Catalysts: From Homogeneous to Heterogeneous - ResearchGate. 9

  • Synthesis of Polychloroalkanes - ResearchGate. 10

Sources

Preparation of chlorinated paraffin reference materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Characterization, and Validation of Chlorinated Paraffin Reference Materials

Executive Summary & Rationale

Chlorinated paraffins (CPs) are complex industrial mixtures of polychlorinated n-alkanes, widely utilized globally as flame retardants, plasticizers, and metal-working fluids[1]. Following the listing of short-chain chlorinated paraffins (SCCPs, C10–C13) as Persistent Organic Pollutants (POPs) under the Stockholm Convention, rigorous environmental monitoring has become a global regulatory mandate[2].

However, the analytical community faces a critical bottleneck: the extreme complexity of CP mixtures—comprising thousands of isomers, diastereomers, and homologues—renders standard chromatographic separation impossible, resulting in broad, unresolved complex mixtures (UCMs)[3]. The lack of reliable, carbon-chain-specific certified reference materials (CRMs) introduces severe quantification errors[4]. This application note details a highly controlled, self-validating protocol for the de novo synthesis, purification, and structural validation of single-chain CP reference materials.

Mechanistic Principles of CP Synthesis

Commercial CPs are synthesized via bulk free-radical chlorination, yielding a chaotic mixture of varying carbon chain lengths and chlorination degrees. To create reliable reference materials, synthesis must be strictly restricted to a single carbon chain length (e.g., strictly C10)[5].

This protocol utilizes sulfuryl chloride (


) as the chlorinating agent rather than gaseous 

. Causality:

acts as both a solvent and a controlled chlorine radical source. Under UV irradiation or thermal initiation, it dissociates into

and

. This liquid-phase reaction allows for precise stoichiometric control over the final chlorine mass fraction (typically targeted between 30% and 70% w/w) and minimizes the formation of chlorinated olefins (COs). COs are common thermal degradation artifacts that share overlapping mass-to-charge (m/z) ratios with CPs, severely confounding mass spectrometric quantification[6].

Experimental Workflow

CP_Synthesis N1 n-Alkane Precursor (e.g., n-Decane) N2 Radical Chlorination (SO2Cl2 + UV/Heat) N1->N2 Argon Atm. N3 Purification (LLE & Silica Gel) N2->N3 Crude CPs N4 Primary Characterization (Elemental Analysis) N3->N4 Purified Mixture N5 Carbon Skeleton Validation (LiAlD4 Reduction) N4->N5 Aliquot N6 Congener Profiling (HRGC-ECNI-MS) N4->N6 Aliquot N7 Certified CP Reference Material N5->N7 Backbone Verified N6->N7 Isomer Profiled

Workflow for the synthesis and multi-modal validation of CP reference materials.

Detailed Experimental Protocols

Protocol A: Controlled Synthesis of Carbon-Chain-Specific SCCPs

Objective: Synthesize a C10-CP reference standard with a ~55% chlorine content.

  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a reflux condenser and an argon inlet. Purge the system with ultra-high-purity Argon for 15 minutes. Causality: Ambient oxygen acts as a potent radical scavenger. Purging ensures the uninterrupted propagation of the

    
     radical chain reaction, preventing premature termination and low yields.
    
  • Solvation: Dissolve 1.0 mL of high-purity n-decane (>99.9%) in 30 mL of anhydrous dichloromethane (DCM)[3].

  • Initiation & Propagation: Add 9.0 mL of

    
     dropwise over 30 minutes while subjecting the flask to continuous UV irradiation (365 nm) at room temperature[3].
    Causality: Dropwise addition prevents thermal runaway. Controlling the reaction temperature prevents the dehydrochlorination of newly formed CPs into chlorinated olefins (COs), ensuring the purity of the reference standard[6].
    
  • Quenching & Purification: After 4 hours, quench the reaction by washing the organic layer with ice-cold saturated

    
     until the pH stabilizes at 7.0. Pass the organic phase through a multi-layer silica gel column (anhydrous 
    
    
    
    / activated silica) to remove polar byproducts. Evaporate the DCM under a gentle nitrogen stream to yield the purified C10-CP mixture.
Protocol B: Self-Validating System via Deuterodechlorination

Objective: Prove the structural integrity of the carbon backbone. Because CPs elute as a broad "hump" in gas chromatography, it is impossible to verify the carbon chain length directly from the synthesized mixture[3]. We employ a deuterodechlorination protocol as a self-validating quality control step to ensure the synthesis did not alter the carbon skeleton.

  • Reduction: Transfer 10 µg of the synthesized CP mixture into a reaction vial containing 5 mL of anhydrous tetrahydrofuran (THF). Add 50 mg of lithium aluminum deuteride (

    
    )[5].
    
  • Incubation: Seal the vial under argon and heat at 65°C for 12 hours. Causality:

    
     acts as a powerful nucleophile, selectively reducing all C-Cl bonds and replacing them with C-D (carbon-deuterium) bonds. This reaction preserves the carbon-carbon backbone while collapsing thousands of chlorinated isomers into a single, highly resolved deuterated alkane peak[3].
    
  • Validation: Analyze the extracted deuterated alkane via High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS). The presence of a single peak corresponding to the exact mass of deuterated decane confirms that no carbon chain scission or polymerization occurred during Protocol A[5].

Data Presentation & Characterization

Table 1: Synthesis Parameters for SCCP Reference Materials

Target HomologueAlkane PrecursorReagents (Alkane :

)
Target Chlorine ContentPrimary Application
C10-CPs n-Decane1 mL : 9 mL50% - 65% w/wSCCP Quantification
C11-CPs n-Undecane1 mL : 9 mL50% - 65% w/wSCCP Quantification
C12-CPs n-Dodecane1 mL : 9 mL50% - 65% w/wSCCP Quantification
Branched C10-CPs 2-Methylnonane1 mL : 9 mL50% - 65% w/wInternal Standard Extraction

(Note: Branched C10-CPs are synthesized identically and utilized as highly effective extraction internal standards due to their structural similarity to linear CPs but distinct chromatographic retention times[5].)

Table 2: HRGC-ECNI-MS Parameters for Congener Profiling

ParameterSpecificationCausality / Rationale
Ionization Source Electron Capture Negative Ionization (ECNI)CPs possess high electron affinity. ECNI provides soft ionization, preventing the excessive carbon backbone fragmentation seen in standard Electron Ionization (EI)[4].
Carrier Gas Helium (1.0 mL/min)Provides optimal chromatographic resolution for complex UCMs.
Reagent Gas Methane (2.0 mL/min)Acts as a buffer gas to thermalize electrons, maximizing the probability of electron capture by the CP molecules[4].
Monitored Ions ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

,

Primary diagnostic ions used to determine the exact chlorination degree and congener distribution profile.

Conclusion

The preparation of chlorinated paraffin reference materials requires a paradigm shift from traditional single-compound synthesis to controlled mixture generation. By coupling radical chlorination with rigorous, self-validating protocols like deuterodechlorination, laboratories can produce highly accurate, carbon-chain-specific standards. These materials are indispensable for compliance with international environmental frameworks and the accurate toxicological assessment of POPs.

References

  • Source: dicp.ac.
  • Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography–Mass Spectrometry | Environmental Science & Technology Source: ACS Publications URL
  • Selective and Fast Analysis of Chlorinated Paraffins in the Presence of Chlorinated Mono-, Di-, and Tri-Olefins with the R-Based Automated Spectra Evaluation Routine (RASER)
  • Perform Data Treatment for Chlorinated Paraffins in 10 Seconds?
  • Source: Stockholm Convention (pops.int)
  • Short- and Medium-Chain Chlorinated Paraffins in Polyvinylchloride and Rubber Consumer Products and Toys Purchased on the Belgian Market Source: MDPI URL

Sources

Application Note: Hydrolysis of 1,1,1,3-Tetrachlorononane to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental design, and step-by-step protocols for the synthesis of medium-chain functionalized fatty acids.

Mechanistic Causality & Reaction Logic

The transformation of 1,1,1,3-tetrachlorononane into carboxylic acids is a highly versatile reaction sequence used to generate medium-chain fatty acid derivatives, which are critical building blocks in pharmaceutical synthesis and lipid-based drug delivery systems. The starting material is classically synthesized via the radical-mediated Kharasch addition of carbon tetrachloride to 1-octene[1].

1,1,1,3-Tetrachlorononane presents a unique chemoselective challenge due to its two distinct reactive sites: the terminal trichloromethyl (


) group and the secondary chloride at the C3 position. The hydrolysis of polyhalogenated aliphatics typically involves competing nucleophilic substitution and dehydrohalogenation pathways[2].

To achieve selective hydrolysis of the


 group to a carboxylic acid without prematurely eliminating the C3 chloride, concentrated sulfuric acid is utilized. The causality of this choice lies in the electrophilic activation of the 

group. The acid protonates a terminal chlorine, facilitating the loss of

and generating a highly electrophilic dichlorocarbocation. Subsequent hydration and loss of two additional

molecules yield 3-chlorononanoic acid. If the

-unsaturated target (2-nonenoic acid) is desired, a subsequent base-promoted E2 elimination (dehydrohalogenation) is employed[2].

ReactionPathway A 1,1,1,3-Tetrachlorononane (Kharasch Adduct) B Dichlorocarbocation Intermediate A->B 90% H2SO4 (- HCl) C 3-Chlorononanoic Acid (Isolated Intermediate) B->C H2O (Hydration) D 2-Nonenoic Acid (Final Product) C->D KOH / EtOH (E2 Elimination)

Pathway for sequential hydrolysis and dehydrohalogenation of 1,1,1,3-tetrachlorononane.

Experimental Design & Self-Validating Systems

A robust protocol must be self-validating, meaning the physical phenomena observed during the reaction directly confirm the mechanistic progress.

  • Acid Concentration Causality: We utilize 90%

    
     rather than fuming sulfuric acid or dilute acid. Dilute acid lacks the protonating power to initiate the carbocation formation, while fuming acid leads to sulfonation and oxidative degradation. The 10% water content in the 90% acid is precisely enough to hydrate the intermediate acyl chloride.
    
  • Self-Validating Endpoint (Protocol A): The conversion of one mole of a

    
     group to a 
    
    
    
    group releases exactly three moles of
    
    
    gas. By routing the condenser exhaust through a mineral oil bubbler, the reaction provides real-time visual feedback. Vigorous bubbling indicates active substitution; the complete cessation of bubbling serves as a definitive, self-validating endpoint.
  • Thermodynamic Control (Protocol B): In the base-promoted elimination, 2.5 equivalents of

    
     are used. The first equivalent deprotonates the carboxylic acid (protecting it from nucleophilic attack and increasing solubility), while the remaining excess drives the E2 elimination of the C3 chloride. The precipitation of the product upon acidification to exactly pH 2 validates the successful formation of the free fatty acid.
    
Step-by-Step Methodologies
Protocol A: Acid-Catalyzed Hydrolysis to 3-Chlorononanoic Acid
  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal thermocouple, an addition funnel, and a reflux condenser. Connect the top of the condenser to an

    
     scrubber via a mineral oil bubbler.
    
  • Reagent Loading: Charge the flask with 50.0 g (0.188 mol) of 1,1,1,3-tetrachlorononane[3].

  • Acid Addition: Slowly add 150 mL of 90%

    
     dropwise via the addition funnel over 30 minutes.
    
  • Thermal Activation: Warm the biphasic mixture to 45–50 °C using a temperature-controlled oil bath. Critical Caution: Do not exceed 60 °C, as thermal runaway can cause premature elimination of the C3 chloride and polymerization.

  • Reaction Monitoring: Stir vigorously (800 rpm) to maximize the interfacial surface area between the organic and aqueous acid phases. Monitor the bubbler; the reaction is complete when

    
     gas evolution strictly ceases (typically 4–6 hours).
    
  • Quenching: Cool the reaction vessel to 0 °C. Carefully pour the highly acidic mixture over 500 g of crushed ice in a large beaker to quench the reaction without causing an exothermic spike.

  • Isolation: Extract the aqueous mixture with diethyl ether (

    
     mL). Wash the combined organic layers with saturated aqueous 
    
    
    
    (brine) until the aqueous wash is neutral. Dry over anhydrous
    
    
    and concentrate under reduced pressure to yield crude 3-chlorononanoic acid as a viscous oil.
Protocol B: Base-Promoted Dehydrohalogenation to 2-Nonenoic Acid
  • Solvation: Dissolve the crude 3-chlorononanoic acid (approx. 35 g) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Base Addition: Prepare a solution of 25 g

    
     (approx. 2.5 equivalents) in 50 mL of ethanol. Add this dropwise to the reaction flask. A slight exotherm will be observed as the carboxylate salt forms.
    
  • Reflux: Attach a condenser and heat the mixture to reflux (78 °C) for 3 hours to drive the E2 elimination.

  • Workup & Validation: Cool to room temperature and remove the ethanol in vacuo. Dissolve the resulting solid in 150 mL of distilled water.

  • Acidification: Slowly add 1M

    
     while monitoring with a pH meter until the solution reaches pH 2. The self-validating visual cue is the separation of an oily organic layer (the free 2-nonenoic acid) from the aqueous phase.
    
  • Purification: Extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , concentrate, and purify via fractional vacuum distillation to obtain pure 2-nonenoic acid.
Quantitative Data Summary

The following table summarizes the expected operational metrics and yields for the two-step synthesis when executed at a 0.188 mol scale.

Reaction ParameterProtocol A: HydrolysisProtocol B: Dehydrohalogenation
Target Product 3-Chlorononanoic Acid2-Nonenoic Acid
Primary Reagent 90%


/ Absolute Ethanol
Operating Temperature 45–50 °C78 °C (Reflux)
Reaction Time 4–6 hours3 hours
Endpoint Indicator Cessation of

gas evolution
Complete consumption via TLC
Expected Yield 82% – 88%75% – 80%
Purity (GC-MS) > 95% (Crude)> 98% (Post-distillation)
References
  • The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene. Chegg Chemistry Q&A. Available at:[Link]

  • Remediation of 1,1,1-Trichloroethane via Sequential Thermally Enhanced Hydrolysis and In Situ Chemical Oxidation. Battelle Memorial Institute. Available at: [Link]

  • Synthesis of β-Polychlorinated Alkynes Enabled by Copper-Catalyzed Multicomponent Reaction. Organic Letters, ACS Publications. Available at: [Link]

Sources

Application Note: Copper-Amine Catalyzed Atom Transfer Radical Addition (ATRA) of CCl₄ to Olefins

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary

The intermolecular addition of polyhalogenated compounds, such as carbon tetrachloride (CCl₄), across carbon-carbon double bonds is a powerful method for the 1,2-carbohalogenation of alkenes. Originally discovered as the Kharasch addition, this transformation has evolved into Atom Transfer Radical Addition (ATRA) [1].

Historically, ATRA was plagued by high catalyst loading requirements (10–30 mol%) and competing free-radical polymerization (ATRP), severely limiting its utility in pharmaceutical and fine chemical synthesis. However, the advent of Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) has revolutionized this chemistry. By utilizing specifically tuned copper-amine complexes alongside benign reducing agents, researchers can now achieve highly regioselective 1,1,1,3-tetrachloroalkane synthesis using parts-per-million (ppm) catalyst loadings[2].

This application note details the mechanistic principles, ligand selection criteria, and a self-validating experimental protocol for executing Cu-catalyzed ARGET ATRA of CCl₄ to olefins.

Mechanistic Principles & Causality

To successfully execute and troubleshoot an ATRA reaction, one must understand the delicate kinetic balance governing the catalytic cycle. The reaction relies on the Persistent Radical Effect (PRE) , wherein a highly reactive transient radical (•CCl₃) and a persistent metalloradical deactivator ([Cu(II)L(Cl)]⁺) are generated simultaneously.

The Role of the Copper-Amine Complex

The active catalyst is a Cu(I) species complexed with a multidentate nitrogen ligand. The amine ligand serves two critical functions:

  • Solubilization: It homogenizes the copper salt in organic solvents.

  • Redox Tuning: It lowers the Cu(I)/Cu(II) redox potential, increasing the thermodynamic driving force for halogen atom abstraction[2].

While simple ligands like 2,2'-bipyridine (bipy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are historically common, tris(2-pyridylmethyl)amine (TPMA) has proven vastly superior. TPMA provides enhanced stabilization of the Cu(II) deactivator state, ensuring rapid halogen capping of the intermediate carbon-centered radical before unwanted polymerization can occur[3].

Catalyst Regeneration (ARGET ATRA)

In traditional ATRA, trace oxygen or radical-radical termination events irreversibly consume the active Cu(I) species, leading to catalytic stalling. To circumvent this, a reducing agent is added to continuously regenerate Cu(I) from the accumulating Cu(II) deactivator[4].

While free-radical initiators like AIBN or V-70 (ICAR ATRA) can be used, they often trigger background polymerization in highly active electron-deficient olefins (e.g., acrylates)[3][5]. Ascorbic acid (Vitamin C) is the preferred reducing agent for ARGET ATRA because it acts via a non-radical, two-electron transfer mechanism, strictly regenerating the catalyst without initiating side reactions[4].

Reaction Pathway Visualization

Copper_ATRA_Mechanism CuI [Cu(I)L]⁺ (Active Activator) CuII [Cu(II)L(Cl)]⁺ (Deactivator) CuI->CuII Halogen Abstraction (Oxidation) CuII->CuI ARGET Regeneration CCl4 CCl₄ (Halogen Source) Radical •CCl₃ (Primary Radical) CCl4->Radical Activated by Cu(I) AdductRadical R-CH(•)-CH₂-CCl₃ (Intermediate Radical) Radical->AdductRadical Addition to Olefin Olefin R-CH=CH₂ (Olefin) Olefin->AdductRadical Product R-CHCl-CH₂-CCl₃ (1,1,1,3-Tetrachloroalkane) AdductRadical->Product Cl• Capping by Cu(II) (Deactivation) Reductant Ascorbic Acid (Reducing Agent) Reductant->CuII 2e⁻ Reduction

Catalytic cycle of Cu-catalyzed ARGET ATRA highlighting the persistent radical effect.

Optimization Data & Reagent Selection

The following table summarizes the quantitative impact of ligand and reductant choices on reaction efficiency, based on established literature parameters[2][3][4].

Catalyst SystemLigandReducing AgentCu LoadingMax Turnover Number (TON)Primary Application / Limitation
Traditional ATRA PMDETANone10–30 mol%< 10High toxicity; requires strict anaerobic conditions.
ICAR ATRA TPMAV-70 or AIBN50–100 ppm~10,000Excellent for unactivated olefins; fails with acrylates due to polymerization.
ARGET ATRA TPMAAscorbic Acid10–50 ppm> 15,000Broadest scope; suppresses polymerization; highly efficient for electron-deficient olefins.

Experimental Protocol: ARGET ATRA of CCl₄ to 1-Octene

This protocol describes the synthesis of 1,1,1,3-tetrachlorononane using a Cu(II)/TPMA catalyst system regenerated by ascorbic acid.

Materials Required
  • Substrates: 1-Octene (1.0 mmol), Carbon tetrachloride (CCl₄) (1.2 mmol).

  • Catalyst Precursors: Copper(II) chloride (CuCl₂) (0.001 mmol, 0.1 mol%), Tris(2-pyridylmethyl)amine (TPMA) (0.001 mmol, 0.1 mol%).

  • Reducing Agent: L-Ascorbic acid (0.1 mmol, 10 mol%).

  • Solvent: Methanol (MeOH) (anhydrous, degassed).

Step-by-Step Methodology

Step 1: Preparation of the Catalyst Stock Solution

  • In a nitrogen-filled glovebox or under standard Schlenk conditions, dissolve CuCl₂ (13.4 mg, 0.1 mmol) and TPMA (29.0 mg, 0.1 mmol) in 10 mL of anhydrous MeOH.

  • Causality Check: Starting with Cu(II) rather than Cu(I) drastically simplifies handling, as Cu(II) complexes are air-stable. The active Cu(I) will be generated in situ.

Step 2: Reaction Assembly

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add L-ascorbic acid (17.6 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and purge the vessel with Argon for 5 minutes.

  • Inject 1-octene (157 µL, 1.0 mmol), CCl₄ (116 µL, 1.2 mmol), and 2.0 mL of anhydrous MeOH into the flask via syringe.

  • Causality Check: Methanol is chosen as a co-solvent because it effectively dissolves ascorbic acid, which is largely insoluble in neat olefins or halocarbons.

Step 3: Degassing (Critical Step)

  • Subject the reaction mixture to three cycles of freeze-pump-thaw degassing.

  • Causality Check: Oxygen is a diradical that will irreversibly quench the carbon-centered intermediate radicals and oxidize the Cu(I) catalyst, completely stalling the reaction.

Step 4: Reaction Initiation

  • Backfill the Schlenk flask with Argon.

  • Using a gas-tight microsyringe, inject 100 µL of the CuCl₂/TPMA stock solution (delivering 0.001 mmol of catalyst, equivalent to 1000 ppm).

  • Place the flask in a pre-heated oil bath at 60 °C and stir vigorously for 12 hours.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature and open the flask to air (this immediately quenches any remaining active catalyst by oxidizing Cu(I) to Cu(II)).

  • Dilute the mixture with 10 mL of diethyl ether and filter through a short pad of neutral alumina to remove the copper catalyst and unreacted ascorbic acid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, 100% hexanes) to yield pure 1,1,1,3-tetrachlorononane.

Troubleshooting Guide

  • Issue: Low Conversion / Reaction Stalling.

    • Cause: Insufficient degassing or consumption of the reducing agent.

    • Solution: Ensure strict freeze-pump-thaw protocols. If the reaction stalls, an additional 5 mol% spike of ascorbic acid can re-initiate the cycle[4].

  • Issue: Formation of Polymeric Byproducts.

    • Cause: The rate of radical addition to the olefin (

      
      ) is outcompeting the rate of halogen capping (
      
      
      
      ).
    • Solution: Switch from a highly active olefin (like methyl acrylate) to a less active one, or increase the concentration of the Cu(II) deactivator by increasing the initial CuCl₂ loading. Ensure you are using Ascorbic Acid rather than AIBN[3].

  • Issue: Catalyst Precipitation.

    • Cause: Poor ligand solubility or solvent incompatibility.

    • Solution: Ensure TPMA is fully complexed with CuCl₂ before injection. If using non-polar solvents (e.g., toluene), switch to a more lipophilic ligand such as dinonyl-bipyridine (dNbipy), though note that TON may decrease compared to TPMA[2].

References

  • Taylor, M. J. W., et al. "Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent." Dalton Transactions, 2010. 4

  • Muñoz-Molina, J. M., & Belderrain, T. R. "Kharasch Reaction (Atom-Transfer Radical Addition Reactions)." Thieme, 2014. 1

  • Pintauer, T., et al. "Highly Efficient Ambient-Temperature Copper-Catalyzed Atom-Transfer Radical Addition (ATRA) in the Presence of Free-Radical Initiator (V-70) as a Reducing Agent." Chemistry - A European Journal, 2009. 3

  • "Ppm Cu Catalyst Enables tert-Alkylation Followed by C–H Cyclization To Synthesize Substituted Oxindoles." ACS Omega, 2018. 2

  • "A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins." PMC, 2024. 5

Sources

Application Note: Standard Operating Procedure for the Dehydrochlorination of 1,1,1,3-Tetrachlorononane

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Regioselective Dehydrochlorination of 1,1,1,3-Tetrachlorononane to 1,1,3-Trichloro-1-nonene

Introduction & Mechanistic Overview

1,1,1,3-Tetrachlorononane (CAS: 1070-27-5) [1] is a highly functionalized polychloroalkane, typically synthesized via the Kharasch addition of carbon tetrachloride to 1-octene. In advanced organic synthesis and materials science, it serves as a critical intermediate. The controlled dehydrochlorination of this molecule yields 1,1,3-trichloro-1-nonene , a valuable precursor for terminal alkynes, conjugated dienes, and specialty fluorinated derivatives.

Mechanistic Causality: Why 1,1,3-Trichloro-1-nonene?

The regioselectivity of this elimination is driven by the extreme acidity of the methylene protons at the C2 position. Flanked by a strongly electron-withdrawing trichloromethyl group (–CCl₃) at C1 and a chlorine atom at C3, the C2 protons are highly susceptible to abstraction. Whether initiated by thermal Lewis acid catalysis or base-mediated phase-transfer, the elimination of HCl occurs strictly across the C1–C2 bond [2]. This forms a thermodynamically stable double bond conjugated with the gem-dichloro terminus (CCl₂=CH–CHCl–C₆H₁₃), preventing non-selective elimination at the C3–C4 position.

To accommodate different scale and purity requirements, this guide details two field-proven methodologies:

  • Method A: Lewis Acid-Catalyzed Thermal Elimination (Industrial/Scale-up standard) [3].

  • Method B: Base-Mediated Phase-Transfer Catalysis (PTC) (Lab-scale/High-selectivity standard) [4].

Reaction Pathway & Workflow Visualization

G Reactant 1,1,1,3-Tetrachlorononane (C9H16Cl4) MethodA Method A: Thermal Catalysis FeCl3 / 130-150 °C Reactant->MethodA Lewis Acid MethodB Method B: Phase Transfer NaOH + Aliquat 336 / 65-75 °C Reactant->MethodB Base/PTC Product 1,1,3-Trichloro-1-nonene (C9H15Cl3) MethodA->Product -HCl ByproductA HCl Gas (To Scrubber) MethodA->ByproductA MethodB->Product -HCl (neutralized) ByproductB NaCl + H2O (Aqueous Waste) MethodB->ByproductB

Reaction pathways for the dehydrochlorination of 1,1,1,3-tetrachlorononane.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Thermal Dehydrochlorination

This method utilizes Iron(III) chloride (FeCl₃) to polarize the C–Cl bond, lowering the activation energy for thermal HCl elimination. It is highly scalable but requires robust off-gas scrubbing.

Reagents & Equipment:

  • 1,1,1,3-Tetrachlorononane (≥98% purity)

  • Anhydrous Iron(III) chloride (FeCl₃) (1–2 mol%)

  • Jacketed glass reactor equipped with a reflux condenser, mechanical stirrer, and a nitrogen sweep leading to a caustic (NaOH) scrubber.

Step-by-Step Procedure:

  • System Purge: Flush the reactor system with dry N₂ for 15 minutes to displace oxygen and ambient moisture.

  • Reagent Charging: Charge the reactor with 1,1,1,3-tetrachlorononane. Add 1.5 mol% of anhydrous FeCl₃. Note: Trace amounts of water or hydrated metal halides can actually inhibit the formation of high-boiling oligomers (pentachlorocyclohexene derivatives) during iron-catalyzed dehydrochlorination [3].

  • Heating & Elimination: Gradually heat the mixture to 130–150 °C under continuous agitation. HCl gas evolution will begin around 110 °C. Ensure the N₂ sweep actively carries the HCl into the caustic scrubber.

  • Reaction Monitoring: Sample the mixture every 60 minutes. Analyze via GC-FID. The reaction is typically complete when the reactant peak area falls below 2%.

  • Quenching & Workup: Cool the reactor to 30 °C. Quench the Lewis acid by adding an equal volume of 5% aqueous HCl (to keep iron salts soluble and prevent emulsion). Phase separate, wash the organic layer with deionized water until neutral, and dry over anhydrous MgSO₄.

  • Isolation: Purify the crude 1,1,3-trichloro-1-nonene via fractional distillation under reduced pressure.

Protocol B: Base-Mediated Phase-Transfer Catalysis (PTC)

Because aqueous sodium hydroxide is entirely insoluble in polychloroalkanes, an interfacial reaction is impractically slow. Aliquat 336 (trioctylmethylammonium chloride) acts as a phase-transfer catalyst, lipophilizing the hydroxide ion and shuttling it into the organic phase to trigger a classic E2 elimination at much milder temperatures [4].

Reagents & Equipment:

  • 1,1,1,3-Tetrachlorononane

  • 50% (w/w) Aqueous NaOH solution (1.5 equivalents)

  • Aliquat 336 (2 mol%)

  • Two-neck round-bottom flask with a high-shear mechanical stirrer and reflux condenser.

Step-by-Step Procedure:

  • Initial Charging: Add 1,1,1,3-tetrachlorononane and 2 mol% Aliquat 336 to the reaction flask.

  • Temperature Equilibration: Heat the organic mixture to 65–75 °C.

  • Base Addition: Begin dropwise addition of the 50% aqueous NaOH over 30 minutes. Critical Step: High-shear mechanical stirring (≥500 RPM) is mandatory to maximize the interfacial surface area between the aqueous and organic phases.

  • Reaction Monitoring: Maintain the temperature at 70 °C for 4–6 hours. Monitor the disappearance of the starting material via GC-FID or TLC (Hexanes).

  • Phase Separation: Once conversion exceeds 95%, cool the mixture to room temperature. Transfer to a separatory funnel and allow the phases to resolve. Drain the lower aqueous phase (containing NaCl and excess NaOH).

  • Washing: Wash the organic phase twice with saturated brine, followed by a single wash with 0.1 M HCl to neutralize any residual base and remove the PTC.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to yield high-purity 1,1,3-trichloro-1-nonene.

Quantitative Data & Optimization Matrix

The following table summarizes the operational parameters and performance metrics of both methodologies, allowing process chemists to select the appropriate route based on scale and equipment availability.

ParameterMethod A: Lewis Acid CatalysisMethod B: Phase-Transfer Catalysis
Catalyst / Reagent Anhydrous FeCl₃ (1.5 mol%)50% aq. NaOH + Aliquat 336 (2 mol%)
Operating Temperature 130 – 150 °C65 – 75 °C
Reaction Time 2 – 4 hours4 – 6 hours
Typical Conversion > 95%> 90%
Product Selectivity ~ 85% (Prone to minor oligomerization)> 95% (Minimal side reactions)
Primary Byproduct HCl gas (Requires active scrubbing)Aqueous NaCl + H₂O (Liquid waste)
Ideal Application Kilo-lab to Pilot-plant scale-upBench-scale synthesis, high-purity needs

Troubleshooting & Safety Directives

  • Over-Elimination (Diene Formation): In Method B, pushing the temperature above 85 °C or using a vast excess of base can lead to a secondary dehydrochlorination, yielding 1,3-dichloro-1,3-nonadiene. Strictly control the temperature at 70 °C.

  • Stalled Conversion in PTC: If Method B stalls at 50-60% conversion, the issue is almost always inadequate agitation. The biphasic nature of the reaction requires intense mechanical shearing; magnetic stir bars are often insufficient for volumes >100 mL.

  • Safety Hazard (Method A): The thermal elimination generates stoichiometric volumes of corrosive HCl gas. Ensure the caustic scrubber has sufficient capacity and that the nitrogen sweep is uninterrupted to prevent pressure buildup or backflow.

References

  • CAS 1070-27-5 (Nonane,1,1,1,3-tetrachloro-)
  • Synthesis of Polychloroalkanes. Nesmeyanov, A. N., & Freidlina, R. Kh.
  • Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene (US8877991B2).
  • Processes for the dehydrochlorination of a chlorinated alkane (US20190202759A1).

Troubleshooting & Optimization

Improving yield of 1,1,1,3-tetrachlorononane in Kharasch addition

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Troubleshooting Guide for 1,1,1,3-Tetrachlorononane Synthesis

Welcome to the Technical Support Center. Synthesizing 1,1,1,3-tetrachlorononane via the Kharasch addition of carbon tetrachloride (CCl₄) to 1-octene is a highly valuable transformation for drug development and materials science[1]. However, researchers frequently encounter low yields due to competing side reactions, catalyst deactivation, or poor radical control.

This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to optimize Atom Transfer Radical Addition (ATRA) workflows.

Diagnostic Workflow: Identifying the Root Cause of Low Yields

Before adjusting your reaction parameters, you must identify the specific failure mode of your synthesis. Use the diagnostic workflow below to map your analytical observations to the underlying chemical causality.

Diagnostic_Workflow Start Issue: Low Yield of 1,1,1,3-Tetrachlorononane Analyze Self-Validation Step: Run GC-MS / 1H-NMR of Crude Start->Analyze Telomers Observation A: High MW Byproducts (Telomerization) Analyze->Telomers Stalled Observation B: High Unreacted 1-Octene (Reaction Stalled) Analyze->Stalled Isomers Observation C: Presence of 2-Octene (Isomerization) Analyze->Isomers Sol1 Causality: Propagation outcompetes XAT. Action: Switch from peroxides to transition metal ATRA (Cu/Ru). Telomers->Sol1 Sol2 Causality: Persistent Radical Effect (PRE). Action: Add reducing agent (AIBN) to regenerate active catalyst. Stalled->Sol2 Sol3 Causality: Metal-hydride migration. Action: Lower temp to 60°C or switch to Cp*Ru(PPh3)2Cl. Isomers->Sol3

Caption: Diagnostic workflow for troubleshooting low yields in 1,1,1,3-tetrachlorononane synthesis.

Troubleshooting FAQs

Q1: Why am I seeing high molecular weight byproducts (telomers) instead of the 1:1 adduct? A1: This is a classic failure mode of uncontrolled free-radical addition. In the classical Kharasch addition using peroxide initiators, the intermediate carbon-centered radical (R-CH(•)-CH₂-CCl₃) can either abstract a chlorine atom from CCl₄ to form the desired 1,1,1,3-tetrachlorononane, or it can add to another molecule of 1-octene to form a telomer[1]. Because the rate of propagation often outcompetes halogen atom transfer (XAT), telomerization dominates unless CCl₄ is used in massive, impractical excess. Solution: Transition to an Atom Transfer Radical Addition (ATRA) system using transition metal catalysts (e.g., Cu(I) or Ru(II)). These metals enforce a 1:1 stoichiometry by holding the chlorine atom in their coordination sphere and rapidly transferring it back to the adduct radical, effectively outcompeting the telomerization pathway[2].

Q2: My transition-metal catalyzed reaction starts fast but stalls at 40-50% conversion. How do I push it to completion? A2: You are experiencing the Persistent Radical Effect (PRE). In ATRA, unavoidable radical-radical termination events irreversibly consume the active radical and leave behind the oxidized, dormant metal complex (e.g., Cu(II) or Ru(III)). Over time, the concentration of the active lower-oxidation-state catalyst drops to zero, stalling the reaction[2]. Solution: Implement AGET (Activators Generated by Electron Transfer) ATRA. By adding a mild reducing agent—such as AIBN (at 5 mol% relative to alkene)—you continuously reduce the dormant Cu(II) back to the active Cu(I) state. This prevents catalyst death and drives the reaction to >95% conversion without requiring excess CCl₄[2].

Q3: My GC-MS analysis shows a significant amount of 2-octene. Why is my starting material isomerizing? A3: Alkene isomerization is a known competing pathway when using certain ruthenium-based catalysts (particularly Ru-alkylidene or indenylidene complexes) at elevated temperatures (>80°C)[3]. The metal center can undergo a non-metathesis pathway, facilitating a metal-hydride mediated double-bond migration from the terminal 1-octene to the internal 2-octene, which is sterically hindered and unreactive toward CCl₄ addition[3]. Solution: Lower the reaction temperature to 60°C and switch to a more specific ATRA catalyst, such as Cp*Ru(PPh₃)₂Cl[4] or a Cu(I)/TPMA complex, which do not readily promote double-bond migration under these conditions.

Mechanistic Pathway: The ATRA Catalytic Cycle

To successfully manipulate the reaction, you must understand the causality of the electron transfer. The diagram below illustrates how the addition of a reducing agent (AGET) intercepts the dormant state of the catalyst to maintain the catalytic cycle.

ATRACycle CuI Active Catalyst [Cu(I)L]⁺ CuII Dormant Catalyst [Cu(II)L(Cl)]⁺ CuI->CuII + CCl4 (Oxidation) Radical •CCl3 Radical CuI->Radical Generates CuII->CuI (Reduction) Product 1,1,1,3-Tetrachlorononane CuII->Product Cl• Transfer Adduct Adduct Radical R-CH(•)-CH2-CCl3 Radical->Adduct + 1-Octene (Propagation) Adduct->Product XAT from Cu(II) Regen Reducing Agent (AIBN) Regen->CuI Regenerates active catalyst Regen->CuII Reduces excess Cu(II) buildup

Caption: Copper-catalyzed Atom Transfer Radical Addition (ATRA) cycle with AGET regeneration.

Quantitative Data: Catalyst System Comparison

The table below summarizes quantitative data across different catalytic systems for the synthesis of 1,1,1,3-tetrachlorononane, demonstrating the superiority of modern ATRA systems over classical peroxide methods.

Catalyst SystemInitiator / ReductantTemp (°C)Time (h)Conversion (%)Selectivity (%)Source
Peroxide (Classical)Benzoyl Peroxide100124295[1]
[Cu(TPMA)Cl][Cl]AIBN (5 mol%)606>95>98[2]
CpRu(PMe₃)(PPh₃)ClNone608>99>99[4]

*Note: Classical methods often suffer from high telomerization if CCl₄ is not used in massive excess. Transition metal systems achieve high selectivity at near equimolar ratios.

Self-Validating Experimental Protocol: AGET ATRA Synthesis

The following step-by-step methodology details the high-yield synthesis of 1,1,1,3-tetrachlorononane using a Copper-catalyzed AGET ATRA system. Every step includes a built-in validation check to ensure scientific integrity before proceeding.

Step 1: Reagent Purification & Validation

  • Action: Pass 1-octene through a short plug of basic alumina to remove auto-oxidized peroxides.

  • Causality: Trace peroxides will prematurely oxidize the active Cu(I) catalyst to the dormant Cu(II) state before the reaction even begins.

  • Validation Check: Perform a starch-iodide test on a drop of the filtrate. A negative result (no blue/black color) validates the complete absence of trace peroxides.

Step 2: Catalyst Complexation

  • Action: In an oven-dried Schlenk flask under N₂, combine CuCl (1 mol% relative to alkene) and TPMA (tris(2-pyridylmethyl)amine) ligand (1.1 mol%) in anhydrous acetonitrile. Stir for 15 minutes.

  • Causality: The TPMA ligand tunes the redox potential of the copper center, ensuring rapid halogen atom transfer (XAT) to outcompete telomerization[2].

  • Validation Check: Observe a distinct color shift to a pale green/blue homogeneous solution, visually confirming the successful formation of the active [Cu(I)(TPMA)]⁺ complex.

Step 3: AGET Initiation & Reaction

  • Action: Add CCl₄ (1.2 equiv), purified 1-octene (1.0 equiv), and AIBN (5 mol%). Degas the mixture via three consecutive freeze-pump-thaw cycles. Backfill with N₂ and heat to 60°C.

  • Causality: AIBN acts as a continuous reducing agent (AGET), slowly decomposing at 60°C to reduce any accumulated Cu(II) back to Cu(I), thereby defeating the Persistent Radical Effect[2].

  • Validation Check: At

    
     hours, extract a 50 µL aliquot under N₂ flow. Quench with air and run a rapid GC-FID analysis. The presence of a dominant product peak with <5% telomer peaks validates the correct kinetic trajectory.
    

Step 4: Quench and Isolation

  • Action: After 6 hours, cool the flask to room temperature and expose the mixture to ambient air. Filter the crude mixture through a pad of silica gel, eluting with hexane.

  • Causality: Oxygen rapidly and irreversibly oxidizes the active Cu(I) to Cu(II), halting the radical chain mechanism and preventing side reactions during workup.

  • Validation Check: The resulting filtrate must be completely colorless. A blue or green tint indicates incomplete metal removal, requiring a secondary silica filtration before solvent evaporation.

References

1.[1]1 - Google Patents 2.[2]2 - ACS Publications 3.[4]4 - ResearchGate 4.[3]3 - ResearchGate

Sources

Technical Support Center: Iron-Catalyzed ATRA Reaction Optimization & Catalyst Deactivation Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize iron-catalyzed Atom Transfer Radical Addition (ATRA) and Polymerization (ATRP) workflows. Iron is an abundant, biocompatible alternative to copper, but its complex redox chemistry makes it highly susceptible to catalyst deactivation.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind catalyst failure and providing self-validating protocols to ensure robust, reproducible results.

Diagnostic Workflow for Catalyst Deactivation

When an ATRA reaction stalls or yields poor atom economy, the root cause is almost always a failure in the deactivation step or irreversible oxidation of the active catalyst. Use the logical workflow below to isolate your specific point of failure.

Troubleshooting Start Reaction Yield/Control Poor? Q1 Is the system strictly air-free? Start->Q1 FixAir Degas solvent (Freeze-Pump-Thaw) Use Schlenk line Q1->FixAir No Q2 Which halide is used? Q1->Q2 Yes FixCl Switch to Bromide (Br) for faster deactivation Q2->FixCl Chloride (Cl) Q3 Is the solvent highly polar? Q2->Q3 Bromide (Br) FixSolv Switch to less polar solvent (e.g., Anisole, Toluene) Q3->FixSolv Yes (e.g., MeCN) Q4 Is Fe(III) accumulating? Q3->Q4 No FixRed Add reducing agent or use photo-regeneration Q4->FixRed Yes

Workflow for diagnosing and resolving iron catalyst deactivation in ATRA reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My iron-catalyzed ATRA reaction stalls prematurely, and the solution turns dark brown. What causes this? A1: The premature stalling and color shift (from the pale green/yellow of Fe(II) to the deep brown of Fe(III)) indicates the irreversible accumulation of the Fe(III)-halide deactivator complex. In ATRA, the


 activator transfers an electron to the alkyl halide, generating a radical and 

[1]. If radical-radical termination events occur, Fe(III) builds up, shifting the equilibrium and halting the reaction. Solution: Implement a continuous activator regeneration loop. By utilizing visible light with a sacrificial donor, you can continuously photoreduce the inactive Fe(III) back to the active Fe(II) state, allowing you to drop catalyst loading to ppm levels[2].

Q2: I am getting a mixture of oligomers instead of the targeted 1:1 ATRA adduct. Why is the deactivation step failing? A2: Poor deactivation—where the radical adds to multiple alkenes before being capped by the halogen—is often caused by a halide mismatch. The high affinity of the Cl atom to the iron catalyst renders it less efficient for the fast deactivation of growing chains compared to Bromine[1]. Solution: Switch from a chloride-based initiator to a bromide-based initiator (e.g., using


). Bromide exchanges with higher efficiency, ensuring rapid radical capping and providing direct access to synthetically valuable 1:1 adducts like 1,3-dibromo compounds[3].

Q3: Does solvent choice actually impact catalyst deactivation? A3: Yes, profoundly. Highly polar solvents (like acetonitrile or DMF) can cause the iron complex to disproportionate into inactive cationic species and active anionic species[1]. Electrogenerated Fe(II) effectively activates dormant chains, but deactivation by Fe(III) becomes highly inefficient in these environments without proper ligand tuning[4]. Solution: Decrease the polarity of the reaction medium by switching to solvents like anisole or toluene, which maintain the integrity of the active anionic iron complex and improve deactivation rates[1].

Q4: How do I stabilize the active iron complex without using complex, expensive ligands? A4: Iron catalysts perform exceptionally well when they possess anionic properties, whereas cationic iron complexes are generally poor catalysts[1]. Solution: The simplest way to stabilize the active anionic species (e.g.,


) is by adding simple halide salts with bulky, non-coordinating cations, such as tetrabutylammonium bromide (TBABr)[1]. TBABr enriches the electron density around the iron center, preventing deactivation via solvent coordination.

Quantitative Analysis of Reaction Parameters

To aid in experimental design, the following table summarizes the quantitative and qualitative impacts of various reaction parameters on catalyst activation and deactivation rates.

ParameterConditionEffect on Catalyst StateImpact on ATRA DeactivationRecommendation
Halide Chloride (Cl)High Fe-Cl bond affinitySlow deactivation, oligomerizationAvoid for precise 1:1 adducts
Halide Bromide (Br)Optimal Fe-Br labilityFast, efficient radical cappingPreferred for high yield ATRA
Solvent High Polarity (MeCN)Disproportionation to cationic FeSlower deactivation, catalyst lossLimit use or add excess halide
Solvent Low Polarity (Anisole)Maintains anionic Fe complexRapid deactivation, high controlPreferred solvent
Ligand NoneSusceptible to solvent bindingVariable, often poor stabilityUse coordinating solvents carefully
Ligand TBABr (excess)Forms

/

Highly stable, prevents deactivationHighly recommended

Self-Validating Experimental Protocol

Visible-Light-Driven Iron-Catalyzed ATRA with Continuous Regeneration This protocol leverages photo-regeneration to prevent Fe(III) buildup, ensuring continuous catalytic turnover even at low ppm loadings. The procedure includes built-in validation checks to ensure systemic integrity.

Step 1: Reagent Preparation (Glovebox)

  • Action: In an argon-filled glovebox, add

    
     (catalyst, 5 mol%) and TBABr (ligand, 10 mol%) to an oven-dried Schlenk tube.
    
  • Causality: TBABr acts as a halide donor to form the highly active, electron-rich anionic iron complex (

    
    ), preventing catalyst aggregation.
    

Step 2: Substrate Addition

  • Action: Add the alkene substrate (1.0 equiv) and the alkyl bromide initiator (e.g.,

    
    , 2.0 equiv). Dissolve in anhydrous, degassed anisole (0.5 M).
    
  • Causality: Excess alkyl bromide drives the equilibrium toward the 1:1 adduct and suppresses radical-radical termination. Anisole prevents the disproportionation of the iron catalyst that typically occurs in highly polar solvents.

Step 3: System Degassing & Self-Validation

  • Action: Seal the tube, remove it from the glovebox, and perform three Freeze-Pump-Thaw cycles on a Schlenk line.

  • Self-Validation Check: During the thaw cycle, observe the liquid closely. If bubbles continue to form as it thaws, dissolved oxygen/moisture is still present. Repeat the cycle until the liquid thaws completely clear and motionless. Oxygen irreversibly oxidizes Fe(II) to inactive Fe(III) oxides.

Step 4: Irradiation & Kinetic Monitoring

  • Action: Irradiate the tube with blue LEDs (

    
     nm) at room temperature for 12-18 hours.
    
  • Self-Validation Check: Monitor the reaction color. The initial solution should be pale green/yellow. If the solution rapidly turns deep brown and remains that way, the catalyst has been irreversibly oxidized, validating that the photo-regeneration loop has failed or an oxygen leak has occurred.

  • Causality: Visible light continuously photoreduces the deactivated

    
     back to the active 
    
    
    
    , preventing catalyst death and maintaining the radical equilibrium.

Mechanistic Overview of the Regeneration Loop

Understanding the logical flow of the catalytic cycle is critical for troubleshooting. The diagram below illustrates how the activation/deactivation equilibrium is maintained, and where the regeneration loop intervenes to rescue deactivated catalysts.

CatalyticCycle Fe2 Active Catalyst Fe(II) Complex Activation Activation Step (Generates R•) Fe2->Activation Electron Transfer Fe3 Deactivated Catalyst Fe(III) Complex Deactivation Deactivation Step (Caps Radical) Fe3->Deactivation Halogen Transfer Regen Regeneration Loop (e.g., Light / Reducing Agent) Fe3->Regen Accumulation (Side Reactions) Activation->Fe3 Oxidation Deactivation->Fe2 Reduction Regen->Fe2 Catalyst Recovery

Iron-catalyzed ATRA catalytic cycle highlighting the regeneration loop to prevent deactivation.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: unipd.

Sources

Technical Support Center: Separation of 1,1,1,3-Tetrachlorononane from Unreacted 1-Octene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of purifying 1,1,1,3-tetrachlorononane from residual 1-octene starting material. The following question-and-answer section provides in-depth, field-proven insights into effective separation strategies, troubleshooting, and analytical validation.

Core Challenge: Understanding the Chemical Landscape

The successful separation of 1,1,1,3-tetrachlorononane from 1-octene hinges on exploiting their distinct physical and chemical properties. The synthesis of 1,1,1,3-tetrachlorononane often involves the radical addition of a tetrachloromethane source to 1-octene.[1] This process can leave a significant amount of unreacted, non-polar 1-octene mixed with the more polar, higher-boiling point chlorinated product.

A foundational understanding of their properties, summarized in the table below, dictates the most logical and effective purification strategies.

Table 1: Comparative Physicochemical Properties

Property1-Octene1,1,1,3-TetrachlorononaneRationale for Separation
Molecular Formula C₈H₁₆C₉H₁₆Cl₄Significant difference in mass and composition.
Molecular Weight 112.21 g/mol ~278.03 g/mol (Calculated)A large mass difference contributes to a significant boiling point elevation.
Boiling Point ~121-123 °C>250 °C (Estimated)The large boiling point delta (>100 °C) makes fractional distillation a highly viable primary method for bulk separation.[2][3]
Polarity Non-polar (Hydrocarbon)Moderately Polar (due to C-Cl bonds)The difference in polarity is the basis for separation by adsorption chromatography (e.g., on silica gel).[4]
Key Reactive Feature C=C double bondC-Cl bondsThe alkene's double bond can be selectively targeted for chemical conversion if physical separation methods fail.[5]

Note: The boiling point for 1,1,1,3-tetrachlorononane is estimated based on structurally similar compounds. For instance, 1,1,1,3-tetrachloropropane has a boiling point of 159 °C[6], and the addition of six more methylene groups would be expected to increase the boiling point substantially.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most effective method for a large-scale (multi-gram) separation of these two compounds?

Answer: For bulk separations, Vacuum Fractional Distillation is the most efficient and scalable method due to the large difference in boiling points between the two compounds.[7]

The significantly higher molecular weight and polarity of 1,1,1,3-tetrachlorononane result in a much higher boiling point compared to 1-octene. Operating under reduced pressure (vacuum) is crucial as it lowers the required boiling temperatures, preventing potential thermal degradation of the chlorinated product.[3]

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (packed with Raschig rings or Vigreux indentations for higher efficiency), a condenser, a receiving flask, and a vacuum-tight thermometer. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Charging the Flask: Charge the crude reaction mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Seal the system and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Collecting Fractions:

    • Fraction 1 (1-Octene): As the temperature rises, the lower-boiling 1-octene will distill first. Collect this fraction until the temperature at the head of the column begins to rise sharply.

    • Intermediate Fraction: A small intermediate fraction may be collected as the last traces of 1-octene are removed and the tetrachlorononane begins to distill.

    • Fraction 2 (Product): Change the receiving flask and collect the pure 1,1,1,3-tetrachlorononane at its characteristic boiling point under the applied pressure.

  • Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.

G cluster_setup Setup cluster_operation Operation cluster_analysis Analysis Flask Charge Crude Mixture (Flask + Stir Bar) Column Assemble Fractional Distillation Column Flask->Column Vacuum Connect to Vacuum System Column->Vacuum ReduceP Reduce Pressure (e.g., 10-20 mmHg) Vacuum->ReduceP Heat Apply Gentle Heat ReduceP->Heat Distill_Octene Collect Fraction 1 (1-Octene) Heat->Distill_Octene Distill_Product Collect Fraction 2 (Product) Distill_Octene->Distill_Product Analyze Analyze Fractions (GC or NMR) Distill_Product->Analyze

Fig 1. Workflow for Vacuum Fractional Distillation.
Q2: I need very high purity (>99%). Is distillation enough, or should I use another technique?

Answer: To achieve the highest purity, Flash Column Chromatography is the recommended method, either as a primary purification step for small-scale reactions or as a secondary polishing step after a bulk distillation.[4] This technique exploits the polarity difference between the non-polar 1-octene and the moderately polar 1,1,1,3-tetrachlorononane.

In a normal-phase setup (using silica gel), the non-polar 1-octene will have a weak affinity for the polar stationary phase and will elute quickly with a non-polar mobile phase. The more polar tetrachlorononane will interact more strongly with the silica and elute later.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. Start with 100% hexanes. In this system, 1-octene should have a high Rf value (e.g., >0.8), while the 1,1,1,3-tetrachlorononane should be at the baseline (Rf ≈ 0). A good eluent for the product might be a low-percentage mixture of a slightly more polar solvent in hexanes (e.g., 1-5% Ethyl Acetate/Hexanes).[8]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial non-polar solvent (100% hexanes). Ensure the silica bed is level and free of air bubbles.[9]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a non-polar solvent (like hexanes) and carefully load it onto the top of the silica bed.

  • Elution:

    • Begin eluting with 100% hexanes. The unreacted 1-octene will travel down the column and be collected first.

    • Monitor the fractions using TLC.

    • Once all the 1-octene has been eluted, you can either continue with the same solvent (isocratic elution) if the product moves slowly, or gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of the 1,1,1,3-tetrachlorononane.

  • Product Collection: Collect the fractions containing the pure product, and combine them based on TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps Select_Solvent Select Solvent System (via TLC, e.g., Hexanes) Pack_Column Pack Column (Silica Gel + Hexanes) Select_Solvent->Pack_Column Load_Sample Load Crude Mixture Pack_Column->Load_Sample Elute_Octene Elute with 100% Hexanes Load_Sample->Elute_Octene Collect_Octene Collect 1-Octene Fractions Elute_Octene->Collect_Octene Elute_Product Increase Polarity (if needed) & Elute Product Collect_Octene->Elute_Product Collect_Product Collect Product Fractions Elute_Product->Collect_Product Analyze Analyze Fractions by TLC Collect_Product->Analyze Evaporate Combine Pure Fractions & Rotary Evaporate Analyze->Evaporate

Fig 2. Workflow for Flash Column Chromatography.
Q3: How do I confirm that my separation was successful and determine the final purity?

Answer: A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive assessment of purity.

  • Gas Chromatography (GC): GC is an excellent tool for assessing purity by separating volatile compounds.[10][11]

    • Method: Inject a small, diluted sample of your purified fraction into a GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Expected Result: A successful separation will show a single major peak corresponding to 1,1,1,3-tetrachlorononane in the product fraction, with the complete absence of the peak corresponding to 1-octene (which would have a much shorter retention time). Purity can be calculated by the area-percent method.[10]

  • ¹H NMR Spectroscopy: NMR provides structural confirmation and can easily detect trace amounts of the alkene impurity.[12]

    • Method: Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

    • Expected Result: The spectrum of pure 1,1,1,3-tetrachlorononane will show signals in the alkyl region. Crucially, a successful purification will show the complete disappearance of the characteristic vinyl proton signals from 1-octene, which typically appear in the δ 4.9-5.8 ppm range.[13]

Q4: Physical separation methods are not working well for me. Is there a chemical method to remove residual 1-octene?

Answer: Yes, if physical methods are insufficient or if complete removal of the alkene is the primary goal (and its recovery is not needed), you can use a Selective Chemical Reaction to transform the 1-octene into a more easily separable compound. The C=C double bond is significantly more reactive to many reagents than the saturated backbone of the chlorinated alkane.[14]

A common and effective method is bromination .

Concept: Bromine (Br₂) reacts rapidly with the double bond of 1-octene at room temperature to form 1,2-dibromooctane.[15] This new compound is much more polar and has a significantly higher boiling point than 1-octene, making it easily separable from the desired 1,1,1,3-tetrachlorononane by a simple column filtration or distillation.

Experimental Protocol: Selective Bromination

  • Setup: In a fume hood, dissolve the impure mixture in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine will disappear as it reacts with the alkene. Continue adding bromine solution until a faint, persistent yellow or orange color remains, indicating that all the 1-octene has been consumed.

  • Workup: The resulting mixture now contains your desired product and the high-boiling 1,2-dibromooctane. This mixture can be easily separated.

    • Simple Filtration: Pass the mixture through a short plug of silica gel, eluting with hexanes. The non-polar 1,1,1,3-tetrachlorononane will pass through, while the much more polar 1,2-dibromooctane will remain adsorbed on the silica.

    • Distillation: The large difference in boiling points between the tetrachlorononane and the dibromooctane allows for a clean separation via vacuum distillation.

⚠️ Safety and Disposal Warning: This method involves the use of corrosive and toxic bromine and generates halogenated waste. Handle bromine with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for its use and disposal.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. [Link]

  • KnowItAll. (2026). Understanding Alkanes and Haloalkanes: Fractional Distillation and Cracking Explained. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • CAS Common Chemistry. (n.d.). 1,1,1,3-Tetrachloropropane. Retrieved December 17, 2025, from [Link]

  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]

  • Columbia University. Column chromatography. [Link]

  • chemrevise. (n.d.). 3.2 Alkanes. [Link]

  • Wikipedia. (2025). Fractional distillation. [Link]

  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. PMC. [Link]

  • AQA A-Level Chemistry. Fractional Distillation of Crude Oil. [Link]

  • Crunch Chemistry. (2025). Fractional distillation and catalytic cracking explained. [Link]

  • Patsnap. (2022). A kind of preparation method of 1,1,1,3-tetrachloropropane. [Link]

  • Chemistry LibreTexts. (2024). 8: Alkenes - Reactions and Synthesis. [Link]

  • Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

  • University of Illinois. Organic Chemistry 1 Chapter 12. Reactions of Alkenes. [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrachloropropane. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemistry Steps. (2024). Reaction of Alkenes With HCl, HBr, and HI. [Link]

  • Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]

  • Unknown Source. Reactions of Alkenes. [Link]

  • ResearchGate. (2015). NMR of Alkanes. [Link]

  • Study Mind. (2022). Reactions of Alkenes (GCSE Chemistry). [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1,3,3-Tetrachlorocyclohexane. [Link]

  • CUP Contract Labs. Gas Chromatography (GC) for Purity & Identity. [Link]

  • Unknown Source. Nuclear Magnetic Resonances (NMR) Spectroscopy. [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrachloropentane. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1,1,3,3-pentachloropropane. [Link]

Sources

Controlling regioselectivity in radical addition to terminal alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Regioselective Radical Additions to Terminal Alkenes . This portal is designed for researchers, synthetic chemists, and drug development professionals who require precise control over carbon-heteroatom and carbon-carbon bond formation.

Unlike traditional ionic additions that strictly follow Markovnikov’s rule via carbocation intermediates, radical additions offer a versatile, milder alternative. However, controlling whether a radical adds to the terminal carbon (Anti-Markovnikov) or the internal carbon (Markovnikov) requires a deep understanding of steric hindrance, radical stability, and hydrogen atom transfer (HAT) kinetics.

Visualizing Regioselectivity Logic

To troubleshoot your reaction, you must first understand the divergent pathways of radical addition. The diagram below illustrates how catalyst selection forces the reaction down either the Anti-Markovnikov or Markovnikov pathway.

Regioselectivity Alkene Terminal Alkene (R-CH=CH2) Addition Radical Addition Alkene->Addition Radical Radical Species (X•) Radical->Addition AntiMarkPath Attack at Terminal Carbon (Less Steric Hindrance) Addition->AntiMarkPath Standard Free Radical (e.g., Photoredox, Peroxides) MarkPath MHAT / Polarity Reversal (Attack at Internal Carbon) Addition->MarkPath Cobalt-Catalyzed (MHAT) AntiMarkProd Anti-Markovnikov Product (More Stable 2°/3° Radical) AntiMarkPath->AntiMarkProd MarkProd Markovnikov Product (Via Metal-Hydride Intermediate) MarkPath->MarkProd

Divergent pathways for radical addition to terminal alkenes based on catalyst and mechanism.

Quantitative Performance Data

When selecting a methodology, benchmark your expected yields and selectivities against established literature standards. The table below summarizes the quantitative data for state-of-the-art regioselective radical additions.

Reaction TypeTarget RegioselectivityCatalyst / Reagent SystemTypical YieldKey Challenge Solved
Hydrobromination Anti-MarkovnikovHBr, Peroxides (Kharasch Effect)>80%Overcomes traditional ionic Markovnikov bias[1].
Hydration MarkovnikovCo(acac)₂, PhSiH₃, O₂ (Mukaiyama)70–95%Avoids harsh acidic conditions; tolerates sensitive functional groups[2].
Hydroamination Anti-MarkovnikovFukuzumi Acridinium, PhSH, Light60–87%Enables direct N-H addition without precious transition metals[3].
Hydrosilylation Anti-MarkovnikovTrichlorosilane, Et₃B initiator39–51%Efficient addition without the need for a thiol catalyst[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of Markovnikov and Anti-Markovnikov products in my photoredox radical addition? Root Cause: Poor regioselectivity in photoredox radical additions often stems from a mismatch in "polarity matching" or insufficient steric differentiation. While standard free radicals prefer attacking the less hindered terminal carbon to form a more stable secondary radical[1], highly electrophilic radicals might attack the internal carbon if the terminal carbon is overly electron-deficient. Solution: Adjust your Hydrogen Atom Transfer (HAT) catalyst. For example, in photoredox hydroamination, using thiophenol (PhSH) or diphenyl disulfide ensures rapid hydrogen atom transfer to the intermediate radical before it can undergo deleterious side reactions or rearrangements[3].

Q2: How can I achieve strict Anti-Markovnikov hydroamination without using precious transition metals? Root Cause: Traditional hydroamination relies on late transition metals that inherently favor Markovnikov selectivity due to the formation of metal-carbon bonds at the less hindered site prior to reductive elimination. Solution: Utilize an organic photoredox system. Research by Nicewicz demonstrates that irradiating an amine substrate with visible light in the presence of 9-mesityl-10-methylacridinium tetrafluoroborate (a Fukuzumi catalyst) and thiophenol yields complete Anti-Markovnikov regiocontrol[3]. The excited photocatalyst oxidizes the alkene to a radical cation, which is then trapped by the amine at the less substituted position[5].

Q3: Is it possible to force a radical addition to follow Markovnikov selectivity? Root Cause: Yes. Standard radical additions are Anti-Markovnikov because the radical attacks the terminal carbon. To reverse this, you must change the fundamental mechanism of how the radical is generated. Solution: Use Metal-Hydride Hydrogen Atom Transfer (MHAT). The Mukaiyama hydration uses a Cobalt(II) catalyst (like Co(acac)₂) and a silane (PhSiH₃). The catalyst forms a cobalt-hydride species that transfers a hydrogen atom to the terminal carbon of the alkene, generating a thermodynamically stable secondary or tertiary carbon-centered radical at the internal position. This radical is then trapped by oxygen (or a halogen), resulting in strict Markovnikov selectivity under incredibly mild conditions[6],[7].

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in causality checks to ensure reproducibility.

Protocol A: Organocatalytic Photoredox Anti-Markovnikov Hydroamination

Based on the Nicewicz metal-free photoredox methodology[3].

Objective: Direct addition of an amine (e.g., triflylamide) to a terminal alkene with strict Anti-Markovnikov selectivity.

  • Preparation: In a flame-dried Schlenk tube, combine the terminal alkene (1.0 equiv), triflylamide (3.0 equiv), 9-mesityl-10-methylacridinium tetrafluoroborate (5 mol %), and 2,6-lutidine (0.25 equiv).

  • Solvent & Catalyst Addition: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE). Add thiophenol (20 mol %) or diphenyl disulfide (10 mol %).

    • Causality Check: Thiophenol acts as both the HAT donor to quench the carbon-centered radical and the reductant to regenerate the ground-state photocatalyst[5]. Without it, the catalytic cycle breaks, and yields will drop to zero.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality Check: Oxygen is a potent triplet quencher and will intercept the radical intermediates, leading to oxygenated side products.

  • Irradiation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 16–24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

Protocol B: Cobalt-Catalyzed Mukaiyama Hydration (Markovnikov Selectivity)

Based on the classic Mukaiyama oxidation/reduction hydration[2].

Objective: Formal hydration of a terminal alkene to a secondary alcohol under mild, neutral conditions.

  • Catalyst Setup: In a round-bottom flask open to the air, dissolve the terminal alkene (1.0 equiv) and Co(acac)₂ (20 mol %) in a mixture of tetrahydrofuran (THF) and isopropanol.

    • Causality Check: The reaction must be run under an oxygen atmosphere (air is sufficient). Oxygen is required to trap the intermediate carbon-centered radical formed after the MHAT step[2].

  • Silane Addition: Slowly add phenylsilane (PhSiH₃, 2.0 equiv) dropwise at room temperature.

    • Causality Check: The slow addition prevents the rapid, exothermic buildup of reactive silyl peroxides. The silane acts as the hydride source for the initial MHAT and the reductant for the peroxide intermediate.

  • Reaction Monitoring: Stir at room temperature for 4–8 hours. Monitor the disappearance of the alkene via TLC.

  • Reduction: Once the alkene is consumed, carefully add a solution of sodium thiosulfate (Na₂S₂O₃) or triphenylphosphine (PPh₃) to ensure complete reduction of any residual silyl peroxides to the corresponding alcohol.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via column chromatography.

References

  • Anti-Markovnikov additions to alkenes and alkynes. Chemistry LibreTexts. Available at: [Link]

  • Radical Addition of Silanes to Alkenes Followed by Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Cobalt-Catalyzed Alkene Hydrohalogenation via Hydrogen Atom Transfer. PMC - NIH. Available at: [Link]

  • Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Organic Chemistry Portal. Available at: [Link]

  • Mukaiyama hydration. Wikipedia. Available at: [Link]

  • Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in Cobalt-Catalyzed Regio- or Stereoselective Hydrofunctionalization of Alkenes and Alkynes. CCS Chemistry. Available at: [Link]

Sources

Technical Support Center: Strategic Removal of Metal Catalyst Residues from Polychlorinated Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polychlorinated products. The increasing use of transition-metal catalysts, particularly palladium, in carbon-carbon and carbon-heteroatom bond formation is a cornerstone of modern synthesis.[1][2][3] However, the removal of these metal residues from active pharmaceutical ingredients (APIs) and other high-purity chemical products is a critical challenge.[4][5] Residual metals can be toxic, compromise drug stability, and interfere with downstream processes.[5][6]

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Getting Started: A Workflow for Selecting Your Purification Strategy

The optimal purification strategy depends on the nature of the catalyst, the properties of your polychlorinated product, and the required purity level.[7] The following workflow provides a logical decision-making framework.

G start Start: Crude Polychlorinated Product with Metal Residue catalyst_type 1. Characterize Catalyst State Is it Homogeneous (dissolved) or Heterogeneous (solid, e.g., Pd/C)? start->catalyst_type filtration 2a. Filtration Use Celite® or PTFE filter to remove solid particles. catalyst_type->filtration Heterogeneous scavenging 2b. Select Scavenging Strategy - Metal Scavenger Resins - Activated Carbon - Liquid-Liquid Extraction catalyst_type->scavenging Homogeneous crystallization Alternative: Crystallization Can the product be crystallized to exclude impurities? catalyst_type->crystallization  Product is a  stable solid   check_filtrate 3. Analyze Filtrate for Residual Metal (e.g., ICP-OES/MS) Is metal level acceptable? filtration->check_filtrate end_ok End: Product Meets Purity Specs check_filtrate->end_ok Yes end_nok Re-evaluate Strategy: - Combine methods (e.g., Filtration + Scavenging) - Optimize existing method check_filtrate->end_nok No scavenging->check_filtrate crystallization->check_filtrate end_nok->scavenging

Caption: Decision workflow for selecting a metal removal method.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the purification of polychlorinated products.

Problem 1: After using a scavenger resin, my residual palladium levels are still too high.

  • Q: What are the likely causes for the poor performance of my scavenger resin?

    • A: There are several potential causes:

      • Incorrect Scavenger Choice: The functional group on the resin may have a low affinity for the specific metal or its oxidation state. For example, palladium (Pd) exists in both Pd(0) and Pd(II) states. Thiol-based scavengers are highly effective for soft metals like palladium due to the strong affinity between the soft Lewis acidic metal and the soft sulfur donor.[8][9] If your catalyst is in a different state, another scavenger might be needed.

      • Insufficient Equivalents or Contact Time: The binding of the metal to the resin is a kinetic process. You may not be using enough resin or allowing sufficient time for the reaction to complete. Typical protocols suggest 3-5 equivalents of resin and stirring for 4-16 hours.[10][11]

      • Poor Solvent Compatibility: The polarity of the solvent can significantly impact the scavenger's performance by affecting its swelling and the accessibility of its functional groups.[8][12] Most commercial scavengers are designed to work in a wide range of organic solvents, including chlorinated ones, but extreme cases may require solvent exchange.[8][12]

      • Catalyst Inaccessibility: The metal catalyst may be strongly coordinated to your product or other ligands in the solution, preventing it from binding to the scavenger.

  • Q: What steps can I take to improve my results?

    • A: Follow this optimization protocol:

      • Confirm Scavenger Suitability: Consult a selection guide (see Table 1 below) to ensure you are using the best scavenger for your metal. For palladium, thiol (Si-Thiol) or trimercaptotriazine (Si-TMT) functionalized silica are excellent starting points.[8][13]

      • Increase Scavenger Equivalents: Double the equivalents of scavenger resin relative to the theoretical maximum amount of residual metal and re-run the experiment.

      • Optimize Reaction Conditions: Increase the stirring time to 24 hours. Gentle heating (e.g., to 40-50 °C) can also increase the rate of scavenging, provided your product is thermally stable.

      • Consider a "Catch-and-Release" Approach: If the catalyst is strongly bound to a ligand, it can sometimes be displaced. For example, adding a small amount of a competing ligand might free the metal, allowing the scavenger to capture it. This requires careful screening.

Problem 2: I'm losing a significant amount of my polychlorinated product during purification with activated carbon.

  • Q: Why is activated carbon causing low product yield, and how can I prevent it?

    • A: Activated carbon is a highly effective and inexpensive adsorbent for removing palladium residues.[14][15] Its large surface area allows it to adsorb metal complexes effectively. However, this adsorption can be non-selective.[1] Your polychlorinated product, especially if it has aromatic rings or is of high molecular weight, can also adsorb to the carbon surface, leading to significant yield loss.[1]

    • To mitigate product loss:

      • Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a small weight percentage (e.g., 1-2 wt% relative to your product) and increase only if metal removal is insufficient.

      • Perform a Thorough Wash: After filtering off the activated carbon, wash the carbon cake extensively with the process solvent. This helps to recover adsorbed product.

      • Switch to a More Selective Adsorbent: If product loss remains high, the best solution is to switch to a more selective metal scavenger resin.[9] While often more expensive upfront, the improved yield can make them more cost-effective overall.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right metal scavenger for my application?

A: The choice primarily depends on the target metal. Different functional groups have affinities for different metals based on principles like Hard and Soft Acids and Bases (HSAB) theory. The table below provides a general guide for common catalysts used in syntheses leading to polychlorinated products.

Scavenger Functional GroupTarget MetalsRecommended SolventsMechanism of Action
Thiol / Thioether Pd , Pt, Ru, Rh, Ag, Cu, HgTHF, DCM, Toluene, Ethyl Acetate, AlcoholsStrong binding of soft sulfur donor to soft metal ions (e.g., Pd, Pt).
Triamine / Polyamine Cu, Pd , Pt, Ru, Cr, NiWide range, including chlorinated solvents.Chelating nitrogen atoms form stable complexes with various metal ions.
Thioureido (TMT) Pd , Pt, Ru, Rh, Cu, ScWide range of aqueous and organic solvents.High affinity for a broad range of precious metals, very effective.[8]
Phosphonic Acid Pd, Ni, Fe, Al, ZnPolar solvents, including alcohols and water mixtures.Forms stable complexes, particularly effective for palladium acetate removal.[16]

Table 1: Metal Scavenger Selection Guide.

Q2: What is the difference between a homogeneous and a heterogeneous catalyst, and why does it matter for removal?

A: A homogeneous catalyst is one that is dissolved in the same phase as the reactants (e.g., Pd(PPh₃)₄ in a toluene solution).[17] A heterogeneous catalyst exists in a different phase, typically a solid catalyst in a liquid reaction mixture (e.g., palladium on carbon, Pd/C).[3][17]

This distinction is the most critical first step in determining your purification strategy:

  • Heterogeneous catalysts are, in principle, easier to remove. The primary method is simple physical filtration.[13][18] However, very fine particles can pass through standard filters, necessitating the use of a filter aid like Celite® or a micron filter.[13]

  • Homogeneous catalysts require more sophisticated methods since they are dissolved in the reaction mixture along with your product. Techniques like scavenging, chromatography, extraction, or crystallization are necessary to separate the metal from the product at a molecular level.[5][9]

Q3: How can I accurately measure the amount of residual metal in my final product?

A: Visual inspection is not sufficient. Regulatory agencies mandate precise quantification of metal impurities.[4] The industry-standard techniques are:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a robust and widely used technique for quantifying multiple elements.[4][19] It offers excellent accuracy and reproducibility for the concentration levels typically required by regulatory bodies like the EMEA.[19]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is even more sensitive than ICP-OES and can measure metal content down to parts-per-billion (ppb) levels.[20] This is often used when extremely low limits are required.[21]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of samples with minimal preparation.[22] It is often used as a preliminary check before committing to the more complex ICP analysis.[21][22]

Q4: Are there any "greener" alternatives for metal catalyst removal?

A: Yes, the field is evolving towards more sustainable practices. One promising technique is the use of CO₂-laden water for extraction.[23] This method avoids the use of organic solvents and acids and has shown high efficiency in removing zinc-based catalysts from polymers, achieving nearly 90% removal in some cases.[23] Another approach is to improve the efficiency of existing processes, such as moving from batch adsorption with activated carbon to a continuous flow system, which can reduce solvent consumption and waste by over 90%.[24]

Key Experimental Protocols

Protocol 1: General Procedure for Metal Removal Using a Bulk Scavenger

This protocol is a standard batch method for removing dissolved (homogeneous) metal catalysts.

  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing the polychlorinated product and residual metal catalyst in a suitable organic solvent (e.g., Dichloromethane, THF, Toluene).

  • Add the Scavenger: Based on the theoretical amount of catalyst used in the reaction, add 3-5 molar equivalents of the chosen scavenger resin (e.g., SiliaMetS Thiol for Palladium).[10][11]

  • Stir the Mixture: Stir the resulting mixture vigorously at room temperature for 4-16 hours.[10] A mechanical stirrer is recommended to ensure the solid resin remains suspended.

  • Filter to Remove the Scavenger: Filter the mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the solid scavenger, which now has the metal bound to it.

  • Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Analyze and Concentrate: Combine the filtrate and the washings. Take a small aliquot for metal analysis (e.g., by ICP-OES). Concentrate the remaining solution under reduced pressure to obtain the purified product.

Protocol 2: Palladium-on-Carbon (Pd/C) Removal Using Celite® Filtration

This protocol is designed for removing solid (heterogeneous) catalysts.

  • Prepare the Filter Pad: Place a sintered glass crucible on a filter flask. Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick to the crucible to form a pad.[13]

  • Compact and Pre-wet: Gently press the Celite® pad to ensure it is compact and free of cracks. Pre-wet the pad with the chosen organic solvent under a gentle vacuum.[13]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with the same organic solvent. This prevents the product from crashing out on the filter pad and ensures fine catalyst particles do not clog the filter.

  • Perform Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad under vacuum. The Celite® will trap the insoluble Pd/C particles.[18]

  • Wash the Pad: Wash the Celite® pad with additional fresh solvent to ensure all of the product is collected in the filtrate.[13]

  • Concentrate the Filtrate: Collect the clear filtrate and concentrate it under reduced pressure to yield the crude product, now free of heterogeneous catalyst.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting incomplete catalyst removal after an initial purification attempt.

G start Problem: High Residual Metal After First Purification Step scavenging_path Was a Scavenger Resin Used? start->scavenging_path filtration_path Was Filtration Used (for Heterogeneous Catalyst)? check_scavenger_type Is it the optimal scavenger type for the target metal? (See Table 1) scavenging_path->check_scavenger_type Yes scavenging_path->filtration_path No change_scavenger Action: Switch to a higher-affinity scavenger (e.g., Thiol or TMT for Pd) check_scavenger_type->change_scavenger No check_conditions Were equivalents and time sufficient? (e.g., >4 eq, >8 hours) check_scavenger_type->check_conditions Yes final_check Re-analyze metal content via ICP-OES/MS change_scavenger->final_check increase_conditions Action: Increase scavenger to 10 eq and stir time to 24h. Consider gentle heat. check_conditions->increase_conditions No check_conditions->final_check Yes increase_conditions->final_check check_filter_aid Was a filter aid (Celite®) or micron filter used? filtration_path->check_filter_aid Yes use_filter_aid Action: Re-filter through a 1-2 cm pad of Celite®. check_filter_aid->use_filter_aid No check_colloids Could colloidal particles have formed? check_filter_aid->check_colloids Yes use_filter_aid->final_check use_scavenger_for_colloids Action: Treat filtrate with activated carbon or a scavenger to capture fine/dissolved particles. check_colloids->use_scavenger_for_colloids Yes check_colloids->final_check No use_scavenger_for_colloids->final_check

Sources

Technical Support Center: ATRA Synthesis of 1,1,1,3-Tetrachlorononane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,1,1,3-tetrachlorononane. This guide provides researchers and drug development professionals with authoritative troubleshooting strategies for optimizing Atom Transfer Radical Addition (ATRA) workflows, specifically focusing on the critical role of solvent selection and its mechanistic causality.

Mechanistic Causality of Solvent Effects

The synthesis of 1,1,1,3-tetrachlorononane is achieved via the Kharasch addition (or ATRA) of carbon tetrachloride (CCl₄) across the terminal double bond of 1-octene[1]. This reaction is driven by a transition metal catalyst (e.g., Cu, Ru, or Ni) that undergoes a Single Electron Transfer (SET) to cleave the C–Cl bond, generating a highly reactive trichloromethyl radical (•CCl₃)[2].

The Causality of Solvent Selection: Solvent choice does not merely dissolve the reactants; it actively dictates the thermodynamics of the SET step and the stability of the intermediate metal complex.

  • Coordination & Redox Potential: Coordinating solvents (like acetonitrile) stabilize the oxidized metal-halide intermediate (e.g., Cu²⁺–Cl or Ru³⁺–Cl). However, if a solvent coordinates too strongly, it increases the activation energy required for the subsequent Halogen Atom Transfer (HAT) step, causing the secondary carbon radical to polymerize rather than form the desired monoadduct[3].

  • Protic vs. Aprotic Environments: When using reducing agents (like ascorbic acid) to continuously regenerate the active Cu(I) catalyst, protic solvents (like methanol) can quench the reaction by interfering with the redox couple. Switching to a slightly polar, aprotic solvent (like acetone) preserves the Cu(I) state and dramatically increases stereoselectivity and yield[4].

ATRA_Mechanism M_red Catalyst Resting State (e.g., Cu^I or Ru^II) M_ox Oxidized Halide Complex (e.g., Cl-Cu^II or Cl-Ru^III) M_red->M_ox SET to CCl4 (Solvent Stabilized) Radical Trichloromethyl Radical (•CCl3) M_red->Radical M_ox->M_red Cl• Transfer Product 1,1,1,3-Tetrachlorononane M_ox->Product CCl4 Carbon Tetrachloride (CCl4) CCl4->Radical Cleavage AdductRad Secondary Carbon Radical (Cl3C-CH2-CH(•)-C6H13) Radical->AdductRad Addition Alkene 1-Octene Alkene->AdductRad AdductRad->Product Halogen Atom Transfer (Fast in Aprotic Solvents)

Fig 1: Solvent-stabilized ATRA catalytic cycle for 1,1,1,3-tetrachlorononane synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes a Ru-indenylidene catalyst system, which is highly effective for ATRA reactions[5]. This protocol is designed as a self-validating system : in-process analytical controls are embedded to verify mechanistic integrity before proceeding to the next step.

Step-by-Step Methodology:

  • Atmospheric Control: In a Schlenk tube equipped with a magnetic stir bar, apply three freeze-pump-thaw cycles to 5 mL of anhydrous toluene. Validation: Complete degassing is critical; residual O₂ will act as a radical scavenger, visually indicated by a failure of the catalyst to maintain its characteristic active color.

  • Catalyst Dissolution: Under an argon atmosphere, dissolve 2 mol% of the ruthenium-indenylidene catalyst into the degassed toluene[5].

  • Reagent Addition: Add 1.0 mmol of 1-octene, followed by 1.2 mmol of CCl₄. Validation: The solution must remain completely homogeneous. Any precipitation indicates moisture contamination or degraded catalyst.

  • Thermal Initiation: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80–110 °C for 12 hours[5].

  • In-Process Monitoring (GC-FID): At the 4-hour mark, extract a 50 µL aliquot. Validation: GC-FID must show the synchronous disappearance of the 1-octene peak and the appearance of the 1,1,1,3-tetrachlorononane peak. If broad, high-retention-time peaks appear, the rate of Halogen Atom Transfer is failing (see Troubleshooting Section).

  • Quenching & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the pure monoadduct.

Quantitative Solvent Performance Data

The table below summarizes the causal relationship between solvent properties and the yield of 1,1,1,3-tetrachlorononane across different catalytic systems.

Catalyst SystemSolvent EnvironmentTemp (°C)Yield (%)Mechanistic Observation / Causality
Cu(TPEN) / Ascorbic Acid Methanol (Polar Protic)25< 20%Protic interference disrupts the Cu(I) reducing agent cycle; reaction stalls[4].
Cu(TPEN) / Ascorbic Acid Acetone (Polar Aprotic)25~85%Optimal maintenance of the Cu(I)/Cu(II) redox couple; high stereoselectivity[4].
Ru-indenylidene Toluene (Non-polar)80-11085-95%Clean monoadduct formation; highly homogeneous environment prevents telomerization[5].
Cu / K₂CO₃ CH₃CN/CH₃OH (1:1)25~70%Balanced solubility for multicomponent systems; CH₃CN provides necessary metal coordination[6].

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding high molecular weight telomers instead of the 1,1,1,3-tetrachlorononane monoadduct? A: Telomerization occurs when the rate of propagation (


) exceeds the rate of Halogen Atom Transfer (

)[3]. If you are using a highly coordinating solvent (e.g., pure DMF or DMSO), the solvent molecules tightly bind to the oxidized metal center. This steric bulk prevents the metal from efficiently transferring the chlorine atom back to the secondary carbon radical. Solution: Switch to a less coordinating solvent like toluene[5], or increase the molar ratio of CCl₄ to 1-octene to drive the reaction kinetics toward the monoadduct.

Q: My Cu-catalyzed ATRA reaction using ascorbic acid stalled completely in methanol. What is the mechanism behind this failure? A: Ascorbic acid is used to continuously reduce inactive Cu(II) back to the active Cu(I) state. Methanol is a protic solvent that readily hydrogen-bonds and can protonate reactive intermediates, disrupting this delicate redox cycle. Literature demonstrates that switching from methanol to a slightly polar, aprotic solvent like acetone dramatically restores catalytic activity and increases yields to ~85%[4].

Q: I am observing catalyst precipitation when scaling up the reaction in pure non-polar solvents. How do I resolve this? A: While non-polar solvents (like toluene) are excellent for suppressing telomerization, they often struggle to solubilize polar inorganic catalysts (like CuCl or Ni-complexes) at higher concentrations. Solution: Implement a co-solvent system. A 1:1 mixture of CH₃CN and CH₃OH provides the necessary polarity to dissolve the catalyst while maintaining sufficient organic character to keep 1-octene and CCl₄ in a homogeneous phase[6].

Solvent_Troubleshooting Start Issue Detected: Low Monoadduct Yield Q1 Is the reaction mixture homogeneous? Start->Q1 A1 Use co-solvent system (e.g., CH3CN/CH3OH) Q1->A1 No (Phase Separation) Q2 Are telomers/polymers forming? Q1->Q2 Yes A2 Switch to less coordinating solvent (e.g., Toluene) Q2->A2 Yes (Slow Halogen Transfer) Q3 Is ascorbic acid used with a Cu catalyst? Q2->Q3 No A3 Switch from Protic (MeOH) to Aprotic (Acetone) Q3->A3 Yes

Fig 2: Decision tree for troubleshooting solvent-related failures in ATRA workflows.

References

1.1[1] 2.2[2] 3.4[4] 4.6[6] 5.5[5] 6. 3[3]

Sources

Validation & Comparative

GC-MS Analysis of Chlorinated Paraffins: A Comparative Guide to 1,1,1,3-Tetrachlorononane Reference Standards vs. Technical Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of Short-Chain Chlorinated Paraffins (SCCPs, C10–C13) in environmental and biological matrices remains one of the most complex challenges in modern analytical chemistry. Historically, laboratories have relied on technical mixtures for calibration, resulting in semi-quantitative data plagued by unresolved chromatographic humps and severe ionization biases[1].

This guide objectively compares traditional technical mixture standards against pure, single-congener reference standards—specifically 1,1,1,3-tetrachlorononane (CAS 1070-27-5) . As a Senior Application Scientist, I will outline the mechanistic advantages of using this ultra-short-chain surrogate, compare GC-MS ionization modalities, and provide a self-validating experimental protocol designed to ensure uncompromising scientific integrity.

The Analytical Bottleneck: Technical Mixtures vs. Single Congeners

Chlorinated paraffins are synthesized via the random chlorination of n-alkanes, producing thousands of positional isomers and diastereomers[2].

When using technical mixtures (e.g., 55.5% Cl SCCP mix) as reference standards, analysts are forced to integrate a massive, unresolved baseline hump. Because mass spectrometric response factors vary exponentially with the degree of chlorination, a technical mixture calibration creates a "moving target." If the environmental sample's chlorination profile differs from the technical standard, the quantification will be inherently skewed[1].

The Mechanistic Advantage of 1,1,1,3-Tetrachlorononane: To overcome this, modern methodologies utilize synthesized single-congener standards[3]. 1,1,1,3-tetrachlorononane (C9H16Cl4) is an ultra-short-chain chlorinated paraffin (USCCP). Its selection as a surrogate standard is driven by two distinct causal factors:

  • Chromatographic Isolation: Because native SCCP mixtures span C10–C13, a C9 congener elutes just prior to the target analyte envelope, ensuring zero co-elution or mass interference with native environmental CPs[3].

  • Fixed Response Factor: Possessing exactly four chlorine atoms (53.3% Cl by mass), it provides a fixed, absolute response factor, allowing for precise isotope dilution or surrogate recovery calculations without the ambiguity of average chlorination degrees[2].

Table 1: Comparative Performance of CP Reference Standards
Analytical FeatureTraditional Technical Mixtures (e.g., 55.5% Cl)Single Congener (1,1,1,3-Tetrachlorononane)
Composition Thousands of unresolved isomersPure synthesized compound (C9H16Cl4)
Chromatographic Profile Broad, unresolved baseline humpSharp, defined single peak
Response Factor Highly variable (dependent on average Cl%)Exact, constant, and reproducible
Primary Application Semi-quantitative sum calibrationPrecise recovery surrogate / Internal Standard

GC-MS Platform Comparison: Overcoming Ionization Bias

The choice of GC-MS modality dictates the accuracy of CP analysis. The core challenge lies in the ionization mechanism and its bias toward highly halogenated species.

  • Electron Capture Negative Ionization (ECNI-MS): ECNI relies on the analyte's electron affinity. Highly chlorinated alkanes (Cl ≥ 5) readily capture thermal electrons, producing robust [M-Cl]⁻ or [M-HCl]⁻ fragments. Conversely, low-chlorinated congeners like 1,1,1,3-tetrachlorononane ( Cl=4 ) have lower electron affinities, resulting in poor ionization efficiency under standard methane reagent gas conditions[4]. To counteract this, advanced ECNI protocols introduce a methane/dichloromethane (80:20) reagent gas mixture to promote chloride-enhanced ionization[4].

  • High-Resolution Mass Spectrometry (GC-Orbitrap HRMS / Q-TOF): HRMS platforms operate at resolving powers exceeding 60,000 (FWHM). This allows for the exact mass extraction of CP formula groups, entirely bypassing the nominal mass interferences caused by co-eluting Polychlorinated Biphenyls (PCBs) or toxaphenes[1][5].

Table 2: GC-MS Modality Comparison for CP Analysis
ModalityIonization MechanismAdvantagesLimitations
GC-EI-MS Hard ionization (70 eV)Excellent for structural elucidationExtensive fragmentation; weak molecular ion
GC-ECNI-MS Soft ionization (Electron capture)Unmatched sensitivity for highly chlorinated CPsSevere low-response bias for Cl < 5 CPs[4]
GC-Orbitrap HRMS High-resolution accurate massResolves CP mass from PCB matrix interferences[1]High capital cost; complex data deconvolution

Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step methodology employs a dual-standard approach. By isolating sample preparation errors from instrumental drift, the protocol acts as a self-validating system.

Step 1: Surrogate Spiking (Matrix Validation)

  • Accurately weigh 5.0 g of homogenized environmental sample (e.g., sediment or biota).

  • Spike the matrix with 100 µL of 1,1,1,3-tetrachlorononane standard (1 µg/mL in isooctane) prior to extraction[3]. Causality: The final recovery of this C9 surrogate will validate the absolute efficiency of the extraction and clean-up phases.

Step 2: Accelerated Solvent Extraction (ASE)

  • Extract the sample using a mixture of n-hexane and dichloromethane (1:1, v/v) at 100 °C and 1500 psi[6].

Step 3: Destructive Clean-up

  • Pass the extract through a multi-layer silica gel column impregnated with concentrated sulfuric acid.

  • Causality: Chlorinated paraffins are highly stable against strong acids. The sulfuric acid oxidizes and destroys co-extracted lipids and non-halogenated organic matrix components, leaving the CP analytes and the 1,1,1,3-tetrachlorononane intact[7].

Step 4: Internal Standard Addition (Instrumental Validation)

  • Evaporate the cleaned extract to near dryness under a gentle nitrogen stream and reconstitute in 100 µL of isooctane.

  • Spike with 10 µL of a ¹³C-labeled hexachlorodecane internal standard (or ε-HCH) immediately prior to GC injection[6]. Validation: Comparing the C9 surrogate to the ¹³C internal standard normalizes purely instrumental fluctuations, such as GC inlet discrimination or MS source quenching.

Step 5: GC-HRMS Instrumental Analysis

  • Column: Use a thin-film column (e.g., 15m x 0.25mm x 0.25µm TG5-SilMS or Optima 5HT)[6][8]. Causality: Shorter, thin-film columns reduce the residence time of CPs in the oven, minimizing on-column thermal degradation of highly chlorinated congeners.

  • Temperatures: Set GC inlet to 240 °C and the ion source to 200 °C to optimize the homologue group pattern[8].

Workflow Visualization

GCMS_Workflow Start Environmental Sample (Sediment/Biota) Spike Spike Surrogate Standard (1,1,1,3-Tetrachlorononane) Start->Spike Extraction ASE Extraction & Sulfuric Acid Clean-up Spike->Extraction Validates Prep Recovery Split Select GC-MS Modality Extraction->Split ECNI GC-ECNI-MS (Routine Screening) Split->ECNI Low Cost / High Sensitivity HRMS GC-Orbitrap HRMS (Isomer Deconvolution) Split->HRMS High Mass Accuracy Quant1 Sum Quantification (High Cl bias) ECNI->Quant1 Quant2 Exact Congener Profiling (Cl4 - Cl10 resolved) HRMS->Quant2

Fig 1. GC-MS analytical workflow for chlorinated paraffins using 1,1,1,3-tetrachlorononane.

References

  • Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis. Thermo Fisher Scientific.
  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Agilent Technologies.
  • Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography–Mass Spectrometry.
  • Determination of Short and Medium Chained Chlorinated Paraffins in Salmon Samples Using GC Orbitrap-MS. GCMS.cz.
  • Chlorinated paraffins: dangers, detection and solutions. BCP Instruments / Chiron AS.
  • ANSWERING THE URGENT CALL FOR CHLORINATED PARAFFIN STANDARDS. BCP Instruments.
  • Synthesis of Polychloroalkanes.
  • Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A. PubMed / Elsevier.

Sources

High-Resolution 1H and 13C NMR Analysis of 1,1,1,3-Tetrachlorononane: A Comparative Guide to Field Strength and Solvent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated paraffins (CPs) are highly complex industrial mixtures. The synthesis and precise characterization of single-chain reference standards, such as 1,1,1,3-tetrachlorononane, are critical for environmental monitoring and toxicological assessments 1. Typically synthesized via the transition-metal catalyzed Kharasch addition of carbon tetrachloride to 1-octene 2, this molecule presents a distinct analytical challenge: the introduction of a stereogenic center at the C3 position.

As a Senior Application Scientist, I have designed this guide to objectively compare how different NMR field strengths and solvent environments resolve the complex spin systems of 1,1,1,3-tetrachlorononane. This guide provides researchers with field-proven, self-validating methodologies for unambiguous structural elucidation.

The Structural & Magnetic Challenge: Diastereotopicity

The fundamental challenge in the


H NMR analysis of 1,1,1,3-tetrachlorononane lies in its C2 methylene group. Because the adjacent C3 carbon is a chiral center, the two protons on C2 (

and

) are diastereotopic 3.

According to the substitution test, replacing either of these protons with a different group yields diastereomers, confirming they are chemically and magnetically non-equivalent in all environments 4. Consequently,


 and 

possess different chemical shifts and couple to each other (geminal coupling,

Hz) as well as to the C3 proton (

) with different vicinal coupling constants (

). This creates an

spin system that heavily distorts spectral interpretation under standard conditions.

SpinSystem C3 C3 Chiral Center (Stereogenic) C2 C2 Methylene (Prochiral) C3->C2 Induces asymmetry HX Proton H_x (at C3) C3->HX HA Proton H_a (Diastereotopic) C2->HA HB Proton H_b (Diastereotopic) C2->HB HA->HB 2J Geminal Coupling HA->HX 3J Vicinal Coupling HB->HX 3J Vicinal Coupling

Fig 1: Spin system logic showing how the C3 chiral center induces diastereotopicity at C2.

Performance Comparison: Benchtop vs. High-Field NMR

The choice of magnetic field strength (


) directly dictates whether the C2-C3 spin system can be solved by simple inspection or requires complex quantum mechanical simulation.

The Causality: The chemical shift difference (


, measured in Hz) between 

and

scales linearly with the magnetic field, while the scalar coupling constant (

, measured in Hz) is an inherent molecular property and remains field-independent. At lower field strengths (e.g., 80 MHz benchtop systems),

is on the same order of magnitude as

. This low

ratio triggers "strong coupling" (second-order effects), resulting in severe roofing effects and distorted multiplet intensities. By upgrading to a 600 MHz high-field system, the

ratio increases dramatically, simplifying the

system into a first-order

pattern where precise

-values can be directly extracted.
Table 1: Field Strength Impact on H NMR Resolution (CDCl )
ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Analytical Outcome
C2

/


~16 Hz~120 HzDetermines first vs. second order spectra.

Ratio
~1.06 (Strong Coupling)~8.0 (Weak Coupling)600 MHz eliminates roofing artifacts.
C2 Multiplet Structure Unresolved complex multipletTwo distinct doublet of doubletsExact

and

extraction possible at 600 MHz.
Alkyl Chain (C5-C8) Broad, featureless envelopePartially resolved multipletsHigher field reveals subtle conformational populations.

Performance Comparison: Solvent Effects (CDCl vs. C D )

When high-field instrumentation is unavailable, or when signals still overlap in the aliphatic region, altering the solvent environment is a powerful, cost-effective alternative.

The Causality: Standard Chloroform-d (CDCl


) acts as an isotropic solvent. In contrast, Benzene-d

(C

D

) induces Aromatic Solvent-Induced Shifts (ASIS). The electron-rich

-cloud of the benzene ring transiently coordinates with the partial positive charge of the molecular dipole (driven by the highly electronegative -CCl

and -Cl groups). This specific solvation geometry places

and

in different regions of the benzene ring's magnetic anisotropy cone, differentially shielding them and artificially increasing their chemical shift dispersion.
Table 2: H and C NMR Chemical Shifts (600 MHz / 150 MHz)

Note: Values are representative for polychlorinated alkanes.

Position

H in CDCl

(ppm)

H in C

D

(ppm)

C in CDCl

(ppm)
Assignment Notes
C1 --97.5-CCl

group, highly deshielded.
C2 3.35 (

), 3.15 (

)
3.50 (

), 2.95 (

)
55.2Diastereotopic CH

. ASIS increases

.
C3 4.30 (m)4.15 (m)60.4Chiral center (CH-Cl).
C4 1.85 (m), 1.70 (m)1.75 (m), 1.55 (m)35.8Diastereotopic influence decays with distance.
C5-C8 1.25 - 1.50 (m)1.10 - 1.40 (m)22.5 - 31.5Alkyl chain envelope.
C9 0.88 (t)0.85 (t)14.0Terminal methyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity and quantitative reliability, the following protocol establishes a self-validating workflow for acquiring the 1D


H and 

C spectra. Broadband proton decoupling simplifies the

C NMR spectrum, but requires strict control over relaxation times to maintain quantitative accuracy 5.
Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15.0 mg of high-purity 1,1,1,3-tetrachlorononane in 0.6 mL of the chosen deuterated solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
  • Temperature Equilibration: Insert the sample into the 600 MHz spectrometer and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents that severely degrade line shape and resolution.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform gradient shimming (Z0 through Z5) until the lock level is maximized and stable. Validation: The TMS signal full-width at half-maximum (FWHM) must be

    
     Hz to proceed.
    
  • Probe Tuning and Matching: Manually or automatically tune the probe for both

    
    H (600 MHz) and 
    
    
    
    C (150 MHz) frequencies to maximize power transfer and sensitivity.
  • Pulse Calibration (Self-Validation): Determine the exact 90° pulse width (

    
    ) for the specific sample. Causality: Variations in solvent dielectric constants alter the effective RF field. Using a generic 
    
    
    
    leads to phase distortions and signal loss.
  • 
     Relaxation Measurement:  Run a quick inversion-recovery experiment to estimate the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing carbon (typically the quaternary C1).
  • Acquisition:

    • 
      H NMR:  Acquire 16 transients with a relaxation delay (
      
      
      
      ) of 5 seconds.
    • 
      C NMR (Proton-Decoupled):  Acquire 1024 transients. Set 
      
      
      
      to ensure complete relaxation between pulses, allowing for accurate integration despite the Nuclear Overhauser Effect (NOE) 5.

NMRWorkflow Prep 1. Sample Prep 15 mg in 0.6 mL CDCl3 with TMS Lock 2. Lock & Shim Optimize Z0-Z5 for homogeneity Prep->Lock Tune 3. Tune & Match Maximize probe sensitivity Lock->Tune Pulse 4. Pulse Calibration Determine exact 90° pulse Tune->Pulse Acq 5. Acquisition 1H (ns=16), 13C (ns=1024) Pulse->Acq Process 6. Processing Zero-filling, Apodization, FT Acq->Process

Fig 2: Self-validating high-resolution NMR acquisition workflow for structural elucidation.

References

  • BCP Instruments. "ANSWERING THE URGENT CALL FOR CHLORINATED PARAFFIN STANDARDS." BCP Instruments,[Link]

  • ACS Publications. "Synthesis of β-Polychlorinated Alkynes Enabled by Copper-Catalyzed Multicomponent Reaction." Organic Letters,[Link]

  • Master Organic Chemistry. "Homotopic, Enantiotopic, Diastereotopic." Master Organic Chemistry,[Link]

  • Organic Chemistry Data. "5-HMR-8 Symmetry in NMR Spectra." Organic Chemistry Data,[Link]

  • University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide." Oxford Chemistry,[Link]

Sources

Distinguishing 1,1,1,3-tetrachlorononane from SCCP mixtures

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Analytical Guide: Distinguishing 1,1,1,3-Tetrachlorononane from SCCP Mixtures

Executive Summary

Short-chain chlorinated paraffins (SCCPs, C10–C13) are ubiquitous persistent organic pollutants (POPs) that present a formidable analytical bottleneck. Because they are synthesized as unresolved complex mixtures (UCMs) containing thousands of isomers, traditional quantification methods relying on technical mixtures yield heavily skewed, semi-quantitative data[1]. The introduction of 2nd and 3rd generation discrete congener standards—specifically the C9 congener 1,1,1,3-tetrachlorononane (C9H16Cl4) —has catalyzed a paradigm shift in SCCP analysis[2].

This guide objectively compares the analytical performance of 1,1,1,3-tetrachlorononane against legacy internal standards, detailing the mechanistic causality behind its efficacy and providing a self-validating Gas Chromatography-Electron Capture Negative Ionization-Mass Spectrometry (GC-ECNI-MS) methodology.

Mechanistic Causality: Why 1,1,1,3-Tetrachlorononane?

To accurately quantify SCCPs, an internal standard (IS) must perfectly mimic the physicochemical behavior of the analytes during aggressive sample cleanup while remaining analytically distinct to the detector[3].

  • Carbon Chain Length (C9 vs. C10-C13): Native SCCPs are strictly defined as C10 to C13 polychlorinated alkanes[2]. By utilizing a discrete C9 congener (1,1,1,3-tetrachlorononane, CAS 1070-27-5[]), analysts ensure absolute zero native background interference. The shorter C9 backbone elutes earlier on non-polar GC columns (e.g., DB-5MS) than the massive C10-C13 UCM hump, preventing chromatographic overlap.

  • Ionization Dynamics in ECNI: GC-ECNI-MS is the gold standard for SCCP analysis due to its unmatched sensitivity for highly electronegative compounds[5]. Under ECNI conditions, 1,1,1,3-tetrachlorononane undergoes soft fragmentation, predominantly yielding [M-Cl]⁻ and [M-HCl]⁻ ions. The exact mass of the [M-Cl]⁻ ion for C9H16Cl4 (m/z ~229.03) is distinctly separated from the lowest mass fragments of C10 SCCPs (e.g., C10H15Cl5, [M-Cl]⁻ m/z ~274.99). This ~46 Da mass difference eliminates isobaric interference.

  • Overcoming ¹³C Limitations: While ¹³C-labeled SCCPs are theoretically ideal, they often suffer from co-elution with native UCMs and can exhibit poor ionization efficiency in certain MS configurations (such as ESI or APCI), making discrete C9 standards a highly reliable and cost-effective alternative[6].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance of 1,1,1,3-tetrachlorononane compared to alternative SCCP internal standards.

Standard AlternativeChromatographic ResolutionMass Interference (ECNI)Ionization EfficiencyCost / Accessibility
1,1,1,3-Tetrachlorononane (C9 IS) Complete separation from C10-C13 UCMNone ([M-Cl]⁻ m/z ~229 vs C10 m/z ~275)High (Soft fragmentation)Moderate / Commercially available
Technical SCCP Mixtures Co-elutes completely (UCM overlap)Severe (Self-interference)Variable across thousands of isomersLow / Widely available
¹³C-Labeled SCCPs Partial co-elution with native isomersLow (Mass shifted, but fragmentation can overlap)Poor in ESI/APCI; Moderate in ECNIHigh / Scarce for specific congeners

Experimental Protocol: Self-Validating GC-ECNI-HRMS Workflow

This step-by-step methodology utilizes high-resolution Orbitrap mass spectrometry (HRMS) to achieve definitive quantification[5].

Step 1: Sample Spiking & Extraction

  • Action: Spike 10 µL of 1,1,1,3-tetrachlorononane (1 µg/mL in isooctane) into the homogenized environmental/tissue sample prior to any solvent addition[3].

  • Causality: Early spiking ensures the IS accounts for all absolute recovery losses during subsequent multi-step extractions.

Step 2: Destructive Acid Cleanup

  • Action: Extract the sample using n-hexane, then treat the extract with concentrated sulfuric acid (H₂SO₄). Vortex vigorously and centrifuge to separate the organic layer.

  • Causality: Chlorinated paraffins are highly resistant to strong acids. H₂SO₄ completely degrades co-extracted lipids and biogenic organic matter that would otherwise cause severe ion suppression in the MS source[5].

Step 3: High-Resolution GC Separation

  • Action: Inject 1 µL onto a non-polar capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film). Program the oven from 100°C to 300°C at 15°C/min.

  • Causality: The temperature gradient resolves the discrete C9 IS peak (eluting early) from the broad, unresolved hump of the C10-C13 SCCPs.

Step 4: ECNI-Orbitrap HRMS Detection

  • Action: Operate the mass spectrometer in full-scan ECNI mode using methane as the reagent gas. Set the mass resolution to 60,000 FWHM (at m/z 200)[5]. Extract the exact mass chromatograms for m/z 229.031 (C9 IS) and the specific [M-Cl]⁻ ions for the C10-C13 homologue groups.

  • Causality: High resolution is mandatory to separate the CP target ions from isobaric interferences (e.g., chlordanes or toxaphenes) that share nominal masses.

Step 5: Data Processing & Self-Validation System

  • Action: Calculate the isotopic ratio of the ³⁵Cl/³⁷Cl ions for the 1,1,1,3-tetrachlorononane [M-Cl]⁻ cluster (m/z 229.03 vs. 231.03).

  • Causality (Self-Validation): A deviation of >15% from the theoretical isotopic distribution indicates co-eluting matrix interference. If flagged, the analytical run is automatically invalidated, and the sample must be re-processed via orthogonal cleanup (e.g., planar solid-phase extraction, pSPE)[5].

Analytical Workflow Visualization

G N1 Environmental/Tissue Sample N2 Spike IS: 1,1,1,3-Tetrachlorononane (C9H16Cl4) N1->N2 N3 Extraction & Acid Cleanup (Remove Lipids/Interferences) N2->N3 N4 High-Resolution GC Separation (Resolves C9 from C10-C13 UCM) N3->N4 N5 ECNI Ionization (Soft fragmentation to [M-Cl]-) N4->N5 N6 Orbitrap HRMS Detection (Exact m/z extraction) N5->N6

Workflow for SCCP quantification using 1,1,1,3-tetrachlorononane as an internal standard.

References

  • Food Safety - Chiron. Chiron AS.
  • CAS 1070-27-5 (Nonane,1,1,1,3-tetrachloro-) - BOC Sciences. BOC Sciences.
  • Synthesis of Polychloroalkanes. ResearchGate.
  • Answering the Urgent Call for Chlorinated Paraffin Standards. Campro Scientific.
  • Answering the Urgent Call for Chlorinated Paraffin Standards. BCP Instruments.

Sources

Chromatographic Separation and Retention Profiling of C9 Polychlorinated Alkanes (vSCCPs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in persistent organic pollutants (POPs), I frequently encounter the analytical bottleneck of resolving very short-chain chlorinated paraffins (vSCCPs)—specifically the C9 fraction (polychlorinated nonanes)—from the ubiquitous C10–C13 short-chain chlorinated paraffin (SCCP) background.

Historically treated as synthetic impurities or environmental degradation products, C9 polychlorinated alkanes are now recognized as critical emerging contaminants. However, their quantification is notoriously difficult. Because technical chlorinated paraffin mixtures are synthesized via non-specific radical chlorination, a single C9 carbon backbone can yield thousands of positional isomers and diastereomers.

This guide objectively compares the chromatographic platforms, retention behaviors, and detection methodologies required to accurately isolate and quantify C9 polychlorinated alkanes, providing actionable, self-validating protocols for analytical chemists and environmental researchers.

The Mechanistic Causality of C9-CP Retention Behavior

To optimize a chromatographic method, one must first understand the physicochemical drivers of retention. In gas chromatography (GC), retention time is dictated by vapor pressure (boiling point) and column affinity (polarity/polarizability).

The Co-elution Conundrum: In a standard non-polar 1D-GC column (e.g., 5% phenyl-methylpolysiloxane, DB-5MS), compounds elute primarily by boiling point. While a C9 alkane backbone is shorter and inherently more volatile than a C10 backbone, the degree of chlorination drastically alters the boiling point. Each additional chlorine atom increases the boiling point by approximately 20–30 °C.

Consequently, a highly chlorinated C9 congener (e.g.,


) will possess a lower vapor pressure than a lightly chlorinated C10 congener (e.g., 

). This thermodynamic overlap causes the C9 fraction to elute as a broad, unresolved "hump" that heavily overlaps with the early-eluting fraction of SCCPs.

In liquid chromatography (LC), retention on a reversed-phase C18 column is driven by hydrophobicity (LogP). Because the addition of chlorine atoms increases lipophilicity, highly chlorinated C9 congeners will exhibit strong retention, again co-eluting with lower-chlorinated C10–C13 species[1].

Comparative Analysis of Chromatographic Platforms

Selecting the correct chromatographic platform requires balancing resolution power against thermal stability. Below is an objective comparison of the three primary methodologies used for C9-CP analysis.

Table 1: Performance Comparison of Chromatographic Platforms for C9-CPs
PlatformColumn ChemistrySeparation MechanismAdvantagesLimitations
1D-GC-MS DB-5MS (30m × 0.25mm)Volatility / Boiling PointHigh sensitivity; industry standard for POPs; robust libraries.Severe co-elution of C9 with C10; cannot resolve positional isomers.
GC×GC-HRTOF-MS 1D: DB-5MS 2D: DB-171D: Volatility 2D: PolarityExceptional peak capacity; physically separates C9 from C10 based on polarity differences[2].Complex data deconvolution; high instrument cost.
LC-APCI-QTOF-MS Reversed-Phase C18Hydrophobicity (LogP)Zero thermal degradation of highly chlorinated C9 congeners[3].Matrix effects; requires specialized adduct chemistry (Br- or Cl- attachment).
Table 2: Approximate Retention Time Windows (DB-5MS vs. LC-C18)

Note: GC retention times are based on a 100 °C to 300 °C at 10 °C/min ramp. LC retention times are based on a Methanol/Water gradient.

Homologue Group1D-GC (DB-5MS) Retention WindowLC (C18) Retention WindowOverlap Severity
C9-CPs (vSCCPs) 10.5 – 15.0 min8.0 – 12.5 minHigh (with early C10)
C10–C13 (SCCPs) 12.0 – 20.5 min11.0 – 16.0 minModerate (with C14)
C14–C17 (MCCPs) 18.0 – 28.0 min15.0 – 22.0 minLow

Analytical Workflow and Visualization

To successfully identify C9 polychlorinated alkanes, the sample preparation and clean-up must be meticulously coupled to the correct separation and detection hardware. The workflow below illustrates the diverging paths an analyst can take depending on the available instrumentation.

G A Environmental/Biological Sample B Extraction (Soxhlet / PLE) A->B C Clean-up (Acid Silica / Florisil) B->C D1 1D-GC (DB-5MS) Volatility-based C->D1 D2 GC×GC (DB-5MS x DB-17) Volatility + Polarity C->D2 D3 LC (Reversed-Phase C18) Hydrophobicity-based C->D3 E1 ECNI-LRMS / HRMS [M-Cl]- / [M-HCl]- D1->E1 D2->E1 E2 APCI-QTOF-MS [M+Cl]- /[M+Br]- D3->E2 F Data Deconvolution & Isotope Pattern Matching E1->F E2->F

Analytical workflow comparing separation and detection strategies for C9 polychlorinated alkanes.

Self-Validating Experimental Protocol: 1D-GC-ECNI-MS

For laboratories constrained to 1D-GC, Electron Capture Negative Ionization (ECNI) is mandatory. Electron Impact (EI) causes excessive fragmentation of the alkane backbone, rendering congener identification impossible. ECNI acts as a "soft" ionization technique, predominantly yielding


 and 

ions[4].

The following protocol is a self-validating system. By monitoring the isotopic ratio of the


 cluster (e.g., 

vs

), the analyst can instantly validate whether a peak at a specific retention time is a true C9-CP or an isobaric interference.
Step-by-Step Methodology

1. Instrument Configuration:

  • System: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m length × 0.25 mm i.d. × 0.25 μm film thickness). Causality: The 0.25 μm film provides the optimal phase ratio (β) to retain highly volatile C9 species without causing excessive band broadening for heavier congeners.

2. Injection Parameters:

  • Volume: 1.0 μL, Splitless mode.

  • Injector Temperature: 275 °C. Causality: Temperatures below 250 °C result in inlet discrimination (loss of heavier congeners), while temperatures above 280 °C induce thermal dehydrochlorination (loss of HCl) before the sample even reaches the column.

3. Chromatographic Temperature Program:

  • Initial: 100 °C, hold for 1 min.

  • Ramp 1: 15 °C/min to 160 °C, hold for 5 min. Causality: This isothermal hold focuses the C9 and C10 congeners, sharpening their peaks before they traverse the column.

  • Ramp 2: 30 °C/min to 310 °C, hold for 15 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

4. ECNI-MS Parameters:

  • Reagent Gas: Methane (

    
    ) at 1.5 mL/min (source pressure ~1.5 × 
    
    
    
    Torr). Causality: Methane acts as a buffer gas to thermalize electrons, allowing them to be efficiently captured by the highly electronegative chlorine atoms of the C9-CPs.
  • Source Temperature: 150 °C. Causality: A colder source promotes the stability of the molecular anion and reduces fragmentation, boosting the signal-to-noise ratio for the target

    
     ions.
    

5. Data Validation (The Self-Validating Step):

  • Extract the exact mass chromatograms for the C9 homologue groups (e.g.,

    
     at m/z 301.9 and 303.9).
    
  • Validation Check: The ratio of the integrated areas of m/z 301.9 to 303.9 must match the theoretical isotopic abundance ratio for a molecule containing 5 chlorine atoms (since one Cl is lost in ionization). If the ratio deviates by >15%, the retention time window is contaminated by a co-eluting species, and GC×GC or LC-HRMS must be employed.

Advanced Alternatives: When 1D-GC Fails

If your matrix is highly complex (e.g., marine sediments or biological tissues), the 1D-GC retention window for C9-CPs will be severely compromised by toxaphenes, chlordanes, and PCBs.

In these scenarios, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is the superior alternative. By coupling a non-polar primary column (DB-5MS) to a polar secondary column (DB-17), GC×GC separates compounds by volatility and polarity. Because C9-CPs have slightly different dipole moments than C10-CPs with the same boiling point, they are physically separated into distinct "blobs" in the 2D contour plot, eliminating the retention time overlap[2].

Alternatively, LC-APCI-QTOF-MS utilizing bromide-anion attachment (


) completely bypasses the GC injection port, eliminating the risk of thermal degradation. This method separates C9-CPs based strictly on their octanol-water partition coefficient (LogP), offering a completely orthogonal retention profile compared to gas chromatography[3].

References

  • Human exposure to chlorinated paraffins via indoor air and dust Karolinska Institutet (KI.se) [Link]

  • A Novel Method for Profiling and Quantifying Short- and Medium-Chain Chlorinated Paraffins in Environmental Samples Using Comprehensive Two-Dimensional Gas Chromatography–Electron Capture Negative Ionization High-Resolution Time-of-Flight Mass Spectrometry Analytical Chemistry (ACS Publications)[Link][2]

  • Determination of Chlorinated Paraffins by Bromide-Anion Attachment Atmospheric-Pressure Chemical Ionization Mass Spectrometry Environmental Science & Technology Letters (ACS Publications)[Link][3]

  • Interlaboratory Study on Quantitative Methods of Analysis of C10−C13 Polychloro-n-alkanes Analytical Chemistry (ACS Publications)[Link][4]

  • Risk Profile: Chlorinated paraffins with carbon chain lengths in the range C14-17 UK Government Publications (GOV.UK) [Link][5]

  • Efficient Spectra Evaluation of Very-Short, Short-, Medium-, and Long-Chain Chlorinated Paraffins with the R-based Automated Spectra Evaluation Routine (RASER) Zurich Open Repository and Archive (ZORA)[Link][6]

Sources

Introduction: The Kharasch Addition of Terminal Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 1-Octene and 1-Hexene with Carbon Tetrachloride

The addition of polyhalogenated alkanes, such as carbon tetrachloride (CCl₄), across the double bond of an alkene is a fundamental transformation in organic synthesis known as the Kharasch addition or Atom Transfer Radical Addition (ATRA).[1] This process, which operates via a free-radical chain mechanism, allows for the simultaneous introduction of both a chlorine atom and a trichloromethyl group to the carbon backbone.[2] This guide provides a comprehensive comparison of the reactivity of two common terminal alkenes, 1-octene and 1-hexene, with CCl₄.

For researchers in materials science and drug development, understanding the nuances of this reaction is crucial for synthesizing complex chlorinated intermediates. While seemingly similar, the subtle difference in alkyl chain length between 1-hexene and 1-octene warrants a detailed examination to determine its impact, if any, on reaction kinetics and product formation. This document synthesizes established mechanistic principles with practical experimental considerations to provide an authoritative guide for laboratory application.

Mechanistic Framework: A Free-Radical Chain Process

The reaction of a terminal alkene with CCl₄ does not proceed spontaneously. It requires initiation by radical initiators (e.g., peroxides), UV light, or, more commonly in modern synthesis, a transition metal catalyst.[1][3] The accepted mechanism involves three key stages: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of a C-Cl bond in carbon tetrachloride. In metal-catalyzed systems, a lower-valent transition metal complex (e.g., Cu(I)Cl) abstracts a chlorine atom from CCl₄ to form a higher-valent metal species (e.g., Cu(II)Cl₂) and the key reactive intermediate: the trichloromethyl radical (•CCl₃).[4]

  • Propagation:

    • Step 1 (Addition): The electrophilic •CCl₃ radical rapidly adds to the electron-rich double bond of the alkene. For terminal alkenes like 1-hexene or 1-octene, this addition is highly regioselective. The radical adds to the terminal, less substituted carbon (C1) to generate a more stable secondary alkyl radical at C2. This orientation is a hallmark of anti-Markovnikov radical additions.[5][6]

    • Step 2 (Atom Transfer): The resulting alkyl radical abstracts a chlorine atom from another molecule of CCl₄. This step forms the final 1,1,1,3-tetrachloroalkane product and regenerates the •CCl₃ radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radical species combine. This can involve two •CCl₃ radicals, two alkyl radicals, or a combination of the two.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (e.g., Cu(I)Cl) CCl3_rad •CCl₃ Radical I->CCl3_rad Cl abstraction CCl4_init CCl₄ CCl4_init->CCl3_rad Alkene Alkene (1-Hexene or 1-Octene) Alkyl_rad Secondary Alkyl Radical R-ĊH-CH₂-CCl₃ Alkene->Alkyl_rad Radical Addition Product Product R-CHCl-CH₂-CCl₃ Alkyl_rad->Product Cl abstraction CCl4_prop CCl₄ CCl4_prop->Product CCl3_rad_regen •CCl₃ Radical Product->CCl3_rad_regen Regenerates CCl3_rad_regen->Alkene Continues Cycle rad1 Radical terminated Non-radical Product rad1->terminated Combination rad2 Radical rad2->terminated

Figure 1: Generalized free-radical mechanism for the Kharasch addition of CCl₄ to a terminal alkene.

Comparative Reactivity Analysis: 1-Octene vs. 1-Hexene

From a theoretical standpoint, the reactivity of 1-hexene and 1-octene in the Kharasch addition is expected to be nearly identical. The rationale is grounded in the electronic and steric properties of the molecules.

  • Electronic Effects: The reaction is driven by the addition of the electrophilic •CCl₃ radical to the nucleophilic π-bond. The alkyl chains in both 1-hexene (a butyl group) and 1-octene (a hexyl group) are weakly electron-donating via induction. This inductive effect slightly increases the electron density of the double bond, making it susceptible to radical attack. However, the difference in inductive effect between a butyl and a hexyl group is negligible and is unlikely to cause a discernible change in the nucleophilicity of the double bond.

  • Steric Effects: The site of reaction is the terminal CH=CH₂ group. The additional two methylene units in 1-octene compared to 1-hexene extend the alkyl chain further from the reaction center. Consequently, this difference in chain length does not impart any additional steric hindrance to the approach of the •CCl₃ radical to the double bond.

Data Summary: Reactants and Expected Products

While the reactivity is comparable, the physical properties of the reactants and the resulting products differ due to the variation in molecular weight.

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Expected Product with CCl₄Product Molar Mass ( g/mol )
1-Hexene C₆H₁₂84.16631,1,1,3-Tetrachloroheptane237.98
1-Octene C₈H₁₆[7]112.21[7]1211,1,1,3-Tetrachlorononane266.03

Experimental Protocol: Metal-Catalyzed Addition of CCl₄ to a Terminal Alkene

This generalized protocol is applicable for the reaction of CCl₄ with either 1-hexene or 1-octene, employing a copper(I) chloride catalyst. The choice of a metal catalyst over peroxide or UV initiation offers better control and often proceeds at lower temperatures with higher yields.

Causality and Experimental Design:
  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from interfering. Oxygen is a diradical and can trap the radical intermediates, inhibiting the chain reaction.

  • Solvent: While CCl₄ can act as both reactant and solvent, an additional inert solvent like acetonitrile can be used to ensure homogeneity, especially if the catalyst has limited solubility.

  • Reactant Ratio: A molar excess of CCl₄ is typically used to favor the 1:1 adduct and minimize telomerization, a side reaction where the intermediate alkyl radical adds to another molecule of alkene instead of abstracting a chlorine atom.

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting alkene.

G start Start prep Prepare Reactants: Alkene, CCl₄, Solvent start->prep setup Assemble Reaction Flask under Inert Atmosphere (N₂/Ar) prep->setup add_solids Add Catalyst (e.g., CuCl) setup->add_solids add_liquids Add Solvent, Alkene, and CCl₄ via Syringe add_solids->add_liquids react Heat to Reaction Temp (e.g., 80-100 °C) with Stirring add_liquids->react monitor Monitor Progress (GC or TLC) react->monitor monitor->react Continue Reaction workup Quench & Workup: Filter catalyst, Wash with H₂O, Dry organic layer monitor->workup Reaction Complete purify Purify Product: Vacuum Distillation or Column Chromatography workup->purify characterize Characterize Product: ¹H NMR, ¹³C NMR, MS purify->characterize end_node End characterize->end_node

Figure 2: Standard experimental workflow for the catalyzed addition of CCl₄ to a terminal alkene.
Step-by-Step Methodology:
  • Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a septum) is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reagent Setup: In the reaction flask, add copper(I) chloride (1-5 mol%).

  • Addition of Liquids: Through the septum via syringe, add the solvent (if used), the terminal alkene (1.0 eq), and carbon tetrachloride (2.0-4.0 eq).

  • Reaction Conditions: Lower the flask into an oil bath preheated to the desired reaction temperature (typically 80-100 °C). Stir the mixture vigorously.

  • Monitoring: After 1 hour, and every subsequent hour, withdraw a small aliquot via syringe, quench it with a small amount of water, and analyze by GC to monitor the disappearance of the starting alkene.

  • Workup: Once the alkene is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with a solvent like dichloromethane or diethyl ether. Filter the mixture through a pad of celite or silica gel to remove the insoluble copper catalyst. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield the 1,1,1,3-tetrachloroalkane as a clear liquid.

Conclusion

References

  • Kharasch addition - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, September 3). Why does the reaction of an alkene with Cl2/CCl4 proceed through a free radical mechanism but not with Br2/CCl4? Retrieved March 7, 2026, from [Link]

  • NCERT. (n.d.). Markovnikov - addition - or - peroxide - effect. Retrieved March 7, 2026, from [Link]

  • CHEMISTRY. (n.d.). Reactions of Alkenes. Retrieved March 7, 2026, from [Link]

  • Filo. (2025, June 19). Explain Markovnikov's Rule and Kharasch Effect with examples. Retrieved March 7, 2026, from [Link]

  • NEET coaching. (n.d.). In kharash effect,reaction follows. Retrieved March 7, 2026, from [Link]

  • Chem-Station Int. Ed. (2014, February 1). Kharasch Addition. Retrieved March 7, 2026, from [Link]

  • Veena Dixit Chemistry IIT jee. (2022, November 15). #Free Radical addition reaction of alkene With CCl4 in peroxide. YouTube. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, July 24). Kinetics of the addition reaction of carbon tetrachloride with styrene. Retrieved March 7, 2026, from [Link]

  • Harfoush, A. (2005). Kinetic study of the addition reaction of carbon tetrachloride to 1-hexene initiated by chromium hexacarbonyl in the presence of UV light. Aalam Al-Zarra, (100), 73-78. Retrieved March 7, 2026, from [Link]

  • Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for radical addition reaction of CCl4 to 1-hexene catalysed by Mo2 catalyst. Retrieved March 7, 2026, from [Link]

  • NPTEL. (n.d.). Chemistry of alkenes. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octene. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • Reactome. (n.d.). Dehalogenation of carbon tetrachloride to form a free radical. Retrieved March 7, 2026, from [Link]

Sources

Purity assay methods for 1,1,1,3-tetrachlorononane commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

Purity Validation of 1,1,1,3-Tetrachlorononane Commercial Standards: An In-Depth Comparison of qNMR and GC-FID

As the global regulatory focus sharpens on Short-Chain Chlorinated Paraffins (SCCPs) due to their persistence and toxicity, the demand for well-characterized, high-purity analytical standards has become critical[1]. 1,1,1,3-Tetrachlorononane serves as a fundamental congener standard for SCCP analysis. However, because it lacks a conjugated π-system, traditional UV-based High-Performance Liquid Chromatography (HPLC) is effectively blind to it.

For researchers and drug development professionals tasked with certifying these commercial standards, the analytical choice typically narrows to two orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID) .

This guide provides a rigorous, causality-driven comparison of these methodologies, detailing how to establish self-validating analytical systems for the absolute purity determination of 1,1,1,3-tetrachlorononane.

The Mechanistic Challenge: Impurity Profiling

To design a robust purity assay, we must first understand the origin of the impurities. 1,1,1,3-Tetrachlorononane is typically synthesized via the Kharasch addition (atom transfer radical addition) of carbon tetrachloride (CCl₄) to 1-octene in the presence of a radical initiator or transition metal catalyst[2][3].

Because this is a radical-chain process, the crude product inherently contains unreacted starting materials (1-octene, CCl₄) and higher-molecular-weight telomers (e.g., 1:2 adducts)[2]. An effective purity assay must be capable of resolving these specific process impurities while providing an absolute mass fraction of the target analyte.

G N1 1-Octene + CCl4 N2 Radical Initiator (Kharasch Addition) N1->N2 Heat/Catalyst N3 1,1,1,3-Tetrachlorononane (Target Analyte) N2->N3 Primary Pathway N4 Telomers & Isomers (Process Impurities) N2->N4 Side Reactions

Caption: Kharasch addition pathway and impurity generation for 1,1,1,3-tetrachlorononane.

Comparative Data Summary

The following table summarizes representative quantitative data obtained from the analysis of a single commercial batch of 1,1,1,3-tetrachlorononane utilizing both qNMR and GC-FID methodologies.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)
Analytical Principle Signal intensity is directly proportional to the number of specific nuclei[4].Separation based on volatility; detection via combustion of C-H bonds.
Mean Purity Assay (%) 98.85%99.12% (Area Normalization)
Precision (RSD, n=3) 0.15%0.08%
Reference Standard Requires a certified internal standard of a different compound (e.g., Dimethyl sulfone)[4].Requires a certified external standard of the exact analyte for absolute mass fraction.
Primary Advantage Direct traceability to SI units without needing an identical reference standard.Unmatched high-resolution separation of trace volatile impurities and telomers.
Primary Limitation Lower sensitivity for trace-level impurities (<0.1%).FID response factors for polyhalogenated compounds are unpredictable without exact standards.

Methodology 1: Absolute Quantification via qNMR

qNMR is a primary ratio method. Because the integral of an NMR resonance is strictly proportional to the molar amount of the nuclei producing it, qNMR can determine the absolute mass fraction of 1,1,1,3-tetrachlorononane without requiring a pre-existing standard of the compound itself[4].

Step-by-Step Protocol & Causality
  • Gravimetric Preparation (The Mass Balance): Accurately weigh ~15 mg of the 1,1,1,3-tetrachlorononane sample and ~5 mg of a certified internal standard (e.g., NIST SRM Dimethyl sulfone) into the same vial using a microbalance (d=0.001 mg).

    • Causality: qNMR is fundamentally a gravimetric technique read through a spectrometer. Any error in the mass balance directly translates to an error in the final purity value[5].

  • Solvation: Dissolve the mixture in 0.6 mL of Chloroform-d (CDCl₃) and transfer to a high-quality 5 mm NMR tube.

  • Parameter Optimization (Relaxation Delay): Set the excitation pulse to 90° to maximize the signal-to-noise ratio[4]. Crucially, measure the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton in the mixture. Set the relaxation delay (
    
    
    
    ) to
    
    
    .
    • Causality: If

      
       is too short, the nuclei will not fully return to thermal equilibrium between scans. This causes signal saturation, leading to truncated integrals and artificially skewed purity results.
      
  • Data Acquisition & Processing: Acquire at least 32 transients. Phase and baseline correct the spectrum manually[4]. Integrate the internal standard peak and the target analyte peaks.

The Self-Validating System

To ensure the qNMR assay is self-validating, calculate the purity independently using at least two distinct proton environments on the 1,1,1,3-tetrachlorononane molecule:

  • The terminal methyl group (-CH₃) at ~0.9 ppm.

  • The highly deshielded methine proton (-CHCl-) at ~4.0-4.2 ppm. If the calculated purity values from these two distinct signals agree within <0.5%, the system validates itself against the presence of hidden impurities co-eluting under the NMR peaks[5].

Methodology 2: High-Resolution Profiling via GC-FID

While qNMR provides absolute quantification, GC-FID is required to profile the specific volatile impurities (like unreacted 1-octene or CCl₄) that qNMR might lack the sensitivity to detect.

Step-by-Step Protocol & Causality
  • Sample Preparation: Dilute the 1,1,1,3-tetrachlorononane sample to a concentration of 1.0 mg/mL in a non-polar solvent (e.g., Hexane).

  • Column Selection: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m × 0.25mm × 0.25µm).

    • Causality: "Like dissolves like." A non-polar stationary phase perfectly matches the non-polar nature of the halogenated alkane, ensuring sharp, symmetrical peak shapes and preventing co-elution of closely related telomeric isomers.

  • Oven Temperature Program:

    • Initial hold at 40°C for 3 minutes. (Causality: Focuses highly volatile impurities like residual CCl₄.)

    • Ramp at 10°C/min to 280°C, hold for 5 minutes. (Causality: Ensures the elution of high-boiling 1:2 Kharasch adducts/telomers, preventing them from bleeding into subsequent runs.)

  • Detection: FID set to 300°C with optimal Hydrogen/Air flow ratios.

The Self-Validating System

Because 1,1,1,3-tetrachlorononane is heavily chlorinated (containing 4 chlorine atoms), its FID response factor will be significantly lower than that of a standard hydrocarbon. To create a self-validating system, perform an injection of a blank solvent immediately prior to the sample to rule out ghost peaks. Furthermore, rather than relying solely on area normalization (which assumes all molecules burn equally in the FID), calibrate the FID response using a structurally similar halogenated internal standard (e.g., 1-chlorodecane) to monitor and correct for detector drift over the run sequence.

G Start 1,1,1,3-Tetrachlorononane Commercial Standard qNMR qNMR Workflow Start->qNMR GC GC-FID Workflow Start->GC qNMR_Step Gravimetric Prep with Internal Standard qNMR->qNMR_Step GC_Step Dilution & Column Separation GC->GC_Step qNMR_Val Absolute SI-Traceable Purity Assignment qNMR_Step->qNMR_Val GC_Val High-Resolution Impurity Profiling GC_Step->GC_Val

Caption: Comparative analytical workflow for qNMR and GC-FID purity validation.

Conclusion

For the rigorous certification of 1,1,1,3-tetrachlorononane commercial standards, neither technique should be used in isolation. GC-FID provides the necessary high-resolution separation to detect trace volatile impurities and telomers generated during the Kharasch addition. However, due to the unpredictable FID response factors of polyhalogenated compounds, qNMR must be employed to anchor the absolute mass fraction. By utilizing these techniques orthogonally, analytical scientists can eliminate hidden biases and achieve a highly confident, self-validated purity assessment[5].

References

1.[1] BCP Instruments. "ANSWERING THE URGENT CALL FOR CHLORINATED PARAFFIN STANDARDS". Available at: 2.[2] Google Patents. "US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances". Available at: 3.[3] Chem-Station Int. Ed. "Kharasch Addition". Available at: 4.[4] Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at: _ 5. Benchchem. "A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID". Available at: 6.[5] PubMed. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance". Available at:

Sources

A Comparative Guide to the Environmental Degradation of 1,1,1,3-Tetrachlorononane: Pathways and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the environmental fate of chlorinated compounds is paramount for comprehensive risk assessment and the development of effective remediation strategies. This guide provides an in-depth technical comparison of the potential environmental degradation pathways of 1,1,1,3-tetrachlorononane, a member of the short-chain chlorinated paraffin (SCCP) family. Due to the complexity and vast number of congeners within SCCP mixtures, specific experimental data for 1,1,1,3-tetrachlorononane is scarce. Therefore, this guide synthesizes information from studies on analogous chlorinated alkanes to provide a predictive comparison of its likely biotic and abiotic degradation routes.

Introduction to 1,1,1,3-Tetrachlorononane and its Environmental Significance

1,1,1,3-Tetrachlorononane belongs to the class of short-chain chlorinated paraffins (SCCPs), which are complex mixtures of polychlorinated n-alkanes with carbon chain lengths from C10 to C13.[1][2] These compounds have been widely used as plasticizers, flame retardants, and lubricants.[3] Their persistence, potential for bioaccumulation, and long-range environmental transport have led to their classification as persistent organic pollutants (POPs) under the Stockholm Convention.[1] The environmental fate of SCCPs is a significant concern due to their potential toxicity to aquatic organisms and humans.[1]

Understanding the degradation of a specific congener like 1,1,1,3-tetrachlorononane is crucial for predicting its environmental behavior and developing targeted remediation approaches. This guide will explore the probable degradation pathways based on established principles for chlorinated alkanes and provide detailed experimental protocols for their investigation.

Comparative Analysis of Degradation Pathways

The environmental degradation of 1,1,1,3-tetrachlorononane can be expected to proceed through both biotic and abiotic pathways. The efficiency of these pathways is influenced by factors such as the degree and position of chlorination, carbon chain length, and environmental conditions.[4][5]

Biotic Degradation Pathways

Microbial activity is a primary driver of the environmental breakdown of chlorinated alkanes. Both aerobic and anaerobic conditions can facilitate degradation, albeit through different mechanisms.

Under anaerobic conditions, reductive dechlorination is a major degradation pathway for highly chlorinated compounds.[4][6][7] In this process, the chlorinated alkane serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms.[6][7] For 1,1,1,3-tetrachlorononane, this process would likely proceed through a series of less-chlorinated nonanes, eventually leading to nonane, which can be further mineralized.

Key Mechanisms:

  • Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom.[8]

  • Dichloroelimination: The removal of two chlorine atoms from adjacent carbons to form a double bond.[8]

Given the 1,1,1-trichloro substitution pattern, initial dechlorination steps are likely to occur at this highly chlorinated end of the molecule. The degradation of 1,1,1-trichloroethane (1,1,1-TCA) to 1,1-dichloroethane (1,1-DCA) and then to chloroethane is a well-documented example of this sequential process.[9]

Comparison with Other Chlorinated Alkanes: Studies on shorter-chain chloroalkanes (C2-C4) have shown that reductive dechlorination is often slow and can lead to the accumulation of less-chlorinated, but still potentially harmful, intermediates.[10] However, for longer-chain alkanes, the increased carbon chain may provide a better substrate for microbial co-metabolism.

dot

Caption: Predicted anaerobic degradation pathway of 1,1,1,3-tetrachlorononane via sequential reductive dechlorination.

Under aerobic conditions, the degradation of chlorinated alkanes is typically initiated by oxygenase enzymes.[11] These enzymes introduce oxygen atoms into the molecule, leading to the formation of alcohols, aldehydes, and carboxylic acids, which can then enter central metabolic pathways.[12][13] For alkanes, this oxidation often occurs at the terminal carbon.[12]

For 1,1,1,3-tetrachlorononane, the presence of chlorine atoms, particularly the trichloromethyl group, may hinder direct terminal oxidation. However, microorganisms possessing monooxygenase enzymes have been shown to degrade a range of chlorinated aliphatics. The degradation of C9 to C12 n-alkanes has been shown to be initiated by the fumarate addition mechanism in some bacteria.[14][15]

Comparison with Other Chlorinated Alkanes: The aerobic biodegradation of less chlorinated and shorter-chain alkanes is generally more favorable.[11] Studies with Pseudomonas sp. have demonstrated the ability to degrade middle-chain polychlorinated alkanes, with terminally chlorinated compounds showing higher degradation yields.[4][5] Vicinal chlorination (chlorine atoms on adjacent carbons) has been shown to significantly impede degradation.[4][5]

dot

Caption: A generalized aerobic degradation pathway for 1,1,1,3-tetrachlorononane involving initial oxidation.

Abiotic Degradation Pathways

Abiotic processes, primarily hydrolysis and photolysis, can also contribute to the degradation of chlorinated alkanes in the environment.

Hydrolysis is a chemical reaction with water that can lead to the replacement of a chlorine atom with a hydroxyl group.[14] The rate of hydrolysis is dependent on the structure of the chlorinated alkane and the pH of the surrounding medium.[8] Generally, hydrolysis of chlorinated alkanes is a slow process under typical environmental conditions.[8] For 1,1,1,3-tetrachlorononane, the 1,1,1-trichloro group might be susceptible to hydrolysis, potentially leading to the formation of a carboxylic acid at that position, although this is likely to be a very slow process. The hydrolysis of 1,1,1,2-tetrachloroethane to 1,1,2-trichloroethylene has been reported, indicating that elimination reactions can also occur.[16]

Comparison with Other Chlorinated Alkanes: The hydrolysis rates of chlorinated alkanes are generally slow. For example, the hydrolysis half-life of carbon tetrachloride under Hanford groundwater conditions was estimated to be 630 years.[17] The structure of the molecule plays a significant role; for instance, acyl chlorides hydrolyze much more rapidly than alkyl chlorides.[11]

Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation. Chlorinated alkanes can undergo direct photolysis by absorbing UV light, leading to the cleavage of carbon-chlorine bonds. Indirect photolysis can also occur, where other substances in the environment (photosensitizers) absorb light and generate reactive species, such as hydroxyl radicals, that then degrade the chlorinated alkane.[4][18]

Studies on short-chain chlorinated paraffins have shown that photodegradation can be an important environmental fate process, especially in surface waters.[4][18] The degradation efficiency can be enhanced by the presence of hydrogen peroxide or in certain solvent-water mixtures.[18]

Comparison with Other Chlorinated Alkanes: The rate of photodegradation is influenced by the degree of chlorination. Higher chlorine content can lead to higher degradation rates by hydrated electrons but lower rates for reactions with hydroxyl radicals.[4] The photodegradation of SCCPs has been shown to produce shorter-chain alkanes as degradation products.[10]

Experimental Protocols for Studying Degradation

To empirically determine the degradation pathways and rates of 1,1,1,3-tetrachlorononane, a series of well-designed laboratory experiments are necessary.

Biodegradation Assessment: Microcosm Studies

Microcosm studies are a fundamental tool for evaluating the biodegradation potential of a compound in a controlled laboratory setting that simulates environmental conditions.[19][20][21]

Objective: To determine the rate and extent of anaerobic and aerobic biodegradation of 1,1,1,3-tetrachlorononane in soil and/or water samples.

Experimental Workflow:

dot

Microcosm_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_monitoring Monitoring & Analysis Sample_Collection Collect Soil/Water Samples Microcosm_Setup Set up Microcosms (Serum Bottles) Sample_Collection->Microcosm_Setup Spiking Spike with 1,1,1,3-Tetrachlorononane Microcosm_Setup->Spiking Amendments Add Amendments (e.g., electron donors/acceptors) Spiking->Amendments Incubation Incubate under Controlled Conditions (Aerobic/Anaerobic, Temperature, Dark) Amendments->Incubation Sampling Periodic Sampling (Headspace and Liquid/Solid Phase) Incubation->Sampling Analysis GC-MS Analysis of Parent Compound and Degradation Products Sampling->Analysis Data_Analysis Data Analysis and Pathway Elucidation Analysis->Data_Analysis

Caption: General workflow for a microcosm study to assess biodegradation.

Detailed Step-by-Step Methodology for Anaerobic Microcosm Setup:

  • Sample Collection and Preparation:

    • Collect soil and groundwater from a relevant, preferably uncontaminated, site to ensure a viable microbial community.

    • Homogenize the soil and prepare a slurry with the groundwater (e.g., 1:4 soil to water ratio).

  • Microcosm Assembly:

    • In an anaerobic glovebox, dispense a known amount of the soil slurry (e.g., 100 mL) into sterile serum bottles (e.g., 160 mL).[22]

    • Prepare killed controls by autoclaving a subset of the microcosms or by adding a chemical sterilant like mercuric chloride and sodium azide.[22]

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Spiking and Amendments:

    • Prepare a stock solution of 1,1,1,3-tetrachlorononane in a suitable solvent (e.g., methanol).

    • Spike the active and killed control microcosms with the stock solution to achieve the desired initial concentration.

    • For biostimulation experiments, amend a set of microcosms with an electron donor (e.g., lactate, acetate, or vegetable oil) to promote reductive dechlorination.[6]

    • Include unamended active microcosms to assess natural attenuation potential.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature that reflects the in-situ conditions (e.g., 15-25°C).[19]

  • Sampling and Analysis:

    • At regular time intervals, sacrifice triplicate microcosms from each treatment group.

    • Analyze the headspace for volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Extract the liquid and solid phases with a suitable solvent (e.g., hexane or a mixture of acetone and hexane).[23][24]

    • Analyze the extracts by GC-MS to quantify the parent compound and identify and quantify non-volatile degradation products.[22][23][24]

    • Monitor for the production of chloride ions as an indicator of dechlorination.[12]

Abiotic Degradation Assessment: Photodegradation Studies

Objective: To determine the rate of photodegradation of 1,1,1,3-tetrachlorononane in aqueous solution under controlled UV irradiation.

Experimental Workflow:

dot

Photodegradation_Workflow cluster_prep_photo Preparation cluster_irradiation Irradiation cluster_monitoring_photo Monitoring & Analysis Solution_Prep Prepare Aqueous Solution of 1,1,1,3-Tetrachlorononane Reactor_Setup Set up Photoreactor (e.g., Quartz Tube, UV Lamp) Solution_Prep->Reactor_Setup Irradiation Irradiate Solution with UV Light (Controlled Wavelength and Intensity) Reactor_Setup->Irradiation Sampling_Photo Periodic Sampling Irradiation->Sampling_Photo Analysis_Photo LC-MS or GC-MS Analysis of Parent Compound and Photoproducts Sampling_Photo->Analysis_Photo Data_Analysis_Photo Calculate Degradation Rate and Identify Photodegradation Pathway Analysis_Photo->Data_Analysis_Photo

Caption: General workflow for a photodegradation study.

Detailed Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare an aqueous solution of 1,1,1,3-tetrachlorononane at a known concentration. Due to its low water solubility, a co-solvent like acetone may be necessary in small, controlled amounts.[18]

    • Prepare control solutions, including a dark control (wrapped in foil) to account for any degradation not due to light.

  • Photoreactor Setup:

    • Use a photoreactor with a quartz tube to allow for UV light penetration.[25]

    • Employ a UV lamp with a known spectral output and intensity (e.g., a xenon lamp or a mercury lamp).[25][26]

    • The system should be equipped with a means of temperature control and stirring.

  • Irradiation and Sampling:

    • Irradiate the solution for a set period, taking samples at regular intervals.

    • Simultaneously, keep the dark control under the same conditions but shielded from light.

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or GC-MS to determine the concentration of the parent compound and identify any photodegradation products.[16]

Comparative Data Summary

The following table summarizes expected degradation behaviors and provides a basis for comparing 1,1,1,3-tetrachlorononane with other chlorinated alkanes.

Degradation PathwayKey Factors Influencing RateExpected Products for 1,1,1,3-Tetrachlorononane (Hypothesized)Comparison with Other Chlorinated Alkanes
Anaerobic Biodegradation Presence of suitable microbial consortia, availability of electron donors, redox potential.Trichlorononanes, dichlorononanes, chlorononanes, nonane, CO2.Generally slower for highly chlorinated and shorter-chain alkanes.[10]
Aerobic Biodegradation Presence of oxygen, specific oxygenase enzymes.Hydroxylated and carboxylated nonanes, shorter-chain alkanes, CO2.More effective for less chlorinated and terminally chlorinated alkanes.[4][5]
Hydrolysis pH, temperature.Chlorinated nonanols, nonanoic acids (likely very slow).Generally a very slow process for most chlorinated alkanes.[8]
Photodegradation Light intensity and wavelength, presence of photosensitizers.Less-chlorinated nonanes, shorter-chain alkanes.Important for SCCPs in surface waters; rates vary with chlorine content.[4][18]

Conclusion and Future Directions

The environmental degradation of 1,1,1,3-tetrachlorononane is predicted to be a slow process, proceeding through a combination of biotic and abiotic pathways. Anaerobic reductive dechlorination is likely a key mechanism in subsurface environments, while aerobic oxidation and photolysis may contribute to its degradation in surface soils and waters.

The lack of specific experimental data for 1,1,1,3-tetrachlorononane highlights a critical knowledge gap. Future research should focus on conducting detailed degradation studies on this and other specific SCCP congeners to build more accurate environmental fate models. The experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the degradation pathways and the factors that influence them will be instrumental in developing effective strategies for the remediation of sites contaminated with these persistent organic pollutants.

References

  • Sustainable and Cost-Effective Destruction of Chlorinated Alkane and Alkene Contaminants via Biostimulation and Enhanced Reductive Dechlorination. (n.d.). TerraStryke. Retrieved from [Link]

  • De Wildeman, S., & Verstraete, W. (2003). The quest for microbial reductive dechlorination of C(2) to C(4) chloroalkanes is warranted. Applied Microbiology and Biotechnology, 61(2), 94–102.
  • St-Amour, A. D., et al. (2006). Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273. Journal of Industrial Microbiology and Biotechnology, 33(3), 195-204.
  • Gao, Y., et al. (2022). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv.
  • Kowalski, P., & Zygmunt, B. (2012). Abiotic degradation of chlorinated ethanes and ethenes in water. Polish Journal of Environmental Studies, 21(3), 593-603.
  • Koh, I. O., & Thiemann, W. H. (2001). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Journal of Photochemistry and Photobiology A: Chemistry, 139(2-3), 205-215.
  • Reductive Dechlorination. (2008). FRTR. Retrieved from [Link]

  • Reductive dechlorination – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Shivaraju, H. P., et al. (2020). Graphical depiction of an experimental setup for degradation of organic pollutants in wastewater using Mg@TiO2-coated hollow clay spheres.
  • Chemical Fate of Contaminants in the Environment: Chlorinated Hydrocarbons in the Groundwater. (2006). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2020). Photocatalytic remediation of persistent organic pollutants (POPs): A review. Arabian Journal of Chemistry, 13(11), 8031-8058.
  • Sessitsch, A., et al. (2008). Setup of the microcosm system to study interactions between soil, plant, atmosphere and microbial communities.
  • Paul, R. K., & Ahmaruzzaman, M. (2025). Advanced photocatalytic degradation of POPs and other contaminants: a comprehensive review on nanocomposites and heterojunctions. RSC Advances, 15(47), 33898-33924.
  • Wilson, B. H., & Wilson, J. T. (1996).
  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. (1995). EPA.
  • The design of an innovative experiment on the photocatalytic degradation of organic dyes in water. (2025).
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  • Method 612: Chlorinated Hydrocarbons. (n.d.). EPA. Retrieved from [Link]

  • Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. (1986). EPA.
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  • de la Torre, A., et al. (2012). Occurrence, fate and analysis of polychlorinated n-alkanes in the environment.
  • Godio, A., et al. (2018).
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  • St-Amour, A. D., et al. (2006). Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273. PubMed.
  • Wiberg, K., et al. (2021). Spatial trends of chlorinated paraffins and dechloranes in air and soil in a tropical urban, suburban, and rural transect. Semantic Scholar.
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  • de Best, J. H. (1999). Anaerobic transformation of chlorinated hydrocarbons in a packed-bed reactor. University of Groningen.
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  • Puzyn, T., & Falandysz, J. (2019). Analytical procedures for short chain chlorinated paraffins determination - How to make them greener? MOST Wiedzy.
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  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]

  • Barnes, L. J. W., Daniel, S. R., & Warner, J. B. (n.d.). ENHANCED BIODEGRADATION OF A MIXTURE OF CHLORINATED VOLATILE ORGANIC COMPOUNDS BY AN INDIGENOUS MICROBIAL COMMUNITY FROM A SUPERFUND SITE. Colorado School of Mines.
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  • Liang, B., et al. (2020). Methanogenic biodegradation of C9 to C12n-alkanes initiated by Smithella via fumarate addition mechanism. AMB Express, 10(1), 26.
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  • Liang, B., et al. (2020). Methanogenic biodegradation of C9 to C12n-alkanes initiated by Smithella via fumarate addition mechanism.
  • Technical Protocol for Evaluating Natural Attenuation of Chlorinated Solvents in Ground W
  • Carbon Tetrachloride: Evaluation of Biotic Degradation Mechanisms and Rates. (2013).
  • Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology, 11(10), 2477-2490.

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Safety Operating Guide

1,1,1,3-Tetrachlorononane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Protocol for the Safe Handling and Disposal of 1,1,1,3-Tetrachlorononane

In drug development and chemical research, the management of halogenated organic intermediates like 1,1,1,3-Tetrachlorononane (CAS: 1070-27-5) requires strict adherence to environmental safety protocols. 1,1,1,3-Tetrachlorononane is a polychlorinated aliphatic hydrocarbon. Due to the presence of four chlorine atoms in its molecular structure, it is strictly classified as a halogenated waste under the Resource Conservation and Recovery Act (RCRA) guidelines set by the Environmental Protection Agency (EPA)[1].

As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is a critical safety mechanism. Improper disposal or mixing of halogenated solvents can lead to severe environmental contamination, dangerous chemical reactions, and exponential increases in hazardous waste management costs[2].

The Science of Segregation: Causality and Risk

The fundamental rule of solvent disposal is the strict segregation of halogenated (containing F, Cl, Br, or I) from non-halogenated waste streams[3].

The Mechanistic "Why": Non-halogenated solvents (like ethanol or acetone) are typically disposed of via "fuel blending," where the waste is burned to recover energy. However, halogenated compounds like 1,1,1,3-Tetrachlorononane cannot be safely subjected to standard fuel blending. When burned at standard incineration temperatures, the chlorine atoms react with hydrogen to form hydrogen chloride (HCl) gas , which is highly corrosive and toxic. Furthermore, incomplete combustion of chlorinated organics can generate highly toxic dioxins and furans.

Therefore, halogenated waste must be sent to specialized, high-temperature Treatment, Storage, and Disposal Facilities (TSDFs) equipped with alkaline acid-gas scrubbers to neutralize the HCl vapor[2]. If even a small amount of 1,1,1,3-Tetrachlorononane is mixed into a non-halogenated waste carboy, the entire container must be reclassified and treated as halogenated waste, drastically increasing disposal costs and logistical burden[2].

Waste Stream Profiling

Table 1: Halogenated vs. Non-Halogenated Waste Characteristics

PropertyHalogenated Waste StreamNon-Halogenated Waste Stream
Target Compound 1,1,1,3-Tetrachlorononane , Chloroform, DCMAcetone, Ethanol, Hexanes, Toluene
Defining Characteristic Contains Fluorine, Chlorine, Bromine, or Iodine[3]Contains only Carbon, Hydrogen, Oxygen, Nitrogen
Primary Disposal Method High-temperature incineration with acid scrubbersFuel blending / Energy recovery
Combustion Byproducts Corrosive acid gases (e.g., HCl), potential dioxinsCO₂, H₂O, NOₓ
Cost Impact of Mixing Contaminates non-halogenated streams, maximizing costN/A (Do not mix into halogenated streams)

Step-by-Step Disposal Methodology for 1,1,1,3-Tetrachlorononane

This protocol must be executed within a professional laboratory setting under the oversight of an Environmental Health and Safety (EHS) department. Under no circumstances should laboratory personnel attempt to neutralize, evaporate, or treat halogenated waste on-site.

Step 1: Point-of-Generation Segregation

  • Identify a dedicated, chemically compatible waste container (typically High-Density Polyethylene (HDPE) or a PTFE-lined drum) specifically designated for "Halogenated Organic Waste."

  • Ensure the container is placed in secondary containment (e.g., a spill tray) capable of holding 110% of the primary container's volume.

Step 2: RCRA-Compliant Labeling

  • Before the first drop of 1,1,1,3-Tetrachlorononane is added, attach a standardized Hazardous Waste tag to the container.

  • Explicitly write "1,1,1,3-Tetrachlorononane" and "Halogenated Solvent" on the label. Avoid using abbreviations or chemical formulas, as emergency responders and waste handlers require clear, universally understood nomenclature.

Step 3: Satellite Accumulation Area (SAA) Management

  • Transfer the waste into the designated container inside a certified chemical fume hood to prevent inhalation of volatile chlorinated vapors.

  • Critical Rule: The container must remain tightly capped at all times unless waste is actively being added. Funnels must be removed and the original cap replaced immediately after transfer.

Step 4: Transfer to a Licensed TSDF

  • Once the container reaches its maximum allowable fill line (typically 80-90% to allow for vapor expansion), submit a pickup request to your institution's EHS department.

  • The waste will be transported by a licensed hazardous waste hauler to a specialized TSDF for high-temperature incineration[2].

Operational Workflow Visualization

The following decision tree illustrates the critical path for solvent waste segregation to ensure environmental compliance and laboratory safety.

WasteSegregation Start Waste Generation: 1,1,1,3-Tetrachlorononane Check Does the waste contain Halogens (F, Cl, Br, I)? Start->Check Halogenated Halogenated Waste Stream (Strict Segregation Required) Check->Halogenated Yes (4 Chlorine Atoms) NonHalogenated Non-Halogenated Stream (e.g., Acetone, Ethanol) Check->NonHalogenated No Labeling RCRA Labeling: Explicitly List Chemical Name Halogenated->Labeling Storage Satellite Accumulation Area (HDPE Container + Secondary Containment) Labeling->Storage Disposal Licensed TSDF: High-Temp Incineration with Alkaline Acid Scrubbers Storage->Disposal

Caption: Workflow for the operational segregation and disposal of halogenated solvent waste.

References

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from:[Link][2]

  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Environmental Protection Agency. Retrieved from:[Link][1]

  • University of Akron Environmental and Occupational Health and Safety. Halogenated vs. Non-Halogenated Waste Guidelines. Retrieved from:[Link][3]

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A Guide to Personal Protective Equipment for Handling 1,1,1,3-Tetrachlorononane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a procedural framework for the safe handling of 1,1,1,3-Tetrachlorononane, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment: Understanding the Risks of Chlorinated Alkanes

Chlorinated alkanes, as a class of compounds, present several potential hazards that dictate the required level of protection. While the specific toxicology of 1,1,1,3-Tetrachlorononane is not well-documented, it is prudent to assume it shares characteristics with similar chemicals.

  • Toxicity: Halogenated hydrocarbons can be toxic if inhaled, ingested, or absorbed through the skin. Acute exposure can cause irritation to the eyes, skin, and respiratory system, while chronic exposure may lead to more severe health effects, including potential damage to the liver and kidneys. Some chlorinated compounds are also suspected carcinogens.

  • Skin and Eye Irritation: Direct contact with chlorinated hydrocarbons can cause skin irritation, dryness, and cracking. Eye contact may result in significant irritation.

  • Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life and can persist in the environment. Therefore, preventing their release into the environment is a critical responsibility.

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls must be implemented to minimize exposure. These controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All handling of 1,1,1,3-Tetrachlorononane, including preparation, reaction, and purification, must be conducted inside a properly functioning and certified chemical fume hood. This is the most critical step to prevent the inhalation of potentially toxic vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling 1,1,1,3-Tetrachlorononane.

  • Chemical Splash Goggles: To protect against splashes, wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Face Shield: When there is a significant risk of splashing (e.g., when transferring large volumes or working with pressurized systems), a face shield must be worn in addition to chemical splash goggles to protect the entire face.

  • Gloves: The choice of glove material is critical for protection against chlorinated hydrocarbons. Not all standard laboratory gloves offer adequate protection.

    • Selection: Nitrile gloves may offer some protection for incidental contact, but they can degrade with prolonged exposure to certain solvents. For extended work or direct immersion, gloves made of Viton™ or a multi-layer laminate are recommended. Butyl rubber gloves are generally not recommended for use with halogenated solvents. Always consult a glove compatibility chart from the manufacturer for the specific chemicals being used.

    • Procedure: Always inspect gloves for any signs of degradation or puncture before use. Use proper technique to remove gloves to avoid contaminating your skin. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Glove MaterialSuitability for Chlorinated HydrocarbonsKey Considerations
Nitrile Fair (for incidental contact)Can deteriorate with prolonged exposure. Best for short-term tasks.
Neoprene GoodOffers good resistance to a range of chemicals, including some acids and caustics.
Viton™ (Fluorocarbon) ExcellentProvides excellent resistance to chlorinated and aromatic hydrocarbons.
Laminate Film (e.g., Silver Shield®) ExcellentOffers the highest level of broad-spectrum chemical resistance.
Butyl Rubber PoorNot recommended for use with halogenated solvents.
Natural Rubber (Latex) PoorDoes not offer adequate protection against many organic solvents.
  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required to protect against splashes and contamination of personal clothing.

  • Additional Protective Clothing: For procedures with a higher risk of significant splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times.

  • Standard Operations: When working in a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.

Safe Handling and Disposal Workflow

The following workflow outlines the key steps for safely handling 1,1,1,3-Tetrachlorononane from preparation to disposal.

G Safe Handling Workflow for 1,1,1,3-Tetrachlorononane cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (or analogous compounds) B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work Exclusively Within a Certified Fume Hood B->C D Perform Experiment (Keep sash at lowest practical height) C->D E Decontaminate Glassware & Work Surfaces in Fume Hood D->E H Spill or Exposure Event D->H F Segregate Halogenated Waste (Label container clearly) E->F G Doff PPE & Wash Hands F->G I Evacuate Area (If necessary) H->I J Notify Supervisor & EHS I->J

Caption: Workflow for handling 1,1,1,3-Tetrachlorononane.

Spill and Emergency Procedures
  • Small Spills (within a fume hood):

    • Use an absorbent material (e.g., vermiculite or sand) to contain the spill.

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's EHS department or emergency response team immediately.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Decontamination and Disposal Plan
  • Waste Segregation: All waste contaminated with 1,1,1,3-Tetrachlorononane, including unused product, reaction mixtures, contaminated solvents, and disposable labware, must be collected in a designated "Halogenated Organic Waste" container. Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.

  • Container Management: Waste containers must be made of a compatible material (e.g., polyethylene), kept tightly closed when not in use, and clearly labeled with the contents.

  • Disposal: All chemical waste must be disposed of through your institution's EHS department in accordance with local, state, and national regulations. Do not pour any amount of this chemical down the drain.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 1,1,1,3-Tetrachlorononane and other chlorinated alkanes, ensuring a safe and compliant laboratory environment.

References

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  • 1,1,1,3-Tetrachloropropane Safety D
  • Mid-Chain Chlorinated Paraffin Product Stewardship Summary. Qualice LLC.
  • Safety Data Sheet for Chlorin
  • Safety Data Sheet for Tetrachloroethylene. Sigma-Aldrich.
  • Safety Data Sheet for 1,1,2,2-Tetrachloroethane. Fisher Scientific.
  • Personal Protective Equipment (PPE) Guidelines. BP.
  • NIOSH Pocket Guide to Chemical Hazards Present
  • How to Choose PPE for Chemical Work.
  • Material Safety Data Sheet for Chlorin
  • Material Safety Data Sheet for Medium-Chain Chlorin
  • Chemical Safety Data Sheet for 1,1,1,3-TETRAFLUOROPROPANE. ChemicalBook.

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